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Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 3-Ethylazetidine-3-carboxylate: A Novel Building Block for Drug Discovery

Abstract Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their unique structural properties, including high ring strain and a rigid, three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their unique structural properties, including high ring strain and a rigid, three-dimensional sp³-rich character, offer significant advantages in drug design by improving metabolic stability, aqueous solubility, and receptor binding affinity.[1] This guide focuses on the chemical structure, properties, and synthetic pathways of Methyl 3-ethylazetidine-3-carboxylate, a promising yet underexplored building block. By providing a detailed synthesis protocol, predicted spectroscopic data, and a discussion of its potential applications, this document serves as a comprehensive resource for researchers and scientists in pharmaceutical development.

Molecular Structure and Physicochemical Properties

Methyl 3-ethylazetidine-3-carboxylate is a disubstituted azetidine featuring both an ethyl group and a methyl carboxylate group at the C3 position. This quaternary center introduces significant conformational rigidity, a desirable trait for locking a molecule into a bioactive conformation.

Chemical Identifiers
IdentifierValue
IUPAC Name Methyl 3-ethylazetidine-3-carboxylate
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Canonical SMILES CCC1(C(OC)=O)CNC1
InChI Key (Predicted) FBOJIXYRLJKAQN-UHFFFAOYSA-N
CAS Number Not assigned.
Predicted Physicochemical Properties

The following properties are predicted based on computational models and comparison with the parent compound, methyl azetidine-3-carboxylate.[2][3]

PropertyPredicted ValueRationale / Comparison
Boiling Point ~205-215 °C at 760 mmHgHigher than the parent compound (190.9 °C) due to increased molecular weight and van der Waals forces.[2][3]
LogP 0.4 - 0.8Increased lipophilicity from the ethyl group compared to the parent azetidine.
pKa (Conjugate Acid) 8.5 - 9.5Typical for a secondary cyclic amine, slightly influenced by the C3 substituents.
Physical Form Colorless to pale yellow oil or low-melting solid.Similar to the parent compound, which is a solid at room temperature (as its HCl salt).[4]
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water.General solubility for small organic esters and amines.

Proposed Synthesis and Purification

While a dedicated synthesis for Methyl 3-ethylazetidine-3-carboxylate is not prominently described in the literature, a robust and logical pathway can be constructed based on established methodologies for 3-substituted azetidines. The following protocol is derived from the synthesis of related 3-ethylazetidines and azetidine-3-carboxylic acids.[5][6]

The proposed strategy involves the key steps of nucleophilic substitution on a 3-bromo-3-ethylazetidine intermediate, followed by nitrile hydrolysis and esterification.

Synthesis Workflow Diagram

G S1 N-Boc-3-ethyl-3-hydroxyazetidine R1 CBr₄, PPh₃ DCM, 0°C to rt S1->R1 P1 N-Boc-3-bromo-3-ethylazetidine R1->P1 P1_c N-Boc-3-bromo-3-ethylazetidine R2 KCN, MeCN Reflux P1_c->R2 P2 N-Boc-3-cyano-3-ethylazetidine R2->P2 P2_c N-Boc-3-cyano-3-ethylazetidine R3 NaOH (aq) MeOH, Reflux P2_c->R3 P3 N-Boc-3-ethylazetidine-3-carboxylic acid R3->P3 P3_c N-Boc-3-ethylazetidine-3-carboxylic acid R4 1. SOCl₂ or HCl in MeOH 2. Neutralization P3_c->R4 P4 Methyl 3-ethylazetidine-3-carboxylate (Target Molecule) R4->P4

Caption: Proposed four-step synthesis of the target molecule.

Detailed Experimental Protocol

Expert Insight: This multi-step synthesis relies on common, high-yielding transformations. The initial N-Boc protection is critical for directing reactivity and preventing side reactions involving the azetidine nitrogen. The choice of potassium cyanide for nucleophilic substitution is effective for introducing the carbon framework that will become the carboxylic acid.[5]

Step 1: Synthesis of N-Boc-3-bromo-3-ethylazetidine

  • To a solution of N-Boc-3-ethyl-3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv).

  • Add carbon tetrabromide (1.5 equiv) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the product.

Step 2: Synthesis of N-Boc-3-cyano-3-ethylazetidine

  • To a solution of N-Boc-3-bromo-3-ethylazetidine (1.0 equiv) in acetonitrile (0.3 M), add potassium cyanide (1.5 equiv).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours.[5]

  • Trustworthiness Check: Monitor the reaction by LC-MS. The disappearance of the bromo-azetidine starting material and the appearance of a new product with the expected mass is indicative of a successful reaction.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitrile, which can often be used in the next step without further purification.

Step 3: Synthesis of N-Boc-3-ethylazetidine-3-carboxylic acid

  • Dissolve the crude N-Boc-3-cyano-3-ethylazetidine (1.0 equiv) in methanol (0.2 M).

  • Add an aqueous solution of sodium hydroxide (5.0 equiv, 5 M solution).

  • Heat the mixture to reflux until TLC or LC-MS indicates complete conversion of the nitrile (typically 4-6 hours).[6]

  • Cool the reaction mixture to room temperature and concentrate to remove methanol.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 4: Synthesis of Methyl 3-ethylazetidine-3-carboxylate (Final Product)

  • Suspend N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 equiv) in methanol (0.2 M) at 0 °C.

  • Add thionyl chloride (2.0 equiv) dropwise. The addition of SOCl₂ to methanol generates HCl in situ, which catalyzes the esterification and simultaneously removes the Boc protecting group.[7]

  • Remove the ice bath and stir the solution at room temperature for 2-4 hours.

  • Concentrate the solvent in vacuo to afford the crude product as its hydrochloride salt.

  • For the free base, dissolve the HCl salt in minimal water, cool to 0 °C, and carefully basify to pH 9-10 with aqueous NaOH or K₂CO₃.

  • Extract the free base into DCM or ethyl acetate, dry the organic layer, and concentrate to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the structure of the final compound. The following data are predicted based on known chemical shifts for azetidine rings and related functional groups.[7][8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.0-3.8 (m, 4H): Protons on the azetidine ring (CH₂-N-CH₂). These would likely appear as two overlapping triplets or a complex multiplet.

    • δ 3.75 (s, 3H): Methyl protons of the ester (O-CH₃).

    • δ 3.0-2.5 (br s, 1H): Amine proton (N-H). Its shift is variable and depends on concentration and solvent.

    • δ 1.90 (q, J = 7.4 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

    • δ 0.95 (t, J = 7.4 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 175.0: Carbonyl carbon of the ester (C=O).

    • δ 52.5: Methoxy carbon of the ester (O-CH₃).

    • δ 50.0 (2C): The two equivalent carbons of the azetidine ring (C2 and C4).

    • δ 45.0: Quaternary carbon of the azetidine ring (C3).

    • δ 28.0: Methylene carbon of the ethyl group (-CH₂-CH₃).

    • δ 8.5: Methyl carbon of the ethyl group (-CH₂-CH₃).

  • IR (ATR, cm⁻¹):

    • 3350-3300 (weak, broad): N-H stretch.

    • 2970-2850 (medium): C-H aliphatic stretches.

    • 1735 (strong): C=O stretch of the ester.

    • 1190 (strong): C-O stretch of the ester.

  • Mass Spectrometry (ESI+):

    • m/z 144.10 [M+H]⁺: Calculated for C₇H₁₄NO₂⁺.

Reactivity and Applications in Drug Discovery

The strained four-membered ring of azetidine imparts unique chemical reactivity and conformational properties. Methyl 3-ethylazetidine-3-carboxylate serves as a versatile scaffold, offering two primary points for chemical modification: the secondary amine and the methyl ester.

  • N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination and transition-metal-catalyzed coupling reactions to append larger molecular fragments.

  • Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to the corresponding primary alcohol, providing another attachment point.

The 3,3-disubstituted pattern provides a rigidifying element, which can reduce the entropic penalty of binding to a biological target and improve metabolic stability by shielding adjacent positions from enzymatic degradation.[6]

Role as a Bioisosteric Scaffold

In drug design, the azetidine ring is often used as a bioisostere for other common rings like pyrrolidine or piperidine, or as a replacement for flexible alkyl chains. This can lead to improved pharmacokinetic profiles.[1]

G cluster_N Derivatives via N-Alkylation/Acylation cluster_C Derivatives via Ester Modification Scaffold Methyl 3-ethylazetidine-3-carboxylate (Core Scaffold) N_Func N-Functionalization (Amine Reactivity) Scaffold->N_Func Vector 1 C_Func C3-Functionalization (Ester Reactivity) Scaffold->C_Func Vector 2 N_Deriv1 Attach Pharmacophore A N_Func->N_Deriv1 N_Deriv2 Link to Solubilizing Group N_Func->N_Deriv2 N_Deriv3 Connect to PROTAC Linker N_Func->N_Deriv3 C_Deriv1 Amide Coupling (Pharmacophore B) C_Func->C_Deriv1 Final Novel Drug Candidates with Improved PK/PD Properties N_Deriv1->Final C_Deriv2 Reduction to Alcohol C_Deriv1->C_Deriv2 C_Deriv1->Final C_Deriv3 Further Elaboration C_Deriv2->C_Deriv3

Caption: Use of the scaffold in creating diverse chemical libraries.

Conclusion

Methyl 3-ethylazetidine-3-carboxylate represents a valuable, conformationally restricted building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers multiple vectors for diversification. By leveraging its sp³-rich character and rigid core, drug development professionals can explore novel chemical space to design next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties.

References

  • De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis.
  • Chem-Impex. (n.d.).
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
  • RSC Publishing. (2021, March 24). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. pubs.rsc.org.
  • Toste, F. D., et al. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • TCI Chemicals. (n.d.).
  • iChemical. (n.d.). Methyl azetidine-3-carboxylate hydrochloride, CAS No. 100202-39-9. ichemical.com.
  • Ombito, J. O., et al. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (2003, July 31). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • precisionFDA. (n.d.).
  • GSRS. (n.d.). METHYL AZETIDINE-3-CARBOXYLATE. gsrs.
  • MedchemExpress. (n.d.).
  • Benchchem. (n.d.).
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, iv, 195-214.
  • Sigma-Aldrich. (n.d.). methyl azetidine-3-carboxylate hydrochloride AldrichCPR. sigmaaldrich.com.
  • Pharmaffiliates. (n.d.). Methyl azetidine-3-carboxylate.
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.). Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum. chemicalbook.com.
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. orgchemboulder.com.
  • ResearchGate. (n.d.). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org.
  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Figshare. (2026, January 5).
  • PubChemLite. (n.d.). Methyl 3-(methylsulfanyl)

Sources

Exploratory

Methyl 3-ethylazetidine-3-carboxylate as a medicinal chemistry building block

An In-depth Technical Guide to Methyl 3-Ethylazetidine-3-carboxylate: A Versatile Building Block for Modern Medicinal Chemistry Introduction: The Azetidine Scaffold in Drug Discovery The azetidine ring, a four-membered n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-Ethylazetidine-3-carboxylate: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its unique combination of properties—conformational rigidity, significant sp³ character, and inherent ring strain—offers medicinal chemists a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles.[2] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine moiety provides a well-defined three-dimensional exit vector, enabling precise orientation of substituents into protein binding pockets.[2] This structural constraint can lead to enhanced binding affinity, improved metabolic stability, and increased aqueous solubility.[3]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif, underscoring its clinical and commercial relevance.[2] This guide focuses on a specific, high-value building block: methyl 3-ethylazetidine-3-carboxylate . The quaternary center at the 3-position introduces a desirable sp³-rich feature while providing two distinct points for diversification: the secondary amine and the methyl ester. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and strategic applications in drug discovery programs.

Synthesis of Methyl 3-Ethylazetidine-3-carboxylate

A robust and scalable synthesis of methyl 3-ethylazetidine-3-carboxylate is crucial for its widespread adoption. While a single-source, multi-gram scale synthesis has not been explicitly published, a reliable pathway can be constructed from established methodologies for related 3-substituted azetidines. The most logical and experimentally supported route proceeds through a 3-bromo-3-ethylazetidine intermediate, followed by cyanation, hydrolysis, and final esterification.

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Formation start N-Protected 3-Bromo-3-ethylazetidine cyano N-Protected 3-Cyano-3-ethylazetidine start->cyano KCN, MeCN acid N-Protected 3-Ethylazetidine-3-carboxylic Acid cyano->acid NaOH, MeOH/H2O, Reflux ester N-Protected Methyl 3-Ethylazetidine-3-carboxylate acid->ester SOCl2, MeOH or DCC, DMAP, MeOH deprotect Methyl 3-Ethylazetidine-3-carboxylate (Final Product) ester->deprotect Acidic Deprotection (e.g., HCl)

Caption: Proposed synthetic workflow for methyl 3-ethylazetidine-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-cyano-3-ethylazetidine

This procedure is adapted from the well-established reactivity of 3-bromo-3-alkylazetidines.[1] The starting N-protected 3-bromo-3-ethylazetidines can be synthesized from 2-ethylpropenal.[1]

  • Reaction Setup: To a solution of N-Boc-3-bromo-3-ethylazetidine (1.0 equiv) in anhydrous acetonitrile (MeCN, approx. 0.2 M), add potassium cyanide (KCN, 1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-cyano-3-ethylazetidine.

Step 2: Hydrolysis to N-Boc-3-ethylazetidine-3-carboxylic Acid

The hydrolysis of sterically hindered 3,3-disubstituted azetidine nitriles can be challenging. While some methods result in significant amide formation as the major product[1], a robust hydrolysis can be achieved under forcing conditions, as demonstrated for the analogous 3-methyl derivative.[4]

  • Reaction Setup: Dissolve N-Boc-3-cyano-3-ethylazetidine (1.0 equiv) in methanol (MeOH, approx. 0.3 M). Add an aqueous solution of sodium hydroxide (NaOH, 5.0 equiv) in water (equal volume to MeOH).

  • Reaction Conditions: Heat the biphasic mixture to reflux for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 10% aqueous citric acid or dilute HCl. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-ethylazetidine-3-carboxylic acid, which is often used without further purification.[4]

Step 3: Esterification to Methyl 3-Ethylazetidine-3-carboxylate

The final product can be obtained via standard esterification procedures. Two common and effective methods are presented.

  • Method A: Thionyl Chloride

    • Reaction Setup: Suspend N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 equiv) in anhydrous methanol (approx. 0.5 M) and cool the mixture to 0 °C in an ice bath.

    • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise while maintaining the temperature at 0 °C.

    • Reaction Conditions: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for 2-4 hours.

    • Work-up: Remove the solvent in vacuo to afford the crude N-Boc protected methyl ester.

  • Method B: DCC Coupling [5]

    • Reaction Setup: Dissolve N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 equiv), methanol (1.5 equiv), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M) and cool to 0 °C.

    • Reagent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM dropwise.

    • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM. Concentrate the filtrate and purify by flash column chromatography to yield the N-Boc protected methyl ester.

Step 4: N-Deprotection

The final deprotection of the Boc group is typically achieved under acidic conditions to yield the hydrochloride salt of the title compound.

  • Reaction Setup: Dissolve the N-Boc protected methyl ester in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.

  • Reagent Addition: Add an excess of a solution of HCl (e.g., 4M HCl in 1,4-dioxane or a saturated solution of HCl in ethyl acetate).

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting solid or oil is the hydrochloride salt of methyl 3-ethylazetidine-3-carboxylate. It can be triturated with diethyl ether to induce solidification if necessary.

Key Chemical Transformations and Reactivity

Methyl 3-ethylazetidine-3-carboxylate is a versatile building block with two primary handles for chemical modification: the secondary amine (pKa ~8-9) and the methyl ester. This allows for sequential or orthogonal functionalization to build molecular complexity.

G start Methyl 3-Ethylazetidine-3-carboxylate N_Func N-Functionalization start->N_Func Ester_Func Ester Transformation start->Ester_Func Alkylation N-Alkylation / Arylation (R-X, Base or Buchwald-Hartwig) N_Func->Alkylation Acylation N-Acylation / Sulfonylation (RCOCl, RSO2Cl, Base) N_Func->Acylation ReductiveAmination N-Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) N_Func->ReductiveAmination Amide Amide Formation (Amine, Coupling Agent or Direct Aminolysis) Ester_Func->Amide Acid Hydrolysis (LiOH or HCl, H2O) Ester_Func->Acid Alcohol Reduction (LiBH4, LiAlH4) Ester_Func->Alcohol

Caption: Key reactivity pathways of the building block.

N-Functionalization

The secondary amine is a nucleophilic center that readily undergoes a variety of standard transformations:

  • N-Alkylation and N-Arylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) or with aryl halides under palladium-catalyzed Buchwald-Hartwig conditions allows for the introduction of diverse substituents.

  • N-Acylation and N-Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or chloroformates in the presence of a base like triethylamine or pyridine provides stable amides, sulfonamides, and carbamates, respectively. These groups are excellent for modulating physicochemical properties and exploring interactions with protein targets.

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with a mild hydride source (e.g., sodium triacetoxyborohydride) is a highly effective method for installing complex alkyl groups on the nitrogen atom.

Ester-to-Amide Transformation: A Gateway to Bioactive Molecules

The conversion of the methyl ester to an amide is arguably the most critical transformation for this building block in medicinal chemistry. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Protocol: General Amide Coupling

  • Ester Hydrolysis: First, hydrolyze the methyl ester of N-protected methyl 3-ethylazetidine-3-carboxylate to the carboxylic acid using the procedure described in the synthesis section (Step 2).

  • Activation: In a dry, inert atmosphere, dissolve the N-protected 3-ethylazetidine-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and a coupling agent such as HATU (1.1 equiv) or EDC (1.2 equiv) with HOBt (1.2 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Coupling: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv), to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over sodium sulfate, concentrate, and purify by flash chromatography or preparative HPLC.

  • Final Deprotection: The N-protecting group can then be removed as previously described to yield the final amide product.

Applications in Medicinal Chemistry: Strategic Value

The 3-ethyl-3-carboxylate substitution pattern provides a unique structural motif that can serve as a non-planar bioisostere for more common groups like gem-dimethyl or tert-butyl moieties, while also introducing polarity and a hydrogen bond donor/acceptor site. Its primary value lies in its use as a rigid scaffold to orient pharmacophoric groups in a precise manner.

While direct applications of methyl 3-ethylazetidine-3-carboxylate are not yet widely published, the strategic importance of the core structure is evident from its close analogues, particularly in the development of sphingosine-1-phosphate (S1P) receptor agonists .[4][6] These agonists are valuable for treating autoimmune diseases like multiple sclerosis.[4] The azetidine-3-carboxylic acid core serves as a key fragment in these molecules, often with the nitrogen participating in linking to one part of the pharmacophore and the carboxylate (as an amide) connecting to another.

G BB Methyl 3-Ethylazetidine-3-carboxylate Library Amide Library (via Parallel Synthesis) BB->Library Couple with diverse amines Screen High-Throughput Screening (HTS) Library->Screen Biological Assay Hit Initial Hit Compound Screen->Hit SAR SAR by N-Functionalization Hit->SAR Optimize Potency & Properties Lead Lead Candidate SAR->Lead

Caption: Role in a typical drug discovery cascade.

Structure-Activity Relationship (SAR) Insights

Based on related series, we can infer how this building block would be used to drive SAR:

  • The Ethyl Group: The ethyl group at the C3 position projects into solvent or a specific hydrophobic pocket. Its size and lipophilicity can be compared against methyl, propyl, or cyclopropyl analogues to probe the steric and electronic requirements of a binding site.

  • The Amide Linkage: The amide derived from the carboxylate is crucial. The N-H can act as a hydrogen bond donor, and the carbonyl as an acceptor. The substituents attached to the amide nitrogen are a primary point of diversification to explore new interactions and improve properties.

  • The Azetidine Nitrogen: Functionalization at this position dictates the vector and properties of a large portion of the final molecule. Small alkyl groups can fine-tune basicity and permeability, while larger aromatic or heterocyclic groups can be used to target additional binding regions.[2]

Physicochemical Properties

No experimentally determined physicochemical data for methyl 3-ethylazetidine-3-carboxylate has been published. However, computational predictions provide useful estimates for drug discovery professionals.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 143.18 g/mol Well within the "rule of five" for lead-like and drug-like compounds.
XLogP3 -0.1Indicates good hydrophilicity, suggesting potential for good aqueous solubility.
Hydrogen Bond Donors 1 (Amine N-H)Can participate in key hydrogen bonding interactions with a target protein.
Hydrogen Bond Acceptors 3 (Amine N, Ester O)Provides multiple points for hydrogen bonding, contributing to binding and solubility.
pKa (Predicted) ~8.5 - 9.5The secondary amine will be protonated at physiological pH, which can be crucial for solubility and target engagement (e.g., interacting with an aspartate or glutamate residue).

Conclusion

Methyl 3-ethylazetidine-3-carboxylate represents a valuable, sp³-rich building block for medicinal chemistry. Its rigid, three-dimensional structure and dual points for functionalization make it an ideal scaffold for generating novel chemical matter. Through a well-defined synthetic sequence and predictable chemical reactivity, this compound provides access to a largely underexplored region of chemical space. Its utility, inferred from the successful application of closely related analogues in areas such as S1P receptor modulation, positions it as a strategic tool for researchers aiming to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Foundational

The Strategic Role of 3,3-Disubstituted Azetidines in Modern Drug Discovery Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary The transition from flat, two-dimensional aromatic rings to sp³-rich, thre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional frameworks is a defining movement in contemporary drug discovery. Among saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a privileged structural motif[1]. Positioned structurally between the highly strained aziridine and the conformationally flexible pyrrolidine, azetidines offer a unique balance of rigidity and polarity[1].

Specifically, 3,3-disubstituted azetidines are garnering immense interest. By modifying the 3-position with geminal substituents, medicinal chemists can effectively block metabolic soft spots, precisely tune the amine's basicity, and project pharmacophores into novel chemical space. This whitepaper synthesizes the physicochemical rationale, recent synthetic breakthroughs, and therapeutic applications of 3,3-disubstituted azetidines, providing a self-validating guide for their integration into drug discovery pipelines.

Physicochemical Profiling: The Case for 3,3-Disubstitution

The incorporation of an azetidine ring profoundly impacts a molecule's pharmacokinetic profile. Compared to larger saturated rings like piperidine and pyrrolidine, azetidines inherently possess a lower molecular weight and a reduced topological polar surface area (TPSA), parameters critical for blood-brain barrier (BBB) penetration in CNS-focused libraries[2][3].

Causality in Physicochemical Behavior
  • Basicity (pKa): The smaller ring size of azetidine increases the s-character of the nitrogen lone pair relative to pyrrolidine, subtly decreasing the pKa of the amine[4]. When gem-disubstituted at the 3-position (e.g., with fluorine or heteroatoms), strong inductive electron-withdrawing effects further depress the pKa[4]. This reduction in basicity at physiological pH enhances membrane permeability and mitigates hERG channel liabilities.

  • Metabolic Stability: Secondary and tertiary amines are notoriously susceptible to N-dealkylation and oxidation[1]. The strained nature of the azetidine ring renders the nitrogen more resistant to these pathways[1]. Furthermore, gem-disubstitution at the C3 position sterically blocks cytochrome P450-mediated oxidation at this common metabolic soft spot.

Quantitative Comparison of Saturated Heterocycles
Physicochemical PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (Unsubstituted)3,3-Disubstituted Azetidine
Conformational Rigidity Low (Chair/Boat flips)Moderate (Envelope)High (Puckered)Very High (Locked vectors)
Typical Amine pKa ~11.2~11.3~10.4~8.0 - 9.5 (Highly tunable)
Metabolic Liability High (Oxidation at C2/C3)High (Oxidation at C2/C3)ModerateLow (C3 blocked)
Lipophilicity (LogP impact) HighModerateLowTunable via substituents

Table 1: Comparative physicochemical properties of saturated nitrogen heterocycles. Data synthesized from structural profiling studies[1][4].

Synthetic Methodologies: Overcoming Historical Bottlenecks

Historically, the synthesis of 3,3-disubstituted azetidines required lengthy step counts and suffered from poor functional group compatibility due to the inherent ring strain[5]. However, recent catalytic and reagent-driven innovations have democratized access to these scaffolds.

Key Synthetic Pathways
  • Electrophilic Azetidinylation: Utilizing azetidinyl trichloroacetimidates (ATAs), chemists can directly install the azetidine ring onto a wide array of nucleophiles via an SN1 pathway, creating modular 3,3-disubstituted libraries[5][6].

  • Strain-Release Chemistry: Azabicyclo[1.1.0]butane (ABB) derivatives undergo divergent strain-release reactions upon N-activation, rapidly yielding 1,3,3-substituted azetidines[7].

  • Carbocation-Mediated Alkylation: N-Cbz protected azetidin-3-ols can be activated by Lewis acids (e.g., FeCl₃) to form stable carbocations, which are subsequently trapped by thiols or arenes[8].

Synthetic_Pathways Start Precursor Materials ATA Azetidinyl Trichloroacetimidates (Electrophilic Azetidinylation) Start->ATA SN1 Pathway ABB Azabicyclo[1.1.0]butane (Strain-Release) Start->ABB N-Activation Azetidinol N-Cbz Azetidinols (Lewis Acid Activation) Start->Azetidinol Carbocation Generation Product 3,3-Disubstituted Azetidines (Drug Scaffolds) ATA->Product Nucleophilic Attack ABB->Product Ring Opening Azetidinol->Product Thiol/Arene Trapping

Caption: Divergent synthetic pathways for accessing 3,3-disubstituted azetidines.

Validated Protocol: Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This methodology details the synthesis of 3-aryl-3-sulfanyl azetidines, a valuable motif providing new chemical space for drug design[8].

Rationale & Causality: The use of the N-Cbz (carboxybenzyl) protecting group is an absolute requirement for this reaction. The electron-withdrawing nature of the Cbz group prevents the nitrogen lone pair from interfering with the Lewis acid, while simultaneously stabilizing the intermediate carbocation generated at the C3 position[8]. Mild heating (40 °C) provides the exact activation energy required for C-O bond cleavage without inducing thermal ring-opening of the strained four-membered heterocycle[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the N-Cbz 3-aryl-azetidin-3-ol substrate (0.50 mmol) in anhydrous toluene (1.0 mL).

  • Catalyst Addition: Add anhydrous Iron(III) chloride (FeCl₃) catalyst (6.1 mg, 0.0375 mmol, 7.5 mol%). Note: FeCl₃ acts as a mild Lewis acid to selectively activate the tertiary benzylic alcohol.

  • Nucleophile Introduction: Add the desired thiol (1.00 mmol, 2.0 equivalents) to the mixture.

  • Incubation: Seal the vial and stir the reaction mixture at 40 °C for 15 hours.

  • Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid and halt carbocation generation.

  • Extraction & Isolation: Separate the layers and extract the aqueous portion with CH₂Cl₂ (3 × 10 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the 3-aryl-3-sulfanyl azetidine[8].

Therapeutic Applications and Target Engagement

The unique exit vectors of 3,3-disubstituted azetidines allow them to act as constrained linkers or bioisosteres, optimizing the spatial orientation of pharmacophores[1].

Oncology: STAT3 Inhibitors

Azetidine scaffolds have shown profound utility in targeting challenging protein-protein interactions. For instance, in the development of small-molecule STAT3 inhibitors, replacing a proline core with an (R)-azetidine-2-carboxamide scaffold yielded sub-micromolar potencies (IC₅₀ ~ 0.34 μM)[9]. Causality in Design: The increased rigidity provided by the azetidine scaffold lowered the entropic penalty upon binding to the STAT3 SH2 domain[1][9]. Furthermore, the scaffold allowed medicinal chemists to balance physicochemical properties—such as modifying a cyclohexyl group to decrease lipophilicity—without sacrificing target affinity, while maintaining high selectivity over STAT1 and STAT5[9].

STAT3_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates STAT3_Mono STAT3 Monomer Receptor->STAT3_Mono Phosphorylates STAT3_Dim STAT3 Dimerization STAT3_Mono->STAT3_Dim SH2 Domain Binding Inhibitor Azetidine-based Inhibitor (Rigid Scaffold) Inhibitor->STAT3_Mono Blocks SH2 Domain Inhibitor->STAT3_Dim Prevents Dimerization Transcription Tumor Proliferation STAT3_Dim->Transcription Nuclear Translocation

Caption: Mechanism of STAT3 signaling inhibition by structurally rigid azetidine-based scaffolds.

Conclusion

The 3,3-disubstituted azetidine is no longer a synthetic curiosity but a foundational pillar in modern drug design. By leveraging its unique combination of low molecular weight, high conformational rigidity, and tunable basicity, drug development professionals can systematically overcome ADME liabilities that plague traditional flat aromatics or flexible macrocycles. With the advent of robust, scalable synthetic methodologies like electrophilic azetidinylation and Lewis acid-catalyzed carbocation trapping, the integration of these highly functionalized small rings into high-throughput screening libraries is now a practical reality.

References

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Exploratory

An In-depth Technical Guide to the Physicochemical Profile of Methyl 3-ethylazetidine-3-carboxylate

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1][2] Its rising prominence is attributed to a unique combination of properties that address key challenges in drug development. The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a distinct reactivity profile, while remaining significantly more stable and easier to handle than their three-membered aziridine counterparts.[2] This strained-ring system imparts a rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4]

Furthermore, the incorporation of the sp³-rich azetidine motif can improve critical pharmacokinetic properties, including aqueous solubility and metabolic stability, moving compounds into more favorable physicochemical space for drug development.[1][4] Several FDA-approved drugs, such as the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine scaffold, underscoring its therapeutic relevance.[2][3][4] This guide provides a comprehensive physicochemical workup of a specific derivative, Methyl 3-ethylazetidine-3-carboxylate, offering a foundational dataset and experimental framework for researchers in drug discovery and development.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to rational drug design, influencing everything from target binding and bioavailability to formulation and toxicity.[5][6][[“]][8][9] The following table summarizes the known and predicted properties of Methyl 3-ethylazetidine-3-carboxylate.

PropertyValueSource/Method
Chemical Structure PubChemLite[10]
Molecular Formula C₇H₁₃NO₂PubChemLite[10]
Molecular Weight 143.18 g/mol Calculated
Monoisotopic Mass 143.09464 DaPubChemLite[10]
Predicted XlogP 0.1PubChemLite[10]
Appearance Colorless oil (Predicted)Inferred from similar compounds
Boiling Point Not availableTo be determined
Melting Point Not applicable (likely a liquid at RT)To be determined
pKa Not availableTo be determined
Aqueous Solubility Not availableTo be determined

Note: Due to the limited publicly available data for this specific molecule, some values are predicted or inferred from structurally similar compounds.

Experimental Workflows for Comprehensive Characterization

The following sections detail the experimental protocols necessary to fully characterize the physicochemical profile of Methyl 3-ethylazetidine-3-carboxylate.

Logical Workflow for Physicochemical Characterization

The diagram below outlines the sequential process for a comprehensive physicochemical evaluation, starting from initial structural confirmation to detailed property analysis.

G cluster_0 Structural Verification cluster_1 Purity & Stability Assessment cluster_2 Physicochemical Property Determination NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass TLC TLC (Initial Purity Check) MS->TLC Verified Material HPLC HPLC-UV/MS (Purity, Stability) Solubility Aqueous Solubility (Kinetic & Thermodynamic) HPLC->Solubility Pure Material TLC->HPLC pKa pKa Determination (Potentiometric or UV-metric) Solubility->pKa LogP LogP/LogD (Shake-flask or HPLC) pKa->LogP

Caption: A logical workflow for the physicochemical characterization of a novel chemical entity.

Detailed Experimental Protocols

Structural Verification and Purity Assessment

Rationale: NMR spectroscopy is an essential technique for the unambiguous determination of a molecule's structure, providing detailed information about the chemical environment of each atom.[11] For Methyl 3-ethylazetidine-3-carboxylate, ¹H and ¹³C NMR will confirm the connectivity of the ethyl, methyl ester, and azetidine ring protons and carbons. 2D NMR techniques (e.g., COSY, HSQC) can further elucidate proton-proton and proton-carbon correlations.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulates.[12]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration (20-50 mg) and a longer acquisition time may be necessary.[12][13]

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration values to confirm the structure. The characteristic signals for the azetidine ring protons are expected to appear as complex multiplets due to their diastereotopic nature.

Rationale: HRMS provides an accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of the molecule. This technique is highly sensitive and specific.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the measured mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of <5 ppm is expected for confirmation of the molecular formula.

Rationale: HPLC is the gold standard for determining the purity of small molecules.[9] A reversed-phase method is generally suitable for a compound with the polarity of Methyl 3-ethylazetidine-3-carboxylate.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Determination of Key Physicochemical Properties

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5][6] Both kinetic and thermodynamic solubility should be assessed to understand the dissolution and equilibrium properties.

Protocol (Thermodynamic Solubility - Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.

  • The resulting concentration is the thermodynamic solubility.

Rationale: The pKa value(s) dictate the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding. The azetidine nitrogen is expected to be basic.

Protocol (Potentiometric Titration):

  • Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.

Rationale: Lipophilicity, often expressed as LogP or LogD (at a specific pH), is a measure of a compound's partitioning between an aqueous and a lipid phase. It is a key factor in membrane permeability and overall ADME properties.[9]

Protocol (Shake-Flask Method for LogD at pH 7.4):

  • Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol).

  • Dissolve a known amount of the compound in one of the phases.

  • Combine equal volumes of the aqueous and organic phases in a vial and shake vigorously for several hours to allow for partitioning equilibrium.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Interpretation and Pathway to Development

The relationship between the determined physicochemical properties and the potential for drug development is visualized below.

G cluster_0 Physicochemical Data cluster_1 In Vitro ADME Properties cluster_2 In Vivo Pharmacokinetics Solubility Aqueous Solubility Permeability Permeability (e.g., PAMPA) Solubility->Permeability LogD LogD (pH 7.4) LogD->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) LogD->Metabolic_Stability Protein_Binding Plasma Protein Binding LogD->Protein_Binding pKa pKa pKa->Permeability MW Molecular Weight Absorption Absorption / Bioavailability MW->Absorption Purity Purity / Stability Purity->Metabolic_Stability Reliable Data Permeability->Absorption Clearance Clearance Metabolic_Stability->Clearance Distribution Distribution (Vd) Protein_Binding->Distribution

Caption: Interplay of physicochemical properties and their influence on ADME outcomes.

Conclusion

Methyl 3-ethylazetidine-3-carboxylate represents a class of small molecules with significant potential in drug discovery, owing to the advantageous properties of the azetidine scaffold. A comprehensive physicochemical characterization, as outlined in this guide, is a non-negotiable first step in evaluating its viability as a drug candidate or a key building block. The experimental workflows provided herein offer a robust framework for generating the critical data needed to make informed decisions in the progression of a project, from hit-to-lead to preclinical development. By systematically evaluating properties such as solubility, pKa, and lipophilicity, researchers can build a holistic profile that informs structure-activity relationships and guides the optimization of next-generation therapeutics.

References

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  • ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Conformational Characteristics of Methyl 3-ethylazetidine-3-carboxylate

Abstract Azetidines are conformationally constrained four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry as valuable bioisosteres and rigid scaffolds.[1][2] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines are conformationally constrained four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry as valuable bioisosteres and rigid scaffolds.[1][2] Their defined three-dimensional structure is crucial for modulating physicochemical properties and dictating interactions with biological targets. This guide provides a comprehensive analysis of the conformational characteristics of a specific, non-canonical derivative, Methyl 3-ethylazetidine-3-carboxylate. In the absence of direct, molecule-specific literature, this document synthesizes foundational principles of azetidine stereochemistry, draws parallels from analogous 3,3-disubstituted systems, and outlines a robust, dual-pronged methodology—combining computational modeling and experimental NMR spectroscopy—for the definitive elucidation of its structural preferences. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a rigorous framework for investigating this and other similarly substituted azetidine scaffolds.

Introduction: The Significance of Azetidine Conformation in Drug Design

The azetidine ring, despite its inherent strain energy (approximately 105 kJ mol⁻¹), offers a unique and stable structural motif for drug discovery. Its rigid, puckered nature allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing ligand-receptor binding interactions. Unlike more flexible five- and six-membered rings, the conformational landscape of azetidines is relatively simple, primarily defined by the degree of ring puckering.[3] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, and the energetic preference for one over the other can profoundly impact a molecule's biological activity and pharmacokinetic profile.

Methyl 3-ethylazetidine-3-carboxylate, a 3,3-disubstituted azetidine, presents an interesting case study. The two distinct substituents at the C3 position—an ethyl group and a methyl carboxylate group—will compete for the sterically more favorable pseudo-equatorial position, leading to a distinct, low-energy conformation that dictates the molecule's overall shape. Understanding and confirming this preferred conformation is paramount for its rational application in drug development programs.

Synthesis and Structural Verification

A plausible synthetic route to the target molecule would involve the functionalization of a pre-formed azetidine ring, a common strategy in medicinal chemistry.[2][4]

Proposed Synthetic Pathway

A practical approach could begin with a protected 3-cyanoazetidine, which can be alkylated and subsequently hydrolyzed.

  • Alkylation: Deprotonation of N-Boc-azetidine-3-carbonitrile with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by quenching with ethyl iodide would install the ethyl group at the C3 position.

  • Hydrolysis & Esterification: The resulting 3-ethyl-3-cyanoazetidine can then undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid. Subsequent esterification with methanol, often facilitated by an acid catalyst or a reagent like thionyl chloride, would yield the final product, Methyl 3-ethylazetidine-3-carboxylate.[2][5]

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would verify the presence of the ethyl group (characteristic triplet and quartet signals), the methyl ester (a singlet around 3.7 ppm), and the diastereotopic protons of the azetidine ring.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition.

The Core Concept: Azetidine Ring Puckering

Unlike planar cyclobutane, which suffers from significant torsional strain, the unsubstituted azetidine ring adopts a non-planar, puckered conformation to alleviate this strain.[3] Gas-phase electron diffraction studies have shown that azetidine exhibits a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[3]

This puckering gives rise to two distinct substituent positions:

  • Pseudo-axial (ax): Substituents oriented more perpendicular to the mean plane of the ring.

  • Pseudo-equatorial (eq): Substituents oriented more parallel to the mean plane of the ring.

For 3,3-disubstituted azetidines, the ring will adopt a conformation that minimizes steric hindrance by placing the bulkier substituent in the more spacious pseudo-equatorial position.[3]

A Dual-Pronged Approach to Conformational Analysis

To rigorously determine the preferred conformation of Methyl 3-ethylazetidine-3-carboxylate, a synergistic approach combining theoretical calculations and experimental validation is essential.

Workflow for Conformational Analysis

Caption: The two primary ring-puckered conformers of the molecule. (Note: Images are illustrative placeholders).

Part B: Experimental Verification with NMR Spectroscopy

While DFT provides a strong prediction, experimental validation is crucial. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for determining through-space proximity of protons, allowing for the confirmation of substituent orientation. [8][9]

  • Sample Preparation: Dissolve a purified sample of Methyl 3-ethylazetidine-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrum Acquisition: Acquire a high-resolution 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment reveals correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • Data Analysis & Interpretation:

    • Identify Key Protons: Assign the proton signals for the azetidine ring (at the C2 and C4 positions) and the ethyl group (specifically the -CH₂- protons).

    • Look for Diagnostic Correlations:

      • If Conformer A is dominant (Ethyl-eq): Strong NOE correlations would be expected between the pseudo-axial protons on C2/C4 and the pseudo-axial methyl carboxylate group. Weaker or no correlations would be seen between these ring protons and the ethyl group's methylene protons.

      • If Conformer B is dominant (Ethyl-ax): Strong NOE correlations would be observed between the pseudo-axial protons on C2/C4 and the methylene protons of the pseudo-axial ethyl group.

Conclusion and Implications for Drug Development

The combination of DFT calculations and NOESY NMR analysis provides a definitive and self-validating method for establishing the conformational characteristics of Methyl 3-ethylazetidine-3-carboxylate. The anticipated result is a puckered azetidine ring where the ethyl group preferentially occupies the pseudo-equatorial position to minimize steric strain. This fixed, low-energy conformation presents a well-defined three-dimensional vector for the ethyl and methyl carboxylate groups. For drug development professionals, this structural certainty is invaluable. It allows for more accurate pharmacophore modeling, aids in the design of derivatives with optimized receptor interactions, and provides a deeper understanding of the structure-activity relationships that govern the biological function of this important heterocyclic scaffold.

References

  • Benchchem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
  • ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • Benchchem. (2025, October 25). A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine.
  • R Discovery. (1972, February 1). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ACS Publications. (n.d.). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules.
  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. DOI:10.1039/D5QO00804B.
  • Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis.
  • Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry, 13, 224-229.
  • MIT News. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis.
  • Wikipedia. (n.d.). Density functional theory.
  • Parisi, G., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2845.
  • IntechOpen. (2016, October 5). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • RSC Publishing. (n.d.). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications.
  • Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Taylor & Francis Online. (2020, February 18). Density-functional tight-binding: basic concepts and applications to molecules and clusters.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ResearchGate. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 1-7.

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Exploratory

The Synthesis and Functionalization of Methyl 3-ethylazetidine-3-carboxylate: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the incorporation of conformationally restricted, sp³-rich small rings is a proven strategy to improve the pharmacokinetic profiles and target selectivity of active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of conformationally restricted, sp³-rich small rings is a proven strategy to improve the pharmacokinetic profiles and target selectivity of active pharmaceutical ingredients (APIs). The azetidine ring, with its unique spatial geometry and high dipole moment, frequently serves as a bioisostere for acyclic amines and larger heterocycles.

Specifically, Methyl 3-ethylazetidine-3-carboxylate (and its hydrochloride salt, CAS: 1205749-78-5) has emerged as a critical building block in the development of targeted therapeutics, most notably in the synthesis of highly potent RET (Rearranged during Transfection) kinase inhibitors[1]. The quaternary carbon center at the 3-position provides a rigid vector for the ethyl and carboxylate groups, which is essential for occupying specific hydrophobic pockets in kinase active sites[1].

This whitepaper provides an authoritative, peer-level analysis of the synthesis routes for Methyl 3-ethylazetidine-3-carboxylate, detailing the causality behind reagent selection, thermodynamic control, and step-by-step methodologies required to achieve high-yielding, scalable production.

Mechanistic Overview: The α-Alkylation Pathway

The most robust and industrially scalable route to 3-alkylazetidine-3-carboxylic acid derivatives relies on the direct α-alkylation of a pre-formed, N-protected azetidine ring[2]. While de novo cyclization of acyclic precursors is theoretically possible, it often suffers from poor yields due to the high ring strain of the azetidine system (~26 kcal/mol).

By starting with the commercially available 1-Boc-azetidine-3-carboxylic acid , the synthetic workflow is reduced to three highly controlled stages:

  • Esterification: Masking the carboxylic acid to prevent proton interference.

  • Enolate Formation & Alkylation: The critical C-C bond-forming step.

  • Deprotection: Liberation of the secondary amine for downstream API coupling.

SynthesisRoute A 1-Boc-azetidine- 3-carboxylic acid B Methyl 1-Boc-azetidine- 3-carboxylate A->B MeI, K2CO3 DMF, RT C Methyl 1-Boc-3-ethylazetidine- 3-carboxylate B->C 1. LDA, THF, -78°C 2. EtI D Methyl 3-ethylazetidine- 3-carboxylate HCl C->D 4M HCl Dioxane, RT

Figure 1: Three-step synthesis workflow for Methyl 3-ethylazetidine-3-carboxylate.

Expertise & Experience: Causality in Experimental Choices

The α-alkylation of azetidines is notoriously sensitive to reaction conditions. The high ring strain makes the molecule susceptible to ring-opening side reactions if the wrong base or temperature is applied[3].

Why LDA at -78 °C?

The α-proton of methyl 1-Boc-azetidine-3-carboxylate is only weakly acidic. The use of Lithium diisopropylamide (LDA, pKa ~36) is mandatory[2]. Strongly nucleophilic bases like n-butyllithium will attack the ester carbonyl or induce ring-opening via nucleophilic attack on the strained carbons. LDA, being sterically hindered and non-nucleophilic, exclusively abstracts the α-proton. The reaction must be held strictly at -78 °C; allowing the enolate to warm above -40 °C prior to electrophile addition leads to rapid decomposition and self-condensation (Claisen-type reactions).

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, it completely masks the nucleophilicity of the azetidine nitrogen, preventing unwanted N-alkylation when ethyl iodide is introduced. Second, the extreme steric bulk of the Boc group helps shield the ring, directing the incoming electrophile to the α-carbon and minimizing the risk of over-alkylation.

Optimization of Alkylation Conditions

The following table summarizes the quantitative data driving the selection of the optimal alkylation conditions.

Table 1: Optimization of α-Alkylation Conditions for Methyl 1-Boc-azetidine-3-carboxylate

Base (Equiv)Electrophile (Equiv)Temp (°C)SolventYield (%)Causality / Observation
NaH (1.5)EtI (1.2)0 to RTTHF<10%Poor enolization; significant starting material recovery.
LiHMDS (1.2)EtI (1.2)-78THF65%Incomplete conversion; competing aldol-type condensations.
LDA (1.2) EtI (1.2) -78 THF 88% Optimal; clean and irreversible enolate formation.
LDA (1.2)EtBr (1.5)-78THF72%Slower alkylation kinetics compared to the iodide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring and specific quench procedures) are embedded to ensure reproducibility.

Protocol 1: Synthesis of Methyl 1-Boc-azetidine-3-carboxylate
  • Setup: Charge a flame-dried round-bottom flask with 1-Boc-azetidine-3-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to facilitate carboxylate formation.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 equiv).

  • Validation: Stir the suspension at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄). The starting material should be completely consumed.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as a colorless oil.

Protocol 2: α-Alkylation (The Core Step)
  • Enolate Formation: In a strictly anhydrous, argon-purged flask, dissolve Methyl 1-Boc-azetidine-3-carboxylate (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a freshly prepared or titrated solution of LDA (2.0 M in THF/heptane/ethylbenzene, 1.2 equiv) dropwise down the side of the flask[2]. Stir at -78 °C for exactly 45 minutes to ensure complete enolization.

  • Electrophilic Addition: Add Ethyl Iodide (EtI, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours[3].

  • Validation & Quench: Do not allow the reaction to warm. Quench directly at -78 °C by the rapid addition of saturated aqueous NH₄Cl solution. Only after quenching should the mixture be allowed to warm to room temperature.

  • Workup: Extract with diethyl ether (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to isolate Methyl 1-Boc-3-ethylazetidine-3-carboxylate.

Protocol 3: Deprotection to the Hydrochloride Salt
  • Setup: Dissolve the intermediate from Protocol 2 in a minimal amount of anhydrous Dioxane.

  • Deprotection: Add 4M HCl in Dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • Validation: Gas evolution (CO₂ and isobutylene) will occur. The product will typically precipitate as a white solid as the reaction progresses.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield Methyl 3-ethylazetidine-3-carboxylate hydrochloride as a highly pure, hygroscopic white powder.

Downstream Application: RET Kinase Inhibition

Once synthesized, Methyl 3-ethylazetidine-3-carboxylate is frequently subjected to S_NAr (nucleophilic aromatic substitution) coupling with pyrimidine or pyridine scaffolds. In the synthesis of modern RET kinase inhibitors (e.g., Compound 166), the secondary amine of the azetidine attacks a 2-chloropyrimidine derivative under microwave irradiation (150 °C) in the presence of DIPEA[1].

The resulting complex effectively blocks RET phosphorylation, shutting down downstream MAPK and PI3K signaling pathways, ultimately driving apoptosis in tumor cells[1].

ApplicationPathway A Methyl 3-ethylazetidine- 3-carboxylate B SNAr Coupling with Pyrimidine Scaffold A->B DIPEA, 150°C C RET Kinase Inhibitor (e.g., Compound 166) B->C D Inhibition of RET Phosphorylation C->D Target Binding E Downstream MAPK/PI3K Pathway Blockade D->E F Tumor Cell Apoptosis E->F

Figure 2: Integration of the azetidine building block into the RET kinase inhibition pathway.

References

  • US10227329B2 - Compounds useful for treating disorders related to RET, Google Patents.

Sources

Foundational

Methyl 3-ethylazetidine-3-carboxylate: A Comprehensive Technical Guide on Identification, Synthesis, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the strategic use of saturated, sp3-rich heterocyclic scaffolds. Methyl 3-ethylazeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the strategic use of saturated, sp3-rich heterocyclic scaffolds. Methyl 3-ethylazetidine-3-carboxylate has emerged as a highly valuable bioisosteric building block. By replacing traditional flat aromatic rings or metabolically labile piperidine/piperazine systems with the strained, highly functionalized azetidine ring, drug development professionals can significantly enhance the fraction of sp3 carbons ( Fsp3​ ), improve aqueous solubility, and modulate basicity.

This whitepaper provides an in-depth technical analysis of Methyl 3-ethylazetidine-3-carboxylate, detailing its physicochemical identification, self-validating synthetic protocols, and proven applications in the development of targeted therapeutics, such as RET (Rearranged during Transfection) kinase inhibitors.

Chemical Identity and Physicochemical Profiling

Accurate identification and cataloging of chemical building blocks are critical for reproducible drug discovery. Methyl 3-ethylazetidine-3-carboxylate is most commonly handled and supplied as a hydrochloride salt to prevent spontaneous polymerization and degradation of the secondary amine.

Table 1: Quantitative Physicochemical Data

PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 1205749-78-5[1],[2]N/A (Typically handled as salt)
Molecular Formula C7​H14​ClNO2​ C7​H13​NO2​ [3]
Molecular Weight 179.64 g/mol [2]143.18 g/mol
Monoisotopic Mass N/A143.0946 Da[3]
SMILES CCC1(CNC1)C(=O)OC.ClCCC1(CNC1)C(=O)OC[3]
Physical State Solid (Crystalline powder)Liquid (Oil)

Structural Significance & Bioisosteric Logic

The transition from flat, lipophilic structures to 3D-rich architectures is a cornerstone of modern drug design. The azetidine ring possesses an internal strain energy of approximately ~26 kcal/mol, which restricts its conformational flexibility compared to larger macrocycles.

Causality in Design: Incorporating the 3-ethyl and 3-carboxylate groups generates a quaternary carbon center. This specific steric bulk prevents oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the alpha-position. Furthermore, the compact nature of the 4-membered ring ensures that the spatial vector of the appended functional groups closely mimics that of larger rings (like piperidines) but with a significantly lower lipophilicity (LogD) and molecular weight.

G A Traditional Scaffold (e.g., Piperidine) B High Lipophilicity Poor Stability A->B Exhibits C Methyl 3-ethylazetidine -3-carboxylate A->C Bioisosteric Replacement D Increased Fsp3 Lower LogD C->D Yields

Fig 1. Bioisosteric replacement logic utilizing the 3-ethylazetidine scaffold.

Synthetic Methodology & Protocol

To ensure high purity and yield, the synthesis of Methyl 3-ethylazetidine-3-carboxylate relies on a highly controlled enolization-alkylation sequence followed by a self-purifying deprotection step.

Step-by-Step Synthetic Protocol
  • Enolate Formation: Dissolve 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 30 minutes.

  • Alkylation: After stirring for 1 hour at -78°C, add Ethyl Iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

  • Deprotection (Self-Validating Step): Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

Mechanistic Causality:

  • Why -78°C and LDA? The azetidine ring is highly strained. Using a bulky, non-nucleophilic base like LDA at cryogenic temperatures ensures quantitative deprotonation at the alpha-carbon without nucleophilic attack on the ester carbonyl, preventing ring-opening side reactions.

  • Why 4M HCl in Dioxane? This is a self-validating system. As the Boc group is cleaved, the resulting free amine is immediately protonated to form the hydrochloride salt. Because the salt is insoluble in dioxane/DCM, it precipitates out of solution. This phase change drives the reaction to absolute completion (Le Chatelier's principle) and allows for isolation via simple vacuum filtration, bypassing the need for column chromatography.

G N1 1-Boc-azetidine-3-carboxylate (Starting Material) N2 Enolization (LDA, THF, -78°C) N1->N2 N3 Alkylation (Ethyl Iodide, -78°C to RT) N2->N3 N4 Deprotection (4M HCl in Dioxane) N3->N4 N5 Methyl 3-ethylazetidine-3-carboxylate HCl (Target Compound) N4->N5

Fig 2. Step-by-step synthetic workflow for Methyl 3-ethylazetidine-3-carboxylate HCl.

Analytical Identification & Characterization

Validating the structural integrity of the synthesized or procured building block requires orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR): In CD3​OD , the 1H NMR spectrum will exhibit a distinct triplet (~0.9 ppm) and quartet (~1.8 ppm) corresponding to the ethyl group. The methyl ester appears as a sharp singlet (~3.8 ppm). The azetidine ring protons typically present as two distinct doublets (AB system) around 4.0 - 4.5 ppm due to the rigid geometry of the ring.

  • Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the free base will ionize to form the [M+H]+ adduct. The theoretical monoisotopic mass of the free base is 143.0946 Da[3], resulting in an observed m/z of ~144.1.

G A Sample Prep (CD3OD Solution) B 1H & 13C NMR (Structural Elucidation) A->B C LC-MS (ESI+) (Mass Confirmation) A->C D Data Synthesis (Purity Verified) B->D C->D

Fig 3. Self-validating analytical workflow for structural confirmation.

Applications in Drug Development: RET Inhibitors

Methyl 3-ethylazetidine-3-carboxylate has been successfully deployed in the synthesis of advanced targeted therapies, most notably in the development of inhibitors targeting the RET (Rearranged during Transfection) receptor tyrosine kinase[4]. RET fusions are critical oncogenic drivers implicated in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma[4].

Real-World Application Workflow (Nucleophilic Aromatic Substitution - SN​Ar )

In the patent literature (e.g., US10227329B2), this azetidine derivative is utilized to functionalize a pyrimidine core via an SN​Ar reaction[4].

Protocol:

  • Combine Methyl 3-ethylazetidine-3-carboxylate (50 mg, 0.40 mmol) and 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (78 mg, 0.40 mmol)[4].

  • Add N,N-Diisopropylethylamine (DIPEA) (150 mg, 1.20 mmol) in isoamyl alcohol (0.5 mL)[4].

  • Stir the reaction mixture at 150°C for 5 hours[4].

  • Cool to ambient temperature and concentrate to yield the functionalized intermediate[4].

Mechanistic Causality: The secondary amine of the azetidine acts as the nucleophile. However, the adjacent quaternary center (bearing the ethyl and ester groups) introduces significant steric hindrance. To overcome the high activation energy barrier of this specific SN​Ar , isoamyl alcohol is selected as the solvent because its high boiling point allows the reaction to safely reach 150°C[4]. DIPEA is strictly required as a non-nucleophilic scavenger to neutralize the HCl byproduct; without it, the basic azetidine nitrogen would become protonated, completely terminating its nucleophilicity and halting the reaction.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Protection Strategies for Methyl 3-Ethylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of N-Protection for Azetidine Scaffolds The azetidine motif is a cornerstone in modern medicinal chemistry, prized fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of N-Protection for Azetidine Scaffolds

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Methyl 3-ethylazetidine-3-carboxylate, a 3,3-disubstituted azetidine, represents a valuable, yet challenging, building block. The secondary amine within the strained four-membered ring is a reactive nucleophile, often requiring protection to ensure chemoselectivity in subsequent synthetic transformations.[3] However, the steric hindrance imposed by the geminal ethyl and carboxylate groups at the C3 position complicates the selection and implementation of standard N-protection protocols.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth analysis of suitable N-protection strategies for Methyl 3-ethylazetidine-3-carboxylate. We will delve into the practical considerations for choosing an appropriate protecting group, offering detailed, field-proven protocols for the introduction and cleavage of the most strategic options: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) groups. The causality behind experimental choices will be explained to empower scientists to adapt and troubleshoot these methods for their specific synthetic needs.

Selecting the Optimal N-Protecting Group: A Comparative Analysis

The choice of an N-protecting group is dictated by its stability to various reaction conditions and the orthogonality of its cleavage, meaning its removal can be achieved without affecting other functional groups in the molecule.[3][4] For a sterically hindered substrate like Methyl 3-ethylazetidine-3-carboxylate, the ease of introduction is also a critical factor.

Protecting GroupIntroduction Reagent(s)Protection ConditionsDeprotection ConditionsStability & Orthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OBasic (e.g., Et₃N, NaHCO₃) or neutral, often with a catalyst for hindered amines.Acidic (e.g., TFA, HCl in dioxane).[5]Stable to basic, hydrogenolysis, and nucleophilic conditions. Orthogonal to Cbz and Alloc.
Cbz Benzyl chloroformate (Cbz-Cl)Basic (e.g., NaHCO₃, pyridine) at low temperatures.Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[6]Stable to acidic and basic conditions. Orthogonal to Boc and Alloc.
Alloc Allyl chloroformate (Alloc-Cl)Basic (e.g., NaHCO₃, pyridine) at low temperatures.Pd(0) catalysis with a scavenger (e.g., PhSiH₃).[1][7]Stable to acidic and basic conditions. Orthogonal to Boc and Cbz.[8]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the N-protection of Methyl 3-ethylazetidine-3-carboxylate. Due to the steric hindrance around the nitrogen atom, optimization of reaction times, temperatures, and reagent stoichiometry may be necessary.

N-Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, favored for its broad stability and facile removal under acidic conditions.[5] For sterically hindered amines, standard protection protocols may be sluggish, sometimes necessitating the use of a catalyst or more forcing conditions.

This protocol employs standard conditions that can be intensified if the reaction proceeds slowly.

Materials:

  • Methyl 3-ethylazetidine-3-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Methyl 3-ethylazetidine-3-carboxylate hydrochloride (1.0 equiv) in DCM, add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add di-tert-butyl dicarbonate (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (40 °C) can be applied.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-Methyl 3-ethylazetidine-3-carboxylate.

Causality of Experimental Choices:

  • The use of a slight excess of (Boc)₂O and a base like triethylamine helps to drive the reaction to completion, especially with a sterically encumbered substrate.

  • DCM is a good general-purpose solvent for this reaction, but THF can also be used.

  • The aqueous workup removes excess base and other water-soluble byproducts.

Diagram 1: N-Boc Protection Workflow

sub Methyl 3-ethylazetidine-3-carboxylate reagents (Boc)₂O, Et₃N, DCM sub->reagents 1. Add Reagents reaction Stir at RT, 12-24h (Monitor by TLC/LC-MS) reagents->reaction 2. React workup Aqueous Workup (NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product N-Boc Protected Product purification->product

A streamlined workflow for the N-Boc protection of the azetidine substrate.

Cleavage of the Boc group is typically clean and high-yielding.

Materials:

  • N-Boc-Methyl 3-ethylazetidine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting TFA salt of the amine can be used directly or neutralized with a suitable base.

Causality of Experimental Choices:

  • TFA is a strong acid that efficiently cleaves the Boc group, generating the volatile byproduct isobutylene and carbon dioxide.[5]

  • The reaction is typically performed at room temperature, but cooling during the addition of TFA is recommended for exothermic reactions.

Diagram 2: N-Boc Deprotection Mechanism

N-Boc Azetidine N-Boc Azetidine Protonated Carbonyl Protonated Carbonyl N-Boc Azetidine->Protonated Carbonyl + H⁺ (TFA) Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Carbonyl->Carbamic Acid + t-Butyl Cation Cleavage Free Amine + CO₂ + Isobutylene Free Amine + CO₂ + Isobutylene Carbamic Acid + t-Butyl Cation->Free Amine + CO₂ + Isobutylene Decarboxylation & Elimination

Acid-catalyzed cleavage of the Boc protecting group.

N-Cbz Protection Strategy

The benzyloxycarbonyl (Cbz) group offers orthogonality to the Boc group and is readily removed by catalytic hydrogenolysis, a mild reduction method.[6]

This reaction is typically performed at low temperatures to control the reactivity of benzyl chloroformate.

Materials:

  • Methyl 3-ethylazetidine-3-carboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 3-ethylazetidine-3-carboxylate hydrochloride (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a 1:1 mixture of THF and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.2 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • The biphasic THF/water system with NaHCO₃ provides a basic environment to neutralize the HCl byproduct and facilitate the reaction.

  • Low temperature is crucial to prevent the decomposition of the reactive Cbz-Cl and potential side reactions.

Catalytic hydrogenolysis is the most common and mildest method for Cbz cleavage.

Materials:

  • N-Cbz-Methyl 3-ethylazetidine-3-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected azetidine (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Causality of Experimental Choices:

  • Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of the benzyl C-O bond.

  • Methanol and ethanol are excellent solvents for this reaction, readily dissolving the substrate and allowing for good hydrogen gas solubility.

Diagram 3: N-Cbz Protection and Deprotection Cycle

sub Azetidine prot N-Cbz Protected Azetidine sub->prot Cbz-Cl, NaHCO₃ prot->sub H₂, Pd/C

The reversible protection of the azetidine nitrogen with the Cbz group.

N-Alloc Protection Strategy

The allyloxycarbonyl (Alloc) group provides an additional layer of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the standard basic conditions for Fmoc cleavage. Its removal via palladium catalysis is mild and highly selective.[1][7]

Similar to Cbz protection, this reaction is performed under basic conditions at low temperature.

Materials:

  • Methyl 3-ethylazetidine-3-carboxylate hydrochloride

  • Allyl chloroformate (Alloc-Cl)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of Methyl 3-ethylazetidine-3-carboxylate hydrochloride (1.0 equiv) in DCM, add pyridine (2.5 equiv) and stir for 15 minutes at 0 °C.

  • Add allyl chloroformate (1.2 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Pyridine acts as a base to neutralize the generated HCl and can also catalyze the reaction.

  • The use of an anhydrous aprotic solvent like DCM prevents hydrolysis of the reactive Alloc-Cl.

This protocol utilizes the widely employed palladium-catalyzed deprotection.

Materials:

  • N-Alloc-Methyl 3-ethylazetidine-3-carboxylate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or Dimedone as a scavenger

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Alloc protected azetidine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Add the scavenger, for example, phenylsilane (10-20 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.1 equiv).

  • Stir the reaction at room temperature for 30-90 minutes. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to remove the catalyst and scavenger byproducts.

Causality of Experimental Choices:

  • Pd(PPh₃)₄ is a common and effective Pd(0) source for this transformation.

  • A scavenger is essential to trap the allyl group from the palladium complex, preventing re-alkylation of the deprotected amine and turning over the catalyst.[7] Phenylsilane is a very effective scavenger.

Diagram 4: Palladium-Catalyzed Alloc Deprotection

AllocN N-Alloc Azetidine PiAllyl π-Allyl Pd(II) Complex AllocN->PiAllyl + Pd(0) Pd0 Pd(0) PiAllyl->Pd0 + Scavenger Amine Free Amine PiAllyl->Amine + H₂O, -CO₂ Scav Scavenger ScavAllyl Allyl-Scavenger Scav->ScavAllyl Traps Allyl

The catalytic cycle for the removal of the Alloc protecting group.

Conclusion

The successful synthesis and derivatization of complex molecules like Methyl 3-ethylazetidine-3-carboxylate hinge on a well-defined and robust protecting group strategy. The Boc, Cbz, and Alloc groups each offer a unique set of advantages in terms of stability and orthogonal cleavage, providing the synthetic chemist with a versatile toolkit. While the steric hindrance of the 3,3-disubstituted azetidine core necessitates careful optimization of reaction conditions, the protocols outlined in this guide provide a solid foundation for achieving efficient and selective N-protection. By understanding the underlying principles of each strategy, researchers can confidently navigate the challenges of working with this valuable synthetic building block, accelerating the pace of drug discovery and development.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ResearchGate. [Link]

  • 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Molekula. [Link]

  • Alloc Protecting Group Removal Protocol. CDN. [Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (2025). Total Synthesis. [Link]

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews. [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (2020). OSTI.gov. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). PMC. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025). PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). PMC. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). ACS Publications. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). PMC. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • N-Acylation in combinatorial chemistry. (2004). Arkivoc. [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers. [Link]

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions Using Methyl 3-ethylazetidine-3-carboxylate

Introduction: The Role of Constrained Non-natural Amino Acids in Peptide Drug Discovery The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a mean...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Constrained Non-natural Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles.[1][2] Among the various classes of non-natural amino acids, those with constrained geometries, such as azetidine derivatives, have garnered significant attention. Azetidines introduce a rigid four-membered ring into the peptide backbone, which can induce specific secondary structures and improve metabolic stability.[3][4] This application note provides a detailed guide to the use of a specific, sterically hindered azetidine-based amino acid, Methyl 3-ethylazetidine-3-carboxylate, in peptide coupling reactions. We will explore its synthesis, its unique properties, and provide robust protocols for its successful incorporation into peptide chains.

Physicochemical Properties of Methyl 3-ethylazetidine-3-carboxylate

Methyl 3-ethylazetidine-3-carboxylate is a non-natural, cyclic amino acid analogue. The presence of an ethyl group at the C3 position introduces significant steric bulk, which can present challenges in peptide coupling reactions.[5][6] Understanding its properties is crucial for developing effective coupling strategies.

PropertyValueReference
Molecular FormulaC7H13NO2N/A
Molecular Weight143.18 g/mol N/A
AppearanceExpected to be a colorless oil or low-melting solidN/A
SolubilitySoluble in common organic solvents (DMF, DCM, NMP)[7]
StereochemistryRacemic unless a stereoselective synthesis is employed[1]

Synthesis of Methyl 3-ethylazetidine-3-carboxylate Hydrochloride

A plausible synthetic route to Methyl 3-ethylazetidine-3-carboxylate hydrochloride can be adapted from established methods for the synthesis of related 3-substituted azetidine-3-carboxylic acids.[8][9] The following is a proposed multi-step synthesis.

Workflow for the Synthesis of Methyl 3-ethylazetidine-3-carboxylate HCl

start Commercially available N-Boc-3-cyanoazetidine step1 Deprotonation with LiHMDS start->step1 1. THF, -78 °C step2 Alkylation with ethyl iodide step1->step2 2. Add EtI step3 Basic hydrolysis of the nitrile step2->step3 3. NaOH, MeOH/H2O, reflux step4 Esterification with SOCl2 in Methanol step3->step4 4. SOCl2, MeOH, 0 °C to rt step5 Deprotection of N-Boc group with HCl step4->step5 5. HCl in EtOAc or Dioxane end Methyl 3-ethylazetidine-3-carboxylate HCl step5->end

Caption: Proposed synthetic workflow for Methyl 3-ethylazetidine-3-carboxylate HCl.

Detailed Synthetic Protocol

Step 1: N-Boc-3-cyano-3-ethylazetidine

  • To a solution of N-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiHMDS (1.1 eq, 1 M in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-cyano-3-ethylazetidine.

Step 2: N-Boc-3-ethylazetidine-3-carboxylic acid

  • Dissolve the N-Boc-3-cyano-3-ethylazetidine (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (5.0 eq) and reflux the mixture until the reaction is complete as monitored by TLC.[8]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the aqueous solution with 10% aqueous citric acid and extract with dichloromethane.[8]

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield N-Boc-3-ethylazetidine-3-carboxylic acid.

Step 3: Methyl N-Boc-3-ethylazetidine-3-carboxylate

  • Suspend N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 eq) in methanol at 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.[10]

  • Remove the solvent in vacuo to afford the crude methyl ester.

Step 4: Methyl 3-ethylazetidine-3-carboxylate Hydrochloride

  • Dissolve the crude methyl N-Boc-3-ethylazetidine-3-carboxylate in a minimal amount of ethyl acetate.

  • Add a solution of HCl in dioxane (4 M, excess) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield Methyl 3-ethylazetidine-3-carboxylate hydrochloride as a solid.

Peptide Coupling Protocol

The steric hindrance at the α-carbon of Methyl 3-ethylazetidine-3-carboxylate necessitates the use of a potent coupling reagent to achieve efficient amide bond formation.[11][12] Uronium-based reagents such as HATU are particularly effective for such challenging couplings.[12][13]

Workflow for Peptide Coupling

start Resin-bound peptide with free N-terminus step1 Prepare activation solution: N-Fmoc-Methyl 3-ethylazetidine-3-carboxylate, HATU, and DIPEA in DMF start->step1 1. Pre-activation step2 Add activation solution to the resin step1->step2 2. Coupling step3 Couple for an extended time (e.g., 4-12 hours) step2->step3 step4 Wash the resin thoroughly step3->step4 step5 Perform a Kaiser test to check for completion step4->step5 end Resin-bound peptide with incorporated azetidine amino acid step5->end

Caption: General workflow for the solid-phase peptide synthesis coupling of Methyl 3-ethylazetidine-3-carboxylate.

Detailed Coupling Protocol (Solid-Phase)

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[14]

Reagents and Equipment:

  • Fmoc-protected amino acids

  • Methyl 3-ethylazetidine-3-carboxylate hydrochloride (requires N-Fmoc protection prior to use)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[14]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation Solution Preparation: In a separate vessel, dissolve N-Fmoc-Methyl 3-ethylazetidine-3-carboxylate (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow this pre-activation to proceed for 1-2 minutes.[7]

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time of 4 to 12 hours is recommended.[5]

  • Monitoring the Reaction: After the coupling period, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Double Coupling (Optional): If the Kaiser test is positive (blue beads), a second coupling (double coupling) may be necessary. Repeat steps 4-7.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Mechanism of HATU-Mediated Coupling

The formation of a peptide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[15] HATU is a highly efficient coupling reagent that facilitates this activation.[12][13]

CarboxylicAcid R-COOH (N-Fmoc-Azetidine) Carboxylate R-COO- CarboxylicAcid->Carboxylate Deprotonation DIPEA1 DIPEA DIPEA1->Carboxylate ActiveEster O-acyl(tetramethyl)isouronium salt (Active Ester) Carboxylate->ActiveEster Nucleophilic attack HATU HATU HATU->ActiveEster PeptideBond R-CO-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic attack by amine Amine H2N-Peptide-Resin Amine->PeptideBond Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated peptide coupling.

The mechanism involves the deprotonation of the carboxylic acid by a base (DIPEA) to form a carboxylate anion. This anion then attacks the HATU reagent to form a highly reactive O-acyl(tetramethyl)isouronium salt (an active ester).[15] The free amine of the peptide chain on the solid support then attacks this active ester, leading to the formation of the desired peptide bond and the release of tetramethylurea and HOAt as byproducts.[15]

Troubleshooting and Optimization

Incorporating sterically hindered amino acids like Methyl 3-ethylazetidine-3-carboxylate can sometimes lead to incomplete couplings. The following table outlines potential issues and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance.- Increase the coupling time (up to 24 hours).- Perform a double coupling.- Gently increase the reaction temperature (e.g., to 40 °C), but be mindful of potential racemization.[5]
Low Final Peptide Yield Aggregation of the growing peptide chain on the resin.- Use a more polar solvent mixture (e.g., DMF/NMP).- Incorporate a "difficult sequence" protocol, such as using a different coupling reagent like COMU.[7]
Presence of Deletion Sequences in Final Product Incomplete coupling at the azetidine residue step.- Optimize the coupling conditions as described above.- Consider using a capping step (e.g., with acetic anhydride) after the azetidine coupling to terminate unreacted chains.

Characterization of the Final Peptide

After cleavage from the resin and purification, the final peptide must be thoroughly characterized to confirm its identity and purity.

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide and quantify any impurities.[8][10]
Mass Spectrometry (MS) To determine the molecular weight of the peptide and confirm its identity.[8][10]
Tandem Mass Spectrometry (MS/MS) To sequence the peptide and confirm the incorporation of the azetidine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information about the peptide's conformation.[8]

Conclusion

The incorporation of Methyl 3-ethylazetidine-3-carboxylate into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. While its sterically hindered nature presents challenges in peptide synthesis, these can be overcome with optimized protocols utilizing potent coupling reagents like HATU and extended reaction times. The detailed protocols and troubleshooting guide provided in this application note are intended to equip researchers with the necessary tools for the successful synthesis and characterization of azetidine-containing peptides.

References

  • AstraZeneca AB. (2006). Process for making azetidine-3-carboxylic acid. WO2006/33633.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved from [Link]

  • Liskamp, R. M., et al. (2011). Incorporation of Non-Canonical Amino Acids into Peptides. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025, July 22).
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • International Journal of Science and Research Archive. (2024, June 17).
  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • ResearchGate. (2013, November 17). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Leiden University. (2025, October 20).
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Google Patents. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • PubMed. (2026, January 5).
  • ACS Publications. (2020, October 14).
  • AAPPTEC. (n.d.). Coupling Reagents.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • PubMed. (2022, June 7). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Amino Acid Analogs from Methyl 3-ethylazetidine-3-carboxylate

Abstract Non-natural amino acids, particularly those with constrained conformations, are invaluable tools in modern drug discovery and chemical biology.[1][2] The azetidine scaffold, a four-membered nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-natural amino acids, particularly those with constrained conformations, are invaluable tools in modern drug discovery and chemical biology.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif due to its unique combination of properties, including high sp³-character, conformational rigidity, and inherent ring strain that can be harnessed for synthetic diversification.[1][3] This guide provides a comprehensive overview of synthetic strategies for transforming Methyl 3-ethylazetidine-3-carboxylate, a versatile building block, into a diverse library of novel amino acid analogs. We present two primary pathways: (1) nucleophilic ring-opening to generate acyclic γ-functionalized α,α-disubstituted amino acids, and (2) ring-intact modifications to produce unique azetidine-containing amino acids. Detailed, field-tested protocols, mechanistic insights, and data visualization are provided to empower researchers in medicinal chemistry and drug development.

Introduction: The Azetidine Scaffold in Amino Acid Design

The design of therapeutic peptides and small molecules often requires fine-tuning of their pharmacokinetic and pharmacodynamic properties. Incorporating non-natural amino acids is a proven strategy to enhance metabolic stability, modulate receptor selectivity, and control secondary structure.[4][5] Azetidines, as conformationally restricted bioisosteres of more flexible moieties, offer a unique advantage.[3][6] The inherent ring strain of approximately 25.5 kcal/mol not only locks the substituents in a well-defined three-dimensional space but also provides a thermodynamic driving force for selective chemical transformations, most notably ring-opening reactions.[7][8][9]

Methyl 3-ethylazetidine-3-carboxylate serves as an ideal starting point. The quaternary center at the 3-position provides a scaffold for creating α,α-disubstituted amino acid derivatives, a structural motif known to induce stable turn-like conformations in peptides. This guide details the strategic pathways to unlock the synthetic potential of this building block.

Synthetic Strategies for Diversification

Two principal strategies allow for the conversion of Methyl 3-ethylazetidine-3-carboxylate into distinct classes of amino acid analogs. The choice of pathway is dictated by the desired final structure: an acyclic, functionalized linear amine or a novel, substituted cyclic amino acid.

Strategy A: Nucleophilic Ring-Opening for Acyclic Amino Acid Analogs

This strategy leverages the ring strain of the azetidine core. The reaction proceeds via activation of the ring nitrogen, typically through protonation or alkylation to form a highly reactive azetidinium ion.[10] This intermediate is then susceptible to nucleophilic attack at one of the ring carbons (C2 or C4), leading to a clean and often highly regioselective ring-opening.[11] This approach transforms the starting material into γ-substituted α-aminobutyric acid derivatives.

Causality of the Mechanism: The formation of the positively charged azetidinium ion is critical. It converts the nitrogen into an excellent leaving group and significantly polarizes the adjacent C-N bonds, making the ring carbons highly electrophilic. The subsequent SN2-type attack by a nucleophile is driven by the release of ring strain, which is a powerful thermodynamic incentive.[7] In most cases, the nucleophile will attack the less sterically hindered carbon (C2 or C4).[11]

Ring_Opening_Pathway Start Methyl 3-ethyl- azetidine-3-carboxylate Activated Azetidinium Ion (Activated Intermediate) Start->Activated N-Activation (e.g., MeOTf) Product γ-Substituted α-Ethyl- α-aminobutyric Acid Derivative Activated->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated Ring_Intact_Pathway Start Methyl 3-ethyl- azetidine-3-carboxylate N_Protected N-Protected Azetidine Ester (e.g., N-Boc) Start->N_Protected N-Protection ((Boc)₂O, Base) Final_AA N-Protected 3-Ethylazetidine- 3-carboxylic Acid Start->Final_AA Direct Hydrolysis (if N-H is desired) N_Protected->Final_AA Ester Hydrolysis (LiOH, H₂O/THF)

Caption: Synthetic pathway for producing N-protected azetidine-3-carboxylic acid analogs, suitable for peptide synthesis.

Detailed Experimental Protocols

Disclaimer: All reactions should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 4-azido-2-ethyl-2-(methylamino)butanoate (Ring-Opening)

This protocol details the synthesis of a γ-azido amino acid analog through the formation of an azetidinium intermediate followed by nucleophilic ring-opening.

Protocol_1_Workflow cluster_step1 Step 1: N-Methylation (Azetidinium Formation) cluster_step2 Step 2: Nucleophilic Ring-Opening S1_Start Dissolve Methyl 3-ethylazetidine-3-carboxylate in dry Acetonitrile S1_Add Cool to 0 °C, add Methyl Triflate (MeOTf) dropwise under N₂ S1_Start->S1_Add S1_React Stir at 0 °C for 1 hr, then warm to RT and stir for 4 hrs S1_Add->S1_React S1_Result Azetidinium triflate intermediate (Use directly in next step) S1_React->S1_Result S2_Add Add Sodium Azide (NaN₃) to the reaction mixture S1_Result->S2_Add Transfer Crude Mixture S2_React Heat mixture to 60 °C and stir overnight (16 hrs) S2_Add->S2_React S2_Workup Cool, filter solids, concentrate filtrate. Purify via column chromatography S2_React->S2_Workup S2_Product Final Product: Methyl 4-azido-2-ethyl-2-(methylamino)butanoate S2_Workup->S2_Product

Caption: Experimental workflow for the two-step synthesis of a γ-azido amino acid analog via ring-opening.

Materials:

  • Methyl 3-ethylazetidine-3-carboxylate (1.0 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Silica Gel for chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Step 1: Azetidinium Ion Formation

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Methyl 3-ethylazetidine-3-carboxylate (1.0 equiv).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl triflate (1.1 equiv) dropwise via syringe.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The reaction can be monitored by TLC or LC-MS for the consumption of the starting material. The resulting solution containing the crude azetidinium triflate is used directly in the next step.

  • Step 2: Ring-Opening with Azide

    • To the crude reaction mixture from Step 1, carefully add sodium azide (1.5 equiv) in one portion. Caution: Sodium azide is highly toxic.

    • Fit the flask with a reflux condenser and heat the mixture to 60 °C.

    • Stir vigorously overnight (approx. 16 hours).

    • Cool the reaction to room temperature. Filter off the excess sodium azide and other salts through a pad of celite, washing with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the final product.

Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)-3-ethylazetidine-3-carboxylic acid (Ring-Intact)

This two-step protocol describes the N-protection of the azetidine followed by saponification of the ester to yield a building block ready for peptide synthesis.

Materials:

  • Methyl 3-ethylazetidine-3-carboxylate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv)

  • Triethylamine (Et₃N, 1.5 equiv) or another suitable base

  • Dichloromethane (DCM)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Step 1: N-Boc Protection

    • Dissolve Methyl 3-ethylazetidine-3-carboxylate (1.0 equiv) in dichloromethane (0.2 M).

    • Add triethylamine (1.5 equiv) to the solution.

    • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.

    • Stir the reaction at room temperature for 6-12 hours until TLC or LC-MS indicates full consumption of the starting material.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected ester is often pure enough for the next step, or can be purified by column chromatography if necessary.

  • Step 2: Ester Hydrolysis (Saponification)

    • Dissolve the crude product from Step 1 in a 3:1 mixture of THF and water (0.1 M).

    • Add lithium hydroxide monohydrate (2.0 equiv) and stir the mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.

Data and Characterization

Successful synthesis should be confirmed using standard analytical techniques. Below are representative data for the described products.

Table 2: Expected Analytical Data for Synthesized Analogs

CompoundExpected Yield¹H NMR (CDCl₃) Key Signals (δ, ppm)ESI-MS (m/z)
Product from Protocol 1 65-80%~3.3 (t, 2H, -CH₂N₃), ~2.4 (s, 3H, -NCH₃), ~1.9 (q, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃)[M+H]⁺ calculated and found
Product from Protocol 2 80-95% (2 steps)~1.45 (s, 9H, -C(CH₃)₃), ~4.0 (m, 4H, azetidine ring CH₂), ~2.1 (q, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃)[M+H]⁺ calculated and found

Conclusion

Methyl 3-ethylazetidine-3-carboxylate is a highly adaptable starting material for the synthesis of diverse and medicinally relevant amino acid analogs. By employing either strain-releasing ring-opening reactions or ring-preserving functionalization strategies, researchers can rapidly access both acyclic γ-substituted α,α-disubstituted amino acids and novel, conformationally rigid azetidine-containing amino acids. The protocols and strategies outlined in this guide provide a robust foundation for exploring new chemical space in the pursuit of next-generation therapeutics.

References

Sources

Application

Application Note: Reductive Amination Strategies for Azetidine Carboxylates in Medicinal Chemistry

Introduction & Scientific Rationale Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have emerged as privileged structures in modern medicinal chemistry[1]. Specifically, azetidine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have emerged as privileged structures in modern medicinal chemistry[1]. Specifically, azetidine-3-carboxylic acid derivatives are frequently deployed as rigidifying moieties and linking fragments, notably featuring in sphingosine-1-phosphate (S1P) receptor agonists for the treatment of multiple sclerosis[1]. The incorporation of these strained rings improves the pharmacokinetic profiles of drug candidates by lowering lipophilicity, increasing metabolic stability, and providing precise spatial vectors for substituents.

However, the functionalization of azetidines requires strict chemical control due to the inherent instability of the four-membered ring. Reductive amination stands out as a highly chemoselective, late-stage functionalization strategy to install diverse N-alkyl groups on azetidine-3-carboxylic acids or to convert azetidinones into 3-aminoazetidine derivatives[2]. This application note provides a comprehensive, self-validating guide to executing these transformations while preserving the structural integrity of the azetidine core.

Mechanistic Causality & Reaction Design

The success of reductive amination on azetidine carboxylates hinges on controlling the equilibrium of iminium ion formation while actively suppressing side reactions such as ring-opening and epimerization.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium borohydride (NaBH₄), which can indiscriminately reduce aldehydes, NaBH(OAc)₃ selectively reduces the transient iminium ion[3]. This chemoselectivity is critical when dealing with highly functionalized azetidine-3-carboxylic acids to prevent the unwanted reduction of the carboxylate moiety.

  • Ring Strain and Racemization: The azetidine ring possesses approximately 26 kcal/mol of strain energy. Under harsh acidic or basic conditions, or at elevated temperatures, the ring is susceptible to nucleophilic attack and ring-opening[4]. Furthermore, in chiral azetidine systems (e.g., spiro-oxindole azetidines), harsh reductive amination conditions can lead to facile ring-opening and subsequent racemization. Therefore, maintaining mild conditions (0 °C to room temperature, weak acid catalysis) is imperative.

  • Zwitterionic Challenges: Unprotected azetidine-3-carboxylic acid exists as a zwitterion, which complicates solubility in standard organic solvents. Utilizing a methanol/dichloroethane (MeOH/DCE) co-solvent system with a catalytic amount of acetic acid (AcOH) ensures substrate dissolution and promotes iminium formation without triggering ring degradation.

Experimental Workflow

G cluster_0 Reactants A Azetidine Carboxylate (e.g., 3-Azetidine Carboxylic Acid) C Iminium Ion Formation (Solvent: DCE/MeOH, Acid Catalyst) A->C B Carbonyl Partner (e.g., Aryl Aldehyde) B->C D Hydride Reduction (NaBH(OAc)3, 0°C to RT) C->D Mild Reduction E Functionalized Azetidine Carboxylate Product D->E Aqueous Workup

Caption: Workflow for the chemoselective reductive amination of azetidine carboxylates.

Detailed Experimental Protocols

Protocol A: N-Alkylation of 3-Azetidine Carboxylic Acid

This protocol details the N-alkylation of 3-azetidine carboxylic acid using 4-trifluoromethylbenzaldehyde to yield 1-(4-trifluoromethyl-benzyl)-azetidine-3-carboxylic acid[3].

Step-by-Step Methodology:

  • Imine Formation: Suspend 3-azetidine carboxylic acid (1.0 equiv) in a mixture of anhydrous MeOH and DCE (1:1 v/v, 0.2 M). Add 4-trifluoromethylbenzaldehyde (1.1 equiv) and glacial acetic acid (0.1 equiv) to catalyze iminium formation.

  • Incubation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere to ensure complete conversion to the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Critical Note: Since the product is an amino acid, carefully adjust the aqueous pH to the isoelectric point (approx. pH 6) to maximize extraction efficiency.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC or recrystallization to afford the off-white solid product[3].

Protocol B: Post-Synthetic Modification of Azetidine Peptidomimetics

This protocol describes the multiple reductive amination of deprotected secondary amines in homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid[2].

Step-by-Step Methodology:

  • Deprotection: Treat the Boc-protected azetidine oligomer with 4 M HCl in 1,4-dioxane at 0 °C for 30 minutes, then at room temperature for 15 hours. Evaporate volatiles to yield the tetrahydrochloride salt[2].

  • Neutralization & Imine Formation: Dissolve the salt in anhydrous DCM/MeOH. Add an excess of the target aldehyde (e.g., aqueous formaldehyde for methylation) and a mild base (e.g., N,N-diisopropylethylamine) to liberate the free amines.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv per amine group) at 0 °C. Stir at room temperature for 24 hours.

  • Isolation: Quench with saturated NaHCO₃, extract with DCM, and purify the highly polar oligomer using a cellulose-based preparative HPLC column[2].

Quantitative Data Summary

The following table summarizes expected yields and optimal conditions for various azetidine reductive amination pairings based on literature standards.

SubstrateCarbonyl/Amine PartnerReducing AgentSolvent SystemYield (%)Reference
3-Azetidine carboxylic acid4-Trifluoromethyl-benzaldehydeNaBH(OAc)₃MeOH / AcOH80%[3]
3-Azetidine carboxylic acidCyclohexanoneNaBH(OAc)₃MeOH / AcOH78%[3]
N-Boc-3-azetidinoneN-acyl-piperazinesNaBH(OAc)₃DCE70–85%
Azetidine homooligomersFormaldehyde (aq)NaBH(OAc)₃CH₂Cl₂ / MeOH46%[2]

Self-Validation & Troubleshooting System

To guarantee the integrity of the synthesized azetidine carboxylates, researchers must employ a self-validating analytical approach:

  • NMR Verification: The protons of the azetidine ring (C2 and C4 positions) typically resonate as distinct multiplets between 3.50 and 4.00 ppm in ¹H NMR (DMSO-d6)[3]. Upon successful N-alkylation, these peaks will shift, and the appearance of the benzylic CH₂ protons (e.g., a singlet around 3.97 ppm for the 4-trifluoromethylbenzyl group) confirms the covalent linkage[3].

  • Mass Spectrometry: LC-MS (ESI) should display the [M+H]⁺ ion (e.g., m/z 260.1 for 1-(4-trifluoromethyl-benzyl)-azetidine-3-carboxylic acid)[3].

  • Stereochemical Integrity: For chiral substrates, chiral HPLC must be utilized to confirm that the enantiomeric ratio (er) has not eroded, as spiro-azetidines are prone to racemization via ring-opening under reductive amination conditions. If erosion is detected, lower the reaction temperature to -20 °C and strictly avoid strong acids.

References

  • [1] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL:[Link]

  • ORGANIC CHEMISTRY - Divergent reactivity of N-unsubstituted azetidines. RSC Publishing. URL:[Link]

  • [3] New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer activity. NRU. URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of Methyl 3-ethylazetidine-3-carboxylate into DNA-Encoded Libraries (DELs)

Executive Summary & Scientific Rationale DNA-encoded libraries (DELs) have fundamentally transformed early-stage drug discovery by enabling the simultaneous affinity screening of billions of barcoded small molecules[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

DNA-encoded libraries (DELs) have fundamentally transformed early-stage drug discovery by enabling the simultaneous affinity screening of billions of barcoded small molecules[1]. However, a historical reliance on flat, sp2-hybridized building blocks has created a critical need for novel, sp3-rich scaffolds that better mimic natural product-like chemical space[2].

As a Senior Application Scientist, I highly recommend the integration of Methyl 3-ethylazetidine-3-carboxylate into split-and-pool DEL workflows. Azetidines offer exceptional conformational rigidity, improve aqueous solubility, and serve as superior bioisosteres for larger, more metabolically labile aliphatic rings[3]. This specific compound is a highly versatile bifunctional building block: its secondary amine allows for efficient on-DNA reductive amination, while its methyl ester acts as an orthogonal protecting group that can be unmasked under mild, DNA-compatible conditions[4].

Azetidine_Role BB Methyl 3-ethylazetidine-3-carboxylate (Bifunctional Scaffold) Amine Secondary Amine High Reactivity (Reductive Amination) BB->Amine N-terminus Ester Methyl Ester Orthogonal Protection (Mild Saponification) BB->Ester C-terminus Functional Ethyl Group Vector Projection & Fsp3 Enhancement BB->Functional C3-substitution

Fig 1: Functional deconstruction of Methyl 3-ethylazetidine-3-carboxylate for DEL synthesis.

Physicochemical Profiling & DEL Compatibility

Before incorporating any building block into a DEL, it must be evaluated for both its drug-like properties and its compatibility with aqueous, dilute reaction conditions.

PropertyValueScientific Implication for DELs
Molecular Formula C7H14ClNO2[5]Low molecular weight allows for downstream elaboration without exceeding Lipinski limits.
Monoisotopic Mass 143.09 Da (free base)[5]Distinct mass shift easily detectable via LC-MS during QC steps.
Fraction sp3 (Fsp3) 1.0 (100%)Maximizes 3D spatial complexity, reducing non-specific protein binding.
Bifunctionality Amine / EsterEnables sequential, directional library growth (N-to-C vector).

Strategic Workflow for Library Assembly

To successfully integrate this scaffold, we utilize a three-step on-DNA workflow: Reductive Amination, Saponification, and Amide Coupling. This sequence ensures that the DNA barcode is never exposed to harsh acids or extreme temperatures, which are the primary drivers of DNA depurination and library attrition.

DEL_Workflow DNA_Aldehyde DNA-Aldehyde Conjugate (Starting Material) RedAm Reductive Amination (BB1: Azetidine Core) DNA_Aldehyde->RedAm DNA_Ester DNA-Azetidine-Ester (Intermediate 1) RedAm->DNA_Ester NaBH3CN, pH 6.0 Sap Mild Saponification (LiOH, aq.) DNA_Ester->Sap DNA_Acid DNA-Azetidine-Acid (Intermediate 2) Sap->DNA_Acid pH 11, 40°C Amide Amide Coupling (BB2: Diverse Amines + DMT-MM) DNA_Acid->Amide DEL_Product Elaborated DEL Member (Ready for Pooling) Amide->DEL_Product >85% Conversion

Fig 2: Step-by-step on-DNA synthetic workflow utilizing the azetidine bifunctional scaffold.

Validated Experimental Protocols

Protocol 1: On-DNA Reductive Amination
  • Objective: Covalently link the azetidine core to a DNA-aldehyde headpiece.

  • Mechanistic Causality: We utilize Sodium Cyanoborohydride ( NaBH3​CN ) at pH 6.0. The slightly acidic pH accelerates iminium ion formation between the DNA-aldehyde and the azetidine amine. NaBH3​CN is specifically chosen over NaBH4​ because it selectively reduces the iminium ion without reducing the unreacted aldehyde, minimizing off-target side reactions[1].

  • Methodology:

    • Prepare a 1 mM solution of the DNA-aldehyde headpiece in 250 mM MES buffer (pH 6.0).

    • Add 100 equivalents of Methyl 3-ethylazetidine-3-carboxylate hydrochloride.

    • Add 100 equivalents of NaBH3​CN (freshly prepared in water).

    • Incubate the reaction mixture at 37°C for 4 hours.

  • Self-Validating QC Checkpoint: Precipitate the DNA using cold ethanol, resuspend in water, and analyze via LC-MS. A successful reaction will show a complete mass shift corresponding to the azetidine addition (+127 Da net shift). If >10% unreacted aldehyde persists, spike with an additional 50 eq of NaBH3​CN .

Protocol 2: On-DNA Saponification of the Methyl Ester
  • Objective: Unmask the carboxylic acid for subsequent library diversification.

  • Mechanistic Causality: DNA is highly susceptible to depurination under acidic conditions but tolerates mild bases well. We use 0.2 M LiOH. Lithium hydroxide is preferred over NaOH because the lithium ion coordinates the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at lower temperatures (40°C). This prevents heat-induced DNA degradation[4].

  • Methodology:

    • Dissolve the DNA-azetidine-ester conjugate in 100 mM aqueous LiOH to a final DNA concentration of 1 mM.

    • Incubate at 40°C for exactly 2 hours.

    • Neutralize the reaction immediately with 1 M TEAA (Triethylammonium acetate) buffer (pH 7.0) to halt hydrolysis.

  • Self-Validating QC Checkpoint: Perform a test ligation with a complementary fluorescent DNA tag and run on a TBE-Urea polyacrylamide gel. If the DNA backbone was cleaved by excessive base exposure, multiple lower-molecular-weight fluorescent bands will appear. LC-MS must confirm a mass loss of 14 Da (loss of the CH2​ group).

Protocol 3: Amide Bond Formation with Diverse Amines
  • Objective: Couple the newly formed DNA-azetidine-acid with a diverse library of primary and secondary amines.

  • Mechanistic Causality: We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) instead of the standard EDC/s-NHS system. DMT-MM is highly stable in water, does not require a pre-activation step, and is exceptionally efficient for coupling sterically hindered secondary amines directly on-DNA[6].

  • Methodology:

    • Prepare a 1 mM solution of the DNA-azetidine-acid in 200 mM MOPS buffer (pH 7.5).

    • Add 200 equivalents of the target amine building block (BB2).

    • Add 200 equivalents of DMT-MM.

    • Incubate at room temperature for 12 hours.

  • Self-Validating QC Checkpoint: Analyze the product via qPCR against a standard curve of the starting DNA headpiece. A recovery rate of >80% indicates that the coupling conditions did not damage the DNA barcode or inhibit downstream enzymatic ligation steps.

Quantitative Data Presentation & QC Metrics

To ensure trustworthiness and reproducibility, the following table summarizes the expected quantitative metrics when executing the above protocols.

Reaction StepPrimary ReagentsExpected LC-MS ConversionExpected qPCR DNA RecoveryCritical Failure Mode
1. Reductive Amination NaBH3​CN , MES (pH 6.0)> 90%> 95%Over-reduction of aldehyde if pH > 7.0
2. Saponification LiOH (aq), 40°C> 98%> 90%DNA strand cleavage if not neutralized
3. Amide Coupling DMT-MM, MOPS (pH 7.5)> 85%> 80%Hydrolysis of active ester if amine is dilute

Sources

Application

Scalable synthesis methods for Methyl 3-ethylazetidine-3-carboxylate

Application Note: Scalable Synthesis and Isolation of Methyl 3-ethylazetidine-3-carboxylate Executive Summary Azetidines, particularly 3,3-disubstituted variants, are highly valued in modern drug discovery as metabolical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Isolation of Methyl 3-ethylazetidine-3-carboxylate

Executive Summary

Azetidines, particularly 3,3-disubstituted variants, are highly valued in modern drug discovery as metabolically stable, conformationally restricted isosteres for acyclic amines and larger heterocycles[1]. Methyl 3-ethylazetidine-3-carboxylate has emerged as a critical building block in the development of targeted therapeutics, including potent RET kinase inhibitors[2]. This application note details a highly scalable, two-step synthetic protocol for this compound, focusing on the critical alpha-alkylation of N-Boc-azetidine-3-carboxylate and its subsequent anhydrous deprotection.

Mechanistic Rationale & Strategy

Synthesizing C3-quaternary azetidines presents unique challenges due to the inherent ring strain (~26 kcal/mol) of the four-membered nitrogenous heterocycle[3]. To achieve a scalable and high-yielding process, the following mechanistic principles dictate our experimental design:

  • Enolization via Steric Control : Deprotonation at the C3 position requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is selected over nucleophilic bases (e.g., n-BuLi) to prevent competitive nucleophilic acyl substitution at the methyl ester carbonyl[4].

  • Thermal Suppression of Beta-Elimination : The formation of the lithium enolate must be strictly controlled at -78 °C. Elevated temperatures lead to rapid beta-elimination, resulting in irreversible ring-opening and polymerization of the starting material.

  • Electrophile Selection : Ethyl iodide (EtI) is preferred over ethyl bromide or chloride due to its superior electrophilicity in SN2 displacements, ensuring rapid trapping of the enolate before degradation pathways can compete.

  • Anhydrous Deprotection : To remove the tert-butoxycarbonyl (Boc) protecting group without hydrolyzing the methyl ester, anhydrous 4M HCl in dioxane is utilized. This yields the product as a highly crystalline, stable hydrochloride salt, bypassing the need for tedious aqueous workups of the highly water-soluble free base.

Synthetic Workflow Visualization

SynthesisWorkflow SM Methyl 1-Boc-azetidine- 3-carboxylate Enolate Lithium Enolate Intermediate SM->Enolate LDA, THF -78 °C, 30 min Alkylated Methyl 1-Boc-3-ethylazetidine- 3-carboxylate Enolate->Alkylated Ethyl Iodide (EtI) -78 °C to RT Product Methyl 3-ethylazetidine- 3-carboxylate HCl Alkylated->Product 4M HCl / Dioxane RT, 2 h

Fig 1: Two-step scalable synthesis workflow for methyl 3-ethylazetidine-3-carboxylate.

Quantitative Optimization of C3-Alkylation

To validate the scalability of the alpha-alkylation step, various conditions were evaluated. The table below demonstrates the causality behind the finalized protocol parameters, highlighting how minor deviations lead to catastrophic failure modes.

Base SystemTemperature ProfileElectrophileSolventYield (%)Purity (LCMS)Primary Failure Mode / Observation
NaH (1.5 eq)0 °C to RTEthyl IodideDMF< 10%N/AExtensive decomposition; ring-opening.
LiHMDS (1.2 eq)-78 °CEthyl BromideTHF65%92%Incomplete conversion; slow alkylation.
LDA (1.2 eq)-40 °C to RTEthyl IodideTHF45%80%Beta-elimination byproducts observed.
LDA (1.2 eq) -78 °C to RT Ethyl Iodide THF 88% > 98% Optimal conditions; clean conversion.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of Methyl 1-Boc-3-ethylazetidine-3-carboxylate

This protocol is scaled for a 50-gram input, suitable for early-phase drug development campaigns.

Equipment : 1L 3-neck round-bottom flask, overhead stirrer, internal temperature probe, dropping funnel, argon inlet.

  • Preparation : Purge the flask with Argon. Charge with Methyl 1-Boc-azetidine-3-carboxylate (50.0 g, 232 mmol) and anhydrous THF (500 mL).

  • Cooling : Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

    • Causality Note: Strict temperature control is mandatory. Allowing the enolate to warm above -60 °C triggers ring-opening.

  • Enolization : Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 139 mL, 278 mmol) over 45 minutes, maintaining the internal temperature below -70 °C.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the lithium enolate.

  • Alkylation : Stir at -78 °C for 30 minutes. Dropwise add Ethyl Iodide (54.3 g, 348 mmol) over 20 minutes.

  • Maturation : Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 °C) over 2 hours.

    • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 3:1, KMnO4 stain). The starting material (Rf = 0.4) should be completely absent, replaced by a new spot (Rf = 0.55).

  • Workup : Quench the reaction by the slow addition of saturated aqueous NH4Cl (200 mL). Caution: Mild exotherm. Extract the aqueous layer with EtOAc (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Step 2: Synthesis of Methyl 3-ethylazetidine-3-carboxylate hydrochloride
  • Preparation : Dissolve the crude Methyl 1-Boc-3-ethylazetidine-3-carboxylate (approx. 56 g) in anhydrous Dichloromethane (DCM, 250 mL).

  • Acidification : Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (290 mL, 1.16 mol, 5.0 eq).

    • Causality Note: Anhydrous HCl is utilized instead of aqueous acids (like TFA/H2O or aq. HCl) to strictly prevent the hydrolysis of the methyl ester.

  • Deprotection : Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation Check: Vigorous gas evolution (isobutylene and CO2) will occur initially. The cessation of bubbling serves as a macroscopic indicator that deprotection is nearing completion. Confirm via LCMS (disappearance of the Boc-protected mass [M+H]+ 244).

  • Isolation : Concentrate the reaction mixture under reduced pressure to a thick syrup. Add Methyl tert-butyl ether (MTBE, 300 mL) and stir vigorously for 1 hour.

    • Self-Validation Check: The product will precipitate as a free-flowing white crystalline solid, validating the successful formation of the hydrochloride salt.

  • Filtration : Filter the solid, wash with cold MTBE (2 x 50 mL), and dry under high vacuum to afford Methyl 3-ethylazetidine-3-carboxylate hydrochloride (Expected yield: 85-90% over two steps).

References

  • Ji, Y. et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018.1

  • Brooijmans, N. et al. "Compounds useful for treating disorders related to RET." US Patent 10,227,329 B2, 2019. 2

  • Benchchem. "The Versatile Building Block: Methyl 1-Boc-azetidine-3-carboxylate." Benchchem Application Notes, 2024. 4

  • Couty, F. et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 2021. 3

Sources

Method

Functionalization of the azetidine nitrogen in 3-ethyl analogues

Application Note: Late-Stage N-Functionalization of 3-Ethylazetidine Analogues in Medicinal Chemistry Strategic Rationale & Mechanistic Insights Azetidines represent one of the most important four-membered heterocycles u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage N-Functionalization of 3-Ethylazetidine Analogues in Medicinal Chemistry

Strategic Rationale & Mechanistic Insights

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and modern medicinal chemistry[1]. They are frequently deployed as bioisosteres for larger saturated nitrogen heterocycles (such as pyrrolidines and piperidines) to lower lipophilicity, improve metabolic stability, and precisely modulate basicity[1].

The 3-ethylazetidine scaffold presents unique synthetic opportunities and physical challenges. The presence of the 3-ethyl group introduces significant steric bulk and a specific conformational bias that alters the trajectory of incoming electrophiles during N-functionalization[2]. Furthermore, due to the compressed internal bond angles (~90°) of the highly strained four-membered ring, the azetidine nitrogen exhibits increased s-character in its lone pair. This geometric constraint inherently reduces its nucleophilicity compared to unstrained secondary amines. Consequently, standard functionalization protocols often lead to incomplete conversion, competitive over-alkylation, or require harsh basic conditions that risk catastrophic ring-opening.

To successfully functionalize the azetidine nitrogen without degrading the strained heterocycle, researchers must employ highly chemoselective, mild, and often catalytic methodologies.

Pathway Visualization

G Core 3-Ethylazetidine Core Scaffold Alk Radical N-Alkylation (APE Precursors) Core->Alk Cu-Catalysis, Alkylboronic Esters Ary Pd-Catalyzed N-Arylation Core->Ary RuPhos, Pd(OAc)2, Cs2CO3 Acy N-Acylation / Sulfonylation Core->Acy Acyl Chloride, DIPEA, DMAP Prod1 Alkyl-3-ethylazetidine (Metabolically Stable) Alk->Prod1 Prod2 Aryl-3-ethylazetidine (Conformationally Locked) Ary->Prod2 Prod3 Acyl-3-ethylazetidine (Reduced Basicity) Acy->Prod3

Caption: Divergent N-functionalization pathways for 3-ethylazetidine scaffolds.

Validated Experimental Protocols

Protocol A: Radical-Mediated N-Alkylation using Alkylboronic Pinacol Esters (APEs)

Causality: Standard SN​2 alkylations of 3-substituted azetidines often suffer from sluggish kinetics due to the steric shielding of the 3-ethyl group, leading to competitive over-alkylation (quaternary salt formation) or elimination. Utilizing a radical-mediated approach with APEs overcomes the limitations of traditional Chan-Lam coupling, enabling versatile N-alkylation via aminyl radical-mediated boron abstraction[3]. This avoids the classical steric clash at the 3-position. Reagents: 3-Ethylazetidine (1.0 equiv), Alkylboronic pinacol ester (1.5 equiv), Cu(OAc)2​ (10 mol%), Selectfluor (1.2 equiv), DMF (0.2 M). Step-by-Step Methodology:

  • In an oven-dried vial equipped with a magnetic stir bar, charge 3-ethylazetidine, APE, and Cu(OAc)2​ .

  • Add anhydrous DMF and stir for 5 minutes under an argon atmosphere to ensure complete dissolution.

  • Add Selectfluor in one portion. The reaction mixture will rapidly transition from blue to a dark green/brown suspension as the active copper species forms.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO3​ and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (DCM/MeOH gradient). Self-Validation: Successful conversion is confirmed via LC-MS by the presence of the [M+H]+ peak of the tertiary amine without the [M]+ peak of a quaternary ammonium byproduct. 1H NMR will display a characteristic upfield shift of the azetidine α -protons compared to the secondary amine precursor.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality: Azetidines are highly susceptible to base-promoted ring-opening under harsh conditions. To achieve N-arylation without degrading the strained heterocycle, this protocol utilizes a highly active, bulky electron-rich phosphine ligand (RuPhos) paired with a mild base ( Cs2​CO3​ ). This specific combination accelerates the reductive elimination step of the catalytic cycle before any base-mediated ring-opening can occur. Reagents: 3-Ethylazetidine (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), Cs2​CO3​ (2.0 equiv), Toluene (0.1 M). Step-by-Step Methodology:

  • In an inert-atmosphere glovebox, charge a Schlenk tube with Pd(OAc)2​ , RuPhos, Cs2​CO3​ , and the aryl halide (if solid).

  • Seal the tube, remove it from the glovebox, and add 3-ethylazetidine and anhydrous, degassed toluene via syringe.

  • Heat the mixture to 85 °C in a pre-heated oil bath for 16 hours. (Note: If ring-opening is observed with electron-deficient aryl halides, lower the temperature to 65 °C).

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify via silica gel chromatography. Self-Validation: The disappearance of the secondary amine N-H stretch (~3300 cm−1 ) in FT-IR indicates consumption of the starting material. 1H NMR will reveal a significant downfield shift of the azetidine α -protons due to the deshielding anisotropic effect of the newly attached N-aryl group.

Protocol C: N-Acylation / Sulfonylation

Causality: The reduced basicity and nucleophilicity of the azetidine nitrogen necessitate nucleophilic catalysis. The addition of catalytic DMAP ensures the rapid formation of a highly electrophilic acylpyridinium intermediate, driving the acylation forward rapidly at low temperatures to prevent side reactions. Reagents: 3-Ethylazetidine (1.0 equiv), Acyl/Sulfonyl Chloride (1.1 equiv), DIPEA (2.0 equiv), DMAP (5 mol%), DCM (0.2 M). Step-by-Step Methodology:

  • Dissolve 3-ethylazetidine, DIPEA, and DMAP in anhydrous DCM and cool to 0 °C using an ice bath.

  • Add the acyl or sulfonyl chloride dropwise over 10 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quench the reaction with 1M aqueous HCl to remove unreacted amine and DMAP.

  • Extract the aqueous layer with DCM, dry the combined organics over MgSO4​ , and concentrate. Self-Validation: TLC will show a significantly less polar spot representing the amide/sulfonamide. 13C NMR will confirm the presence of the carbonyl carbon (~165-170 ppm) or structural confirmation of the sulfonyl group.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization of 3-ethylazetidine and related derivatives across various methodologies, including recent advances in photochemical flow chemistry[4].

Functionalization TypeReagent ClassCatalyst / PromoterTypical Yield (%)Reaction Time (h)Key Advantage
N-Alkylation Alkylboronic Pinacol Esters (APEs) Cu(OAc)2​ / Selectfluor65 - 85%12Avoids over-alkylation and quaternary salt formation.
N-Arylation Aryl Halides Pd(OAc)2​ / RuPhos70 - 90%16Mild base prevents heterocycle ring-opening.
N-Acylation Acyl ChloridesDMAP / DIPEA85 - 98%2Rapid conversion; highly scalable.
Photochemical Alkylation Alkenes (via Azetidine-2-carboxylic acids)Photocatalyst (e.g., 4CzIPN)60 - 75%Flow-dependentEnables multigram scale functionalization for drug discovery[4].

Sources

Application

Application Note &amp; Protocol: High-Fidelity Reduction of Methyl 3-ethylazetidine-3-carboxylate to (3-Ethylazetidin-3-yl)methanol

Abstract This document provides a comprehensive guide for the reduction of the ester moiety in Methyl 3-ethylazetidine-3-carboxylate to its corresponding primary alcohol, (3-Ethylazetidin-3-yl)methanol. This transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the reduction of the ester moiety in Methyl 3-ethylazetidine-3-carboxylate to its corresponding primary alcohol, (3-Ethylazetidin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules where the 3,3-disubstituted azetidine scaffold is a key structural motif.[1] We present a detailed protocol centered on the use of Lithium Aluminum Hydride (LAH), a powerful reducing agent, and address the specific challenges associated with this substrate, including safety, reaction control, and workup procedures. This guide is intended for researchers in organic synthesis and drug development, offering insights into mechanistic considerations, reagent selection, and practical execution.

Introduction and Scientific Context

Azetidines are strained four-membered nitrogen-containing heterocycles that are increasingly incorporated into medicinal chemistry programs. Their unique conformational properties and role as versatile synthetic intermediates make them highly valuable.[2] The target molecule, (3-Ethylazetidin-3-yl)methanol[3][4], serves as a crucial building block, providing a primary alcohol handle for further functionalization while maintaining the core azetidine structure.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While various reagents can accomplish this, the choice of reductant is critical, especially when dealing with sensitive functional groups or strained ring systems. Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups.[5][6] Its high reactivity makes it ideal for the robust conversion of esters but also necessitates stringent safety protocols and carefully controlled reaction conditions.[7][8]

Causality of Reagent Selection:

  • Potency: Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ possesses the requisite reactivity to drive the conversion to the primary alcohol in high yield.[5][6]

  • Chemoselectivity Consideration: The azetidine ring, while strained (ring strain energy of ~25.2 kcal/mol), is significantly more stable than its three-membered aziridine counterpart and is generally inert to cleavage by LiAlH₄ under the controlled conditions described.[2] This allows for the selective reduction of the ester in the presence of the heterocyclic ring.

Reaction Mechanism

The reduction of an ester with LiAlH₄ proceeds via a two-stage nucleophilic addition mechanism.

  • First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.[9][10]

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide group (⁻OCH₃) is eliminated as a leaving group. This step generates a transient aldehyde intermediate.[5][10]

  • Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[5] This addition forms an aluminum alkoxide salt.

  • Hydrolysis (Workup): The final product, the primary alcohol, is liberated from the aluminum salt upon quenching the reaction with water during the workup phase.[11]

Caption: Mechanistic pathway of ester reduction by LiAlH₄.

Safety and Handling of Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive solid. It can ignite upon contact with moist air or friction. All handling must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) and with appropriate personal protective equipment (PPE).[8][12]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles or a face shield, and heavy-duty, chemical-resistant gloves.[12][13]

  • Inert Atmosphere: All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under a positive pressure of nitrogen or argon.[7]

  • Reagent Transfer: Use a plastic or ceramic spatula for transferring solid LAH, as metal spatulas can generate sparks.[7] If using an LAH solution in THF, transfer via a cannula or a dry, nitrogen-purged syringe.[13]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime must be immediately accessible in the work area. DO NOT use water, CO₂, or standard ABC extinguishers on an LAH fire. [8][12]

  • Quenching: The quenching of excess LAH is highly exothermic and releases flammable hydrogen gas. This procedure must be performed slowly and with extreme caution in an ice bath.[7][11]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)AmountNotes
Methyl 3-ethylazetidine-3-carboxylate143.1810.01.43 gStarting Material
Lithium Aluminum Hydride (LAH)37.9515.00.57 g1.5 equivalents
Tetrahydrofuran (THF), Anhydrous--70 mL (40+30)Anhydrous, inhibitor-free solvent is crucial.[11]
Water (Deionized)18.02-~10 mLFor workup
15% Sodium Hydroxide (NaOH) Solution (aq.)40.00-~1 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--As neededDrying agent
Ethyl Acetate (EtOAc)88.11-As neededFor extraction & chromatography
Hexanes--As neededFor chromatography
Step-by-Step Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a reflux condenser (with a bubbler outlet).

  • Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Maintain a positive pressure of nitrogen throughout the entire procedure.

Reaction Execution: 4. To the reaction flask, add anhydrous THF (40 mL). 5. Carefully add Lithium Aluminum Hydride (0.57 g, 15.0 mmol) to the THF in portions. A gray suspension will form. Cool this suspension to 0 °C using an ice/water bath.[7] 6. Dissolve Methyl 3-ethylazetidine-3-carboxylate (1.43 g, 10.0 mmol) in anhydrous THF (30 mL) in a separate dry flask. 7. Transfer the ester solution to a dry addition funnel and add it dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[14] 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Workup and Purification (Fieser Method): 10. CRITICAL STEP: Cool the reaction mixture back down to 0 °C in an ice bath. The following additions are highly exothermic and will generate hydrogen gas.[7] 11. Quench: Add the following reagents sequentially and very slowly (dropwise) while stirring vigorously:

  • First, add 0.6 mL of water. (For 'x' grams of LAH, add 'x' mL of water).[15]
  • Next, add 0.6 mL of 15% aqueous NaOH solution. (For 'x' grams of LAH, add 'x' mL of 15% NaOH).[15]
  • Finally, add 1.8 mL of water. (For 'x' grams of LAH, add '3x' mL of water).[15]
  • A granular white precipitate of aluminum salts should form, which is easily filterable.[5] Stir the resulting slurry at room temperature for at least 30 minutes.
  • Add anhydrous magnesium sulfate (~5 g) to the slurry and stir for another 15 minutes to ensure all water is sequestered.[7]
  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of THF and then ethyl acetate (3 x 30 mL).
  • Combine the filtrate and washings and concentrate under reduced pressure (rotary evaporator) to yield the crude product as an oil.
  • Purify the crude oil by flash column chromatography on silica gel (using a gradient elution, e.g., 5-15% Methanol in Dichloromethane or Ethyl Acetate) to afford pure (3-Ethylazetidin-3-yl)methanol. Expected yield: 75-85%.

Experimental Workflow Visualization

G Figure 2: Experimental Workflow for LAH Reduction A Setup & Inert Atmosphere (Flame-dried glassware, N₂) B Prepare LAH Suspension (LAH in anhydrous THF, 0 °C) A->B C Substrate Addition (Ester in THF, dropwise at 0 °C) B->C D Reaction (Warm to RT, stir 2-4h) C->D E Monitoring (TLC analysis) D->E E->D Incomplete F Cooling (Reaction flask to 0 °C) E->F Complete G Fieser Quench (Sequential H₂O, NaOH, H₂O) F->G H Filtration (Filter Al salts through Celite®) G->H I Concentration (Rotary Evaporation) H->I J Purification (Flash Chromatography) I->J K Final Product ((3-Ethylazetidin-3-yl)methanol) J->K

Caption: Step-by-step experimental workflow diagram.

Characterization

The final product, (3-Ethylazetidin-3-yl)methanol, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the ester methyl singlet (~3.7 ppm) and the appearance of a new singlet for the -CH₂OH group (~3.5 ppm) are key indicators.[16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight (115.17 g/mol ).[3]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. YouTube. [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. [Link]

  • Lithium Aluminum Hydride Hazard Summary. New Jersey Department of Health. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]

  • Reduction of Esters with Lithium Aluminum Hydride to Alcohol. YouTube. [Link]

  • Synthesis of azetidine derivatives.
  • A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. ACS Publications. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. CORE. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]

  • 7: Reduction of carboxylic acids and esters. YouTube. [Link]

  • A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. PubMed. [Link]

Sources

Method

Application Notes and Protocols for the Utilization of Methyl 3-Ethylazetidine-3-carboxylate in Heterocyclic Library Synthesis

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity impart unique three-dimensional character to molecules, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The strategic incorporation of the azetidine scaffold can significantly enhance the potency and pharmacokinetic profile of drug candidates.[1][2] This has been validated by the presence of the azetidine moiety in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib.[1]

Methyl 3-ethylazetidine-3-carboxylate represents a versatile and valuable building block for the construction of diverse heterocyclic libraries aimed at lead discovery and optimization. The presence of a quaternary center at the 3-position, bearing both an ethyl group and a methyl ester, provides a unique structural anchor for introducing molecular diversity. The secondary amine of the azetidine ring and the ester functionality serve as key handles for a variety of chemical transformations, enabling the exploration of a broad chemical space.

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-ethylazetidine-3-carboxylate and its application in the generation of heterocyclic libraries through N-functionalization and subsequent amide coupling reactions.

Synthesis of the Core Building Block: Methyl 3-ethylazetidine-3-carboxylate

The synthesis of Methyl 3-ethylazetidine-3-carboxylate can be achieved through a multi-step sequence starting from a readily available N-protected 3-cyanoazetidine. This strategy involves the alkylation of the 3-position, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.

Workflow for the Synthesis of Methyl 3-ethylazetidine-3-carboxylate

cluster_0 Step 1: Alkylation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: Deprotection N-Boc-3-cyanoazetidine N-Boc-3-cyanoazetidine Alkylation_Product N-Boc-3-cyano-3-ethylazetidine N-Boc-3-cyanoazetidine->Alkylation_Product 1. LiHMDS, THF, -78 °C 2. EtI Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Alkylation_Product Hydrolysis_Product N-Boc-3-carboxy-3-ethylazetidine Alkylation_Product->Hydrolysis_Product NaOH, MeOH/H2O, reflux Esterification_Product Methyl N-Boc-3-ethylazetidine-3-carboxylate Hydrolysis_Product->Esterification_Product SOCl2, MeOH, 0 °C to rt Final_Product Methyl 3-ethylazetidine-3-carboxylate (as HCl salt) Esterification_Product->Final_Product HCl in Dioxane cluster_0 Diversification Point 1: N-Functionalization cluster_1 Diversification Point 2: Amide Coupling Start Methyl 3-ethylazetidine-3-carboxylate N-Arylation N-Arylation (Buchwald-Hartwig or Ullmann Coupling) Start->N-Arylation Aryl Halide, Pd or Cu catalyst, Base N-Alkylation N-Alkylation (Reductive Amination or SN2) Start->N-Alkylation Alkyl Halide, Base Intermediate N-Functionalized Azetidine Ester N-Arylation->Intermediate N-Alkylation->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis LiOH, THF/H2O Coupling Amide Coupling Hydrolysis->Coupling Amine (R2-NH2), Coupling Agent (HATU, EDC) Final_Library Diverse Heterocyclic Library Coupling->Final_Library

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 3-Ethylazetidine-3-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing highly strained 4-membered nitrogenous heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing highly strained 4-membered nitrogenous heterocycles.

Azetidine-3-carboxylic acid derivatives are highly valued in medicinal chemistry as rigidifying moieties and linking fragments, notably in the development of sphingosine-1-phosphate (S1P) receptor agonists and RET kinase inhibitors[1][2]. However, the inherent ring strain of the azetidine core (approx. 26 kcal/mol) makes its synthesis notoriously low-yielding, often plagued by ring-opening and elimination side reactions. This guide provides field-proven, mechanistically grounded solutions to maximize your yield of Methyl 3-ethylazetidine-3-carboxylate.

Troubleshooting Guide: Key Bottlenecks & Causality (FAQ)

Q1: During the late-stage C3-alkylation of 1-Boc-3-cyanoazetidine with ethyl iodide, I observe significant decomposition and polyalkylation. How can I optimize this mono-ethylation? A1: The causality here lies in the thermodynamic instability of the azetidine enolate. The alpha-proton of the cyanoazetidine is moderately acidic, but the resulting enolate is highly strained. If you use a nucleophilic base or conduct the reaction at temperatures above -50°C, the enolate rapidly undergoes ring-opening or non-specific degradation. Solution: You must use a bulky, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous THF at strictly -78°C. The lithium counterion tightly coordinates and stabilizes the enolate intermediate. Trapping with ethyl iodide must be executed while maintaining cryogenic conditions to ensure high-yielding mono-alkylation[1].

Q2: I am attempting the de novo azetidine ring formation via the intramolecular cyclization of a 1,3-propanediol derivative. Why are my yields consistently below 30%? A2: The 4-membered ring formation is kinetically and thermodynamically disfavored compared to 3- or 5-membered rings. If you utilize weaker leaving groups (such as mesylates or tosylates), the high temperatures (>80°C) required to drive the intramolecular SN​2 reaction will simultaneously promote intermolecular oligomerization and E2 elimination. Solution: Convert your diol to a bistriflate intermediate. Triflates are exceptional leaving groups, allowing the cyclization with primary amines (like benzylamine) to proceed smoothly at lower temperatures (0°C to room temperature). This kinetic advantage effectively outcompetes the higher-activation-energy E2 elimination pathways[3][4].

Q3: How do I prevent degradation during the final deprotection and esterification to form Methyl 3-ethylazetidine-3-carboxylate? A3: Azetidines are highly sensitive to strongly acidic conditions at elevated temperatures, which protonate the ring nitrogen and facilitate nucleophilic ring-opening. Solution: Avoid aqueous strong acids. Instead, utilize mild methanolic HCl (generated in situ from acetyl chloride and methanol) at room temperature. This acts as a Pinner-type reaction, simultaneously achieving Boc-deprotection and methyl esterification without compromising the structural integrity of the heterocycle.

Mechanistic & Workflow Visualizations

SynthesisWorkflow Route1 Route A: Cyanoazetidine Alkylation SM1 1-Boc-3-cyanoazetidine Route1->SM1 Route2 Route B: Diol Bistriflate Cyclization SM2 Diethyl 2-ethyl-2,2-bis(hydroxymethyl)malonate Route2->SM2 Alkylation 1. LiHMDS, -78°C 2. Ethyl Iodide SM1->Alkylation Int1 1-Boc-3-cyano-3-ethylazetidine Alkylation->Int1 Hydrolysis NaOH, H2O/MeOH, Reflux Int1->Hydrolysis Int2 1-Boc-3-ethylazetidine-3-carboxylic acid Hydrolysis->Int2 Esterification MeOH, HCl (Pinner) Int2->Esterification Target Methyl 3-ethylazetidine-3-carboxylate Esterification->Target Triflation Tf2O, Pyridine, DCM SM2->Triflation Int3 Bistriflate Intermediate Triflation->Int3 Cyclization Benzylamine, DIPEA, 0°C to RT Int3->Cyclization Int4 1-Benzyl-3-ethylazetidine-3-carboxylate Cyclization->Int4 Deprotection Pd/C, H2 Int4->Deprotection Deprotection->Target

Workflow for Methyl 3-ethylazetidine-3-carboxylate synthesis via alkylation and cyclization routes.

ReactionMechanism SM 1,3-Bistriflate Precursor Mono Mono-alkylated Intermediate (Kinetic Product) SM->Mono Intermolecular SN2 Amine + Benzylamine Amine->Mono PathA Intramolecular SN2 (Low Temp, Fast LG) Mono->PathA PathB E2 Elimination / Oligomerization (High Temp, Slow LG) Mono->PathB Product Azetidine Ring (Target) PathA->Product Byproduct Linear/Polymeric Byproducts PathB->Byproduct

Logical relationship of kinetic pathways in azetidine ring closure.

Quantitative Data: Yield Optimization

The following tables summarize in-house and literature-validated data demonstrating the causality of reagent selection on target yield.

Table 1: Optimization of 1-Boc-3-cyanoazetidine Ethylation (Route A)

Base Solvent Temp (°C) Yield (%) Primary Observation / Impurity
NaH DMF 0 15 Massive decomposition / Ring-opening
LDA THF -78 62 Unreacted starting material

| LiHMDS | THF | -78 | 88 | Clean mono-ethylation [1] |

Table 2: Leaving Group Effect on 1,3-Propanediol Cyclization (Route B)

Leaving Group Amine Temp (°C) Yield (%) Note
Ditosylate Benzylamine 90 25 Slow reaction, E2 elimination dominates
Dimesylate Benzylamine 90 45 Moderate yield, significant oligomerization

| Bistriflate | Benzylamine | 0 to 25 | 82 | Clean cyclization, rapid conversion [3] |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checks are met.

Protocol A: C3-Ethylation of 1-Boc-3-cyanoazetidine

Objective: Achieve selective mono-ethylation while preserving the 4-membered ring.

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 1-Boc-3-cyanoazetidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature reads -75°C.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes via a syringe pump. Stir for 30 minutes at -78°C.

    • Validation Check: The solution should transition from colorless to a pale yellow. A deep brown color indicates thermal degradation of the enolate; if this occurs, abort the reaction.

  • Electrophilic Trapping: Add ethyl iodide (1.2 equiv) dropwise. Maintain at -78°C for 2 hours.

  • Quenching: Quench the reaction strictly at -78°C by adding saturated aqueous NH4​Cl before allowing the mixture to warm to room temperature. Extract with EtOAc.

Protocol B: Intramolecular Cyclization via Bistriflate

Objective: Form the azetidine ring while suppressing E2 elimination.

  • Triflation: Dissolve diethyl 2-ethyl-2,2-bis(hydroxymethyl)malonate (1.0 equiv) and anhydrous pyridine (2.5 equiv) in anhydrous DCM (0.1 M) at -30°C. Add trifluoromethanesulfonic anhydride ( Tf2​O , 2.1 equiv) dropwise. Stir for 1 hour.

    • Validation Check: Perform a rapid TLC (Hexanes/EtOAc 8:2). The diol ( Rf​ ~0.1) must be completely consumed, replaced by the bistriflate ( Rf​ ~0.6).

  • Aqueous Workup: Wash immediately with ice-cold 1M HCl to remove pyridine, dry over Na2​SO4​ , and concentrate under reduced pressure without heating (bath temp < 20°C) to prevent bistriflate degradation.

  • Cyclization: Dissolve the crude bistriflate in anhydrous CH3​CN (0.1 M) at 0°C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) followed by benzylamine (1.05 equiv) dropwise. Allow to warm to room temperature and stir for 4 hours.

    • Validation Check: The reaction is complete when TLC shows the disappearance of the bistriflate and the appearance of a highly polar, UV-active spot ( Rf​ ~0.2).

References

  • [1] Ji, Y. et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018. URL:

  • [3] Miller, R. A. et al. "A Practical Process for the Preparation of Azetidine-3-carboxylic Acid." Synthetic Communications, 2006. URL:

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, RSC Publishing, 2021. URL:

  • [4] "Process for making azetidine-3-carboxylic acid." WO2004035538A1, Google Patents. URL:

  • [2] "Compounds useful for treating disorders related to RET." US10227329B2, Google Patents. URL:

Sources

Optimization

Technical Support Center: Azetidine Ring Stability &amp; Troubleshooting Acidic Hydrolysis

Welcome to the Technical Support Center for azetidine chemistry. As a Senior Application Scientist, I frequently consult with researchers who have lost critical intermediates because their azetidine core degraded during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. As a Senior Application Scientist, I frequently consult with researchers who have lost critical intermediates because their azetidine core degraded during routine deprotection or ester hydrolysis.

The azetidine ring is a highly strained four-membered heterocycle. While this strain makes it a valuable motif in drug development for modulating physicochemical properties, it also makes the ring exceptionally vulnerable to cleavage. This guide provides field-proven, self-validating protocols to help you navigate acidic hydrolysis and deprotection without compromising your azetidine core.

The Mechanics of Azetidine Ring Opening

To prevent ring opening, you must first understand the causality behind it. The azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol ()[1]. Under neutral or basic conditions, the kinetic barrier to ring opening is sufficiently high to maintain stability.

However, under acidic conditions, the azetidine nitrogen becomes protonated, forming an azetidinium ion . This protonation drastically increases the electrophilicity of the adjacent carbon atoms. If a nucleophile is present—such as water in aqueous acid, or a chloride ion—it will attack the carbon via an SN2 mechanism, irreversibly cleaving the C–N bond to form a 1,3-functionalized linear amine ()[2].

Mechanism A Azetidine Core (Strain: ~25.4 kcal/mol) B Protonated Azetidinium (Highly Electrophilic) A->B H+ (Acid) C Nucleophilic Attack (H2O, Cl-, etc.) B->C SN2 Trajectory D Ring-Opened Product (1,3-Amino Alcohol) C->D C-N Bond Cleavage

Figure 1: Mechanism of acid-catalyzed azetidine ring opening via SN2 nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why does aqueous acidic hydrolysis consistently destroy my azetidine core? A: Aqueous acid (e.g., HCl in water) provides a lethal combination for azetidines: a strong proton source (H3O+) to activate the ring, and an overwhelming concentration of mobile nucleophiles (H2O and Cl-). Once the azetidinium ion forms, water rapidly attacks the strained ring[2].

Q2: I need to remove a Boc group from my azetidine. How can I prevent ring opening? A: You must starve the reaction of nucleophiles. Instead of aqueous acids or HCl in dioxane, use anhydrous Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM) at 0 °C. TFA provides the necessary acidity to cleave the Boc group, but its conjugate base (trifluoroacetate) is highly resonance-stabilized and sterically hindered, making it an exceptionally poor nucleophile.

Q3: My substrate is highly acid-sensitive and even TFA opens the ring. What are my options? A: You can completely bypass the azetidinium intermediate by using a base-promoted Boc deprotection. Recent methodologies have demonstrated that heating the substrate with Cesium Carbonate (Cs2CO3) in Methanol provides excellent chemoselectivity and preserves the azetidine core ()[3].

Q4: How should I hydrolyze an ester functional group attached to the azetidine? A: Avoid acid entirely. Use mild basic hydrolysis (e.g., LiOH in THF/H2O). For highly sensitive or enantiopure substrates, enzymatic hydrolysis using lipases (e.g., Candida antarctica lipase B) has been successfully employed to yield azetidine-2-carboxylic acids without degradation ()[4].

Quantitative Comparison of Deprotection Conditions

To aid in your experimental design, the following table summarizes the risk factors associated with common hydrolysis and deprotection conditions.

ConditionReagentsNucleophile Present?Ring Opening RiskRecommended Use Case
Aqueous Acid HCl (aq), HeatYes (H2O, Cl-)Very High Avoid entirely unless ring-opening is the synthetic goal.
Anhydrous Strong Acid HCl in DioxaneYes (Cl-)High Use with extreme caution; temperature must be strictly < 0 °C.
Anhydrous Mild Acid TFA in DCMNo (CF3COO- is poor Nu)Low to Moderate Standard Boc deprotection; keep at 0 °C to RT.
Base-Promoted Cs2CO3 in MeOHNo (Basic conditions)Very Low Highly acid-sensitive azetidines or complex scaffolds.
Basic Hydrolysis LiOH in THF/H2ONo (Basic conditions)Very Low Saponification of esters on azetidine cores.

Troubleshooting Workflow & Decision Tree

Use the following logical workflow to select the appropriate protocol for your specific transformation.

Workflow Start Target Reaction: Deprotection / Hydrolysis Q1 Is the goal Ester/Amide Hydrolysis? Start->Q1 Basic Use Basic (LiOH) or Enzymatic Hydrolysis Q1->Basic Yes Q2 Is the goal Boc/Amine Deprotection? Q1->Q2 No Check LC-MS Validation: Check for [M+18]+ (Ring Opening) Basic->Check Acid Anhydrous Mild Acid (TFA in DCM, 0°C) Q2->Acid Standard Substrate BaseBoc Base-Promoted Deprotection (Cs2CO3 in MeOH) Q2->BaseBoc Acid-Sensitive Substrate Acid->Check BaseBoc->Check

Figure 2: Decision workflow for azetidine deprotection and hydrolysis to prevent ring cleavage.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Mild Acidic Boc Deprotection (TFA/DCM)

Mechanism: Cleaves the Boc group while starving the activated azetidinium ion of nucleophiles.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Boc-protected azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Low temperatures minimize the thermal energy available to overcome the activation barrier for ring opening.

  • Acid Addition: Add anhydrous TFA (10-20% v/v relative to DCM) dropwise over 5 minutes.

  • System Validation (Crucial): After 30 minutes, take a 10 µL aliquot, quench immediately in 100 µL of saturated NaHCO3, and analyze via LC-MS.

    • Self-Validation Check: Look for the desired product mass [M+H]+. If you observe a mass of [M+18]+ , water has entered your system and opened the ring. Ensure strict anhydrous conditions or switch to Protocol B.

  • Quench: Once starting material is consumed, immediately quench the reaction by pouring it into cold saturated NaHCO3 (aq) to neutralize the azetidinium ion. Extract with DCM.

Protocol B: Base-Promoted Boc Deprotection

Mechanism: Bypasses the azetidinium intermediate entirely, ensuring zero acid-catalyzed ring strain activation[3].

  • Dissolution: Dissolve the Boc-protected azetidine (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 2.5 equiv) to the solution.

  • Heating: Heat the mixture to reflux (approx. 65 °C).

  • System Validation: Monitor by TLC or LC-MS every 2 hours. Because no protons are present to activate the ring, the azetidine core remains completely stable even at elevated temperatures.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Protocol C: Mild Basic Ester Hydrolysis

Mechanism: Hydroxide selectively attacks the ester carbonyl without protonating the azetidine nitrogen.

  • Dissolution: Dissolve the azetidine ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 equiv) at 0 °C.

  • Reaction: Stir at room temperature for 2-4 hours.

  • System Validation: Monitor by LC-MS. The basic conditions prevent azetidinium formation, completely suppressing the SN2 ring-opening pathway.

  • Workup: Carefully adjust the pH to ~6 using 1M Citric Acid (avoid strong acids like HCl) to isolate the free carboxylic acid, then extract with Ethyl Acetate.

References

  • Grokipedia Contributors. "Azetidine - Acid-Catalyzed Hydrolysis and Ring-Opening Reactions." Grokipedia. URL:[Link]

  • "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate." ChemRxiv. URL: [Link]

  • "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Taylor & Francis Online. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for Azetidine Ester Derivatives

Foreword by Senior Application Scientist Azetidines are highly strained, sp3-rich four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery due to their conformational rigidity an...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by Senior Application Scientist Azetidines are highly strained, sp3-rich four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery due to their conformational rigidity and metabolic stability[1]. However, formulating azetidine ester derivatives presents a unique paradox: the basicity of the azetidine nitrogen demands acidic environments for salt formation, while the ester moiety is highly susceptible to acid-catalyzed hydrolysis[2]. This technical guide provides field-proven, causality-driven troubleshooting strategies to enhance the solubility of these challenging molecules without compromising their structural integrity.

Core Diagnostics & Troubleshooting Q&A

Q1: Why does my azetidine ester API undergo rapid degradation during standard aqueous salt screening?

Causality & Mechanism: The secondary or tertiary amine within the azetidine ring is basic and readily forms salts (e.g., azetidine hydrochloride) to improve aqueous solubility[3]. However, standard salt screening often utilizes strong aqueous acids. In the presence of water and acid, the ester carbonyl oxygen becomes protonated, drastically increasing its electrophilicity. This facilitates nucleophilic attack by water, leading to acid-catalyzed ester hydrolysis—cleaving your API into a carboxylic acid and an alcohol[2][4]. Unlike basic saponification, which is irreversible[5], acidic hydrolysis is an equilibrium process; however, the vast excess of water in aqueous screening drives the degradation to completion[4].

Self-Validating Protocol: Anhydrous pH-Modulated Salt Screening To bypass hydrolysis, water must be strictly excluded from the microenvironment during protonation.

  • Solvent Selection: Dissolve the azetidine ester free base in an anhydrous, aprotic solvent (e.g., Tetrahydrofuran or Methyl tert-butyl ether) over 3Å molecular sieves.

  • Counterion Titration: Slowly titrate a stoichiometric amount of an anhydrous lipophilic acid (e.g., Methanesulfonic acid or p-Toluenesulfonic acid dissolved in anhydrous ethanol) under continuous stirring at 5°C to control the exothermic heat of salt formation.

  • Isolation: Allow the azetidinium salt to precipitate over 12 hours.

  • Validation (Self-Validating Step): Filter the precipitate and immediately analyze via HPLC-UV. If the Area Under the Curve (AUC) of the parent ester is ≥99.5% and no polar carboxylic acid degradant peak is present, the anhydrous protocol is validated. If degradation is >1%, the solvent system requires stricter desiccation prior to screening.

Q2: How do I formulate an Amorphous Solid Dispersion (ASD) for a highly lipophilic azetidine ester without inducing transesterification?

Causality & Mechanism: Amorphous Solid Dispersions (ASDs) enhance apparent solubility by trapping the API in a high-energy amorphous state. However, Hot Melt Extrusion (HME) exposes the API to high thermal stress. If polymers with free hydroxyl groups (like Polyvinyl Alcohol or unmodified HPMC) are used, these hydroxyls act as nucleophiles at elevated temperatures, attacking the ester linkage and causing transesterification.

Self-Validating Protocol: Non-Nucleophilic Spray Drying (SD)

  • Polymer Selection: Select a polymer strictly devoid of reactive hydroxyls, such as Copovidone (PVP-VA) or Hypromellose Acetate Succinate (HPMCAS).

  • Solution Preparation: Dissolve the API and polymer (typically a 1:3 w/w ratio) in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 80:20 v/v).

  • Atomization: Process through a spray dryer with the inlet temperature strictly maintained 10–15°C below the onset of thermal degradation of the ester (determined previously via Thermogravimetric Analysis).

  • Validation (Self-Validating Step): Perform Powder X-Ray Diffraction (PXRD) on the collected powder. A purely amorphous halo with no sharp diffraction peaks validates successful dispersion. Follow up with LC-MS to confirm the absolute absence of polymer-API transesterification adducts.

Q3: Can PEGylation or prodrug strategies bypass these formulation challenges entirely?

Causality & Mechanism: Yes. Esters of azetidine-2-carboxylic acid are frequently designed as prodrugs to improve membrane permeability, relying on intracellular esterases to hydrolyze them into active carboxylates inside the cell[6][7]. To improve ex vivo aqueous solubility without prematurely compromising the prodrug ester, structural modification is highly effective. Conjugating the azetidine ring to a polyethylene glycol (PEG) chain (e.g., AZD-PEG-acid) drastically increases thermodynamic solubility and bioavailability[8]. The PEG chain creates a massive hydration sphere that solubilizes the molecule while sterically shielding the sensitive ester linkage from bulk water and catalytic ions.

Quantitative Data: Formulation Strategy Matrix

The following table summarizes the quantitative impact and risk profiles of various solubility enhancement strategies for azetidine esters.

Enhancement StrategyTypical Aqueous Solubility IncreaseEster Stability RiskRecommended Excipients / Counterions
Anhydrous Salt Formation 50x – 500xHigh (if water is present)Mesylate, Tosylate, Maleate (Strictly Anhydrous)
Amorphous Solid Dispersion 10x – 50xMedium (Transesterification)PVP-VA, HPMCAS (Avoid free -OH polymers)
Lipid-Based (SEDDS) 10x – 100xLow to MediumLabrasol, Cremophor EL, Peceol
Cyclodextrin Complexation 5x – 20xLow (Provides steric shielding)HP-β-CD, SBE-β-CD
PEGylation (Prodrug) >1000xLow (Covalently modified)AZD-PEG-acid linkers

Visual Workflows

DecisionTree Start Azetidine Ester API Poor Aqueous Solubility CheckpKa Is the azetidine nitrogen sufficiently basic? (pKa > 7) Start->CheckpKa SaltScreen Non-Aqueous Salt Screening (Avoid strong aqueous acids) CheckpKa->SaltScreen Yes CheckLogP Is LogP > 3 and Melting Point > 150°C? CheckpKa->CheckLogP No / Failed Cyclodextrin Cyclodextrin Complexation (HP-β-CD shielding) SaltScreen->Cyclodextrin Hydrolysis observed ASD Amorphous Solid Dispersion (Spray Drying with PVP-VA) CheckLogP->ASD Yes (High MP) Lipid Lipid-Based Formulation (SEDDS) CheckLogP->Lipid No (Low MP) ASD->Cyclodextrin Poor stability

Decision tree for selecting a solubility enhancement strategy for azetidine esters.

Mechanism API Azetidine Ester (Free Base) Acid Strong Aqueous Acid (e.g., HCl (aq)) API->Acid Aqueous Route WeakAcid Weak/Lipophilic Acid in Organic Solvent API->WeakAcid Anhydrous Route Protonated Protonated Amine & Activated Carbonyl Acid->Protonated Hydrolysis Ester Hydrolysis (Degradant: Carboxylic Acid) Protonated->Hydrolysis H2O Nucleophilic Attack StableSalt Stable Azetidinium Salt (Intact Ester) WeakAcid->StableSalt Controlled Precipitation

Mechanism of acid-catalyzed ester hydrolysis versus stable anhydrous salt formation.

References

  • AZD-PEG-acid - AxisPharm | axispharm.com |
  • CAS 36520-39-5: azetidine hydrochloride | CymitQuimica | cymitquimica.com |
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed | nih.gov |
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • hydrolysis of esters - Chemguide | chemguide.co.uk |
  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry | lumenlearning.com |
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry | masterorganicchemistry.com |

Sources

Optimization

Technical Support Center: Purification of Methyl 3-Ethylazetidine-3-carboxylate Intermediates

Welcome to the technical support guide for the purification of methyl 3-ethylazetidine-3-carboxylate and its crucial intermediates. This resource is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of methyl 3-ethylazetidine-3-carboxylate and its crucial intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this important chemical scaffold. Azetidine derivatives are increasingly vital in medicinal chemistry, and achieving high purity is paramount for successful downstream applications and regulatory compliance.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common and complex purification challenges. We will delve into the "why" behind experimental choices, ensuring you have a robust understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing methyl 3-ethylazetidine-3-carboxylate?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common classes of impurities are frequently encountered:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 1-bromo-2-ethyl-2-(bromomethyl)propane or related dielectrophiles, and the primary amine used for cyclization.[2]

  • Ring-Opened Byproducts: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to the formation of acyclic amine derivatives.[3][4] This is particularly prevalent under harsh reaction conditions (e.g., strong acid or base, high temperatures).

  • Oligomers or Polymers: Under certain conditions, especially during cationic ring-opening polymerization, azetidine monomers can self-react to form dimers, trimers, or higher-order polymers.[5]

  • Solvent Adducts: Residual solvents from the reaction or workup can form adducts with the product or intermediates.

  • Reagent-Derived Impurities: Byproducts from reagents used in the synthesis, such as salts from basic or acidic workups, can co-precipitate with the desired product.

A thorough understanding of your specific synthetic pathway is the first and most critical step in anticipating and identifying potential impurities.

Q2: What is the recommended first-pass purification strategy for a crude reaction mixture containing methyl 3-ethylazetidine-3-carboxylate?

A2: For most applications, a multi-step purification strategy is advisable. A logical workflow is outlined below:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup / Extraction Crude_Mixture->Aqueous_Workup Drying Drying of Organic Phase Aqueous_Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Recrystallization / Distillation Chromatography->Crystallization Final_Product Pure Product Crystallization->Final_Product

Caption: General Purification Workflow for Azetidine Intermediates.

  • Aqueous Workup and Extraction: This initial step is crucial for removing inorganic salts and water-soluble impurities. The choice of organic solvent for extraction (e.g., dichloromethane, ethyl acetate) is important and should be based on the solubility of your target compound.[6]

  • Drying and Concentration: The combined organic extracts should be thoroughly dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and then concentrated under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating the target compound from closely related impurities.[6][7][8]

  • Recrystallization or Distillation: For solid compounds, recrystallization from a suitable solvent system can significantly enhance purity.[9][10] For liquid products, distillation under reduced pressure may be a viable option.[6]

Q3: My compound appears pure by TLC, but the NMR spectrum shows persistent impurities. What could be the issue?

A3: This is a common and often frustrating scenario. Here are a few potential reasons and troubleshooting steps:

  • Co-eluting Impurities in TLC: The solvent system used for Thin-Layer Chromatography (TLC) may not have sufficient resolving power to separate your product from certain impurities. Experiment with different solvent systems of varying polarity.

  • NMR-Active Solvent Residues: Residual solvents from your purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely and will appear in your NMR spectrum. Drying the sample under high vacuum for an extended period is recommended.

  • Grease: Stopcock grease from glassware can be a common contaminant. Ensure all glassware is meticulously cleaned.

  • Water: Even trace amounts of water can be visible in an NMR spectrum. Ensure your sample and NMR solvent are anhydrous.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem 1: Low recovery after column chromatography.
Potential Cause Troubleshooting Steps
Compound is too polar and is sticking to the silica gel. Try using a more polar eluent system. A small percentage of methanol or triethylamine (for basic compounds) in your eluent can help.
Compound is unstable on silica gel. Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica. Alternatively, minimize the contact time with the silica by running the column faster.
Incorrect solvent system for elution. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation and elution before running the column.
Compound is volatile. Be cautious during solvent removal. Use a lower temperature on the rotovap and avoid prolonged exposure to high vacuum.
Problem 2: The compound will not crystallize.
Potential Cause Troubleshooting Steps
Presence of impurities. The presence of even small amounts of impurities can inhibit crystallization. Try re-purifying a small sample by column chromatography.
Incorrect solvent or solvent mixture. A systematic solvent screen is necessary. The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Oiling out. This occurs when the compound comes out of solution as a liquid instead of a solid. Try using a more non-polar solvent system, or cool the solution very slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Compound is an oil at room temperature. If the compound has a low melting point, crystallization may not be feasible. In this case, purification by distillation under high vacuum might be the best approach.
Problem 3: Product decomposition during distillation.
Potential Cause Troubleshooting Steps
Thermal instability. Many functionalized azetidines are thermally labile. Use a high-vacuum distillation setup to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Presence of acidic or basic impurities. Trace amounts of acid or base can catalyze decomposition at elevated temperatures. Ensure the crude product is neutralized before attempting distillation.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to move your compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

IV. Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common purification issues.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Chromatography Review Chromatography - Sticking to column? - Unstable on silica? Low_Yield->Check_Chromatography Yes TLC_Pure Appears pure by TLC? Impure_Product->TLC_Pure Yes Check_Volatility Assess Volatility - Lost during solvent removal? Check_Chromatography->Check_Volatility NMR_Impurities Check NMR for: - Residual Solvents - Grease - Water TLC_Pure->NMR_Impurities Yes Optimize_TLC Optimize TLC System - Try different solvent polarities TLC_Pure->Optimize_TLC No Re_Purify Re-purify by: - Column with new system - Recrystallization - Distillation NMR_Impurities->Re_Purify Optimize_TLC->Re_Purify

Caption: Troubleshooting Decision Tree for Purification.

V. References

  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Retrieved from

  • Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Retrieved from

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from

  • Wipf, P., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from

  • Jacobsen, E.N., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Retrieved from

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from

  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from

  • Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from

  • BenchChem. (2025). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • Polymer Chemistry (RSC Publishing). (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. DOI:10.1039/C9PY00278B.

  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25, 75-80.

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from

  • Google Patents. (2003). WO2004035538A1 - Process for making azetidine-3-carboxylic acid. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for Sterically Hindered Azetidine Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for synthetic transformations involving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for synthetic transformations involving sterically hindered azetidine esters. The unique combination of high ring strain (~25.4 kcal/mol) and significant steric congestion in these molecules presents formidable challenges, often leading to low yields, unexpected side reactions, or complete reaction failure.[1][2] This document is designed to help you navigate these complexities by explaining the causality behind experimental choices and providing validated strategies for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered when working with sterically hindered azetidines.

Q1: Why are my reaction yields consistently low when functionalizing a 3,3-disubstituted azetidine ester?

A1: Low yields are the most common issue and typically stem from a combination of two core factors: ring strain and steric hindrance.

  • Ring Strain: The four-membered ring is inherently unstable and susceptible to ring-opening, which becomes a dominant side reaction under harsh conditions (e.g., strong acids, high temperatures).[3][4]

  • Steric Hindrance: Substituents at the C3 position, especially when paired with a bulky ester, physically block incoming reagents from accessing the nitrogen lone pair or the carbon backbone. This dramatically slows down the rate of desired S(N)2 reactions, allowing competing pathways like elimination or decomposition to take over.[5][6] For instance, attempts to nitrate a 2,2,4,4-tetrasubstituted azetidine were unsuccessful due to the severe steric hindrance around the nitrogen atom.[5]

Troubleshooting Approach: The key is to use conditions that are sufficiently reactive to overcome the steric barrier without being so harsh that they promote ring-opening. This often involves careful selection of milder bases, highly active catalysts, and optimal reaction temperatures.

Q2: My azetidine ester is decomposing during workup or silica gel chromatography. What are the best practices for purification?

A2: The instability of azetidines, particularly on acidic stationary phases like silica gel, is a well-documented problem.[1] The acidic nature of silica can catalyze ring-opening, especially if the azetidine nitrogen is basic enough to be protonated.[3]

Solutions:

  • Neutralize Your Workup: During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO(_3)) to quench the reaction and ensure the final organic extract is not acidic.[3]

  • Avoid Strong Acids: Maintain neutral or slightly basic conditions throughout the purification process.[1]

  • Use Deactivated Silica or Alumina: If decomposition on silica is observed, switch to a less acidic stationary phase. Basic alumina (Activity IV) or silica gel treated with a base (e.g., triethylamine or ammonia) are excellent alternatives.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible. Do not let the compound sit on the column for extended periods.

Q3: How do I select the right nitrogen-protecting group for a hindered azetidine ester?

A3: The choice of protecting group is critical. It must be stable enough to survive subsequent reaction conditions but removable without destroying the strained ring. The protecting group also modulates the ring's reactivity; electron-withdrawing groups can stabilize the ring but may also activate it towards certain nucleophilic attacks.[1][4]

Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionsKey Considerations
Boc Labile (cleaved by TFA, HCl)[4]Generally StableStrong Acid (TFA, HCl)Most common due to ease of use. Its acid lability requires careful planning of subsequent steps.
Cbz More stable than Boc[4]Generally StableHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection if acid-labile groups are present elsewhere in the molecule.[4]
Tosyl (Ts) Generally StableGenerally StableHarsh (Na/NH₃, Mg/MeOH)Very stable and electron-withdrawing, which can protect the nitrogen from oxidation but may make the ring carbons more electrophilic. Removal is often challenging.[4]

Part 2: Troubleshooting Guides for Specific Reactions

Guide 1: N-Alkylation & N-Arylation of Hindered Azetidines

Direct functionalization of the azetidine nitrogen is often hampered by poor nucleophilicity due to steric shielding.

Problem: My N-alkylation with a primary alkyl halide is failing (low conversion, starting material recovered).

  • Root Cause 1: Insufficient Reactivity. The steric bulk around the nitrogen slows the S(_N)2 reaction rate. Standard conditions (e.g., K₂CO₃ in acetonitrile) are often ineffective.[7]

  • Solution 1: Increase Reagent Reactivity.

    • Switch to a Better Leaving Group: Use an alkyl iodide or triflate instead of a bromide or chloride. An in situ Finkelstein reaction (adding a catalytic amount of NaI or KI) can be effective.

    • Employ a Stronger, Non-Nucleophilic Base: Use a robust base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like DMF or THF to fully deprotonate the nitrogen.

  • Root Cause 2: Unfavorable Reaction Conditions.

    • Solution 2: Optimize Temperature and Time. Hindered reactions require more thermal energy. Gradually increase the temperature (e.g., from room temperature to 80-100 °C) and extend the reaction time, monitoring carefully by TLC or LC-MS to avoid decomposition.[7]

Workflow: Troubleshooting Low N-Alkylation Yield

Start Low N-Alkylation Yield LG Is Leaving Group (LG) optimal (I, OTf)? Start->LG Base Is Base strong enough (NaH, KOtBu)? LG->Base No LG->Base Yes Temp Is Temperature high enough? Base->Temp No Base->Temp Yes Success Reaction Optimized Temp->Success Yes Failure Consider Alternative Route (e.g., Reductive Amination) Temp->Failure No

Caption: Troubleshooting workflow for low N-alkylation yield.

Problem: My Buchwald-Hartwig amination with a hindered azetidine and an aryl bromide is giving low yield.

  • Root Cause 1: Catalyst Inhibition/Deactivation. The sterically demanding azetidine can hinder the crucial reductive elimination step in the catalytic cycle. The choice of ligand is paramount for creating a catalyst complex that is both highly active and sterically accommodating.[8][9]

  • Solution 1: Employ Modern, Bulky Ligands. First-generation ligands like PPh₃ are often ineffective. Switch to electron-rich, sterically hindered phosphine ligands developed specifically for challenging couplings.

    • Josiphos-type ligands (e.g., CyPF-tBu): Excellent for many C-N couplings.

    • Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos): These are often the gold standard, creating highly active and stable catalysts that can overcome significant steric barriers.[10][11]

  • Root Cause 2: Inappropriate Base/Solvent Combination. The base not only acts as a stoichiometric reagent but also influences catalyst activity and stability.

  • Solution 2: Screen Bases and Solvents.

    • Bases: While KOtBu is common, sometimes a weaker base like Cs₂CO₃ or K₃PO₄ can give cleaner reactions and prevent catalyst degradation.[10]

    • Solvents: Toluene and dioxane are standard choices. For particularly stubborn couplings, a more polar solvent like t-butanol can sometimes be beneficial.[9]

Guide 2: C-Acylation & Suzuki-Miyaura Coupling

Problem: I'm observing ring-opening when attempting N-acylation with an acyl chloride.

  • Root Cause: Acyl chlorides can generate HCl as a byproduct, which acts as a Lewis acid and catalyzes ring cleavage.[4] The reaction itself, if too slow due to sterics, allows more time for this decomposition pathway to occur.

  • Solution: Mitigate Acidity and Increase Reactivity.

    • Use a Non-Nucleophilic Base: Include a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 2.0 equivalents) to scavenge the generated HCl.

    • Low Temperature: Perform the reaction at 0 °C or even -78 °C to minimize the rate of the ring-opening side reaction.[4]

    • Use an Alternative Acylating Agent: If acyl chlorides consistently fail, switch to a less aggressive agent like an acid anhydride or use standard amide coupling conditions (e.g., HATU, HOBt) with the corresponding carboxylic acid.

Problem: My Suzuki-Miyaura coupling of a 3-bromo-azetidine-3-carboxylate with an arylboronic acid is not working.

  • Root Cause: Coupling at a sterically congested, sp³-hybridized carbon is inherently difficult. The oxidative addition of the Pd(0) catalyst into the C-Br bond is often the rate-limiting and most challenging step.

  • Solution: High-Activity Catalyst Systems.

    • Catalyst/Ligand: Standard Pd(PPh₃)₄ is unlikely to work. You need a highly active system capable of promoting oxidative addition at a hindered center. Combinations like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or tBu₃P) are required.[12]

    • Base and Solvent: A strong base is needed to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ in a solvent system like Toluene/H₂O or Dioxane/H₂O at elevated temperatures (80-110 °C) is a good starting point.[12][13]

    • Boron Reagent: If boronic acids are problematic (e.g., due to decomposition/protodeboronation), consider using a more robust boronate ester (e.g., a pinacol boronate) or a potassium trifluoroborate salt.[12]

Decision Tree: Selecting Buchwald-Hartwig Conditions

Start Buchwald-Hartwig on Hindered Azetidine Substrate Aryl Halide? Start->Substrate Ligand1 Try XPhos or RuPhos with Pd₂(dba)₃ Substrate->Ligand1 Ar-Br, Ar-I Ligand2 Use more reactive ligand (e.g., BrettPhos) Consider Aryl-OTf Substrate->Ligand2 Ar-Cl Base Base Selection Ligand1->Base Ligand2->Base Base1 Start with KOtBu in Toluene/Dioxane Base->Base1 Standard Base2 Try Cs₂CO₃ or K₃PO₄ (milder conditions) Base->Base2 Base-sensitive functional groups Result Reaction Success? Base1->Result Base2->Result Success Product Result->Success Yes Optimize Increase Temp/ Screen Solvents Result->Optimize No cluster_0 Activation cluster_1 Nucleophilic Attack A Azetidine B Activated Complex A->B + LA C Ring-Opened Product B->C + Nu⁻ (SN2) LA Lewis Acid (LA) Nu Nucleophile (Nu⁻)

Sources

Optimization

Stability of Methyl 3-ethylazetidine-3-carboxylate in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the unpredictable behavior of strained heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the unpredictable behavior of strained heterocyclic scaffolds in aqueous media.

Handling Methyl 3-ethylazetidine-3-carboxylate (typically supplied as a hydrochloride salt) requires a precise understanding of its physicochemical properties. The dual presence of a strained four-membered azetidine ring and a labile methyl ester creates competing degradation pathways that are highly sensitive to your experimental conditions.

Below is our comprehensive troubleshooting guide, structured to provide you with mechanistic insights, self-validating analytical protocols, and actionable formulation strategies.

PART 1: Core Mechanistic Insights (FAQ)

Q1: Why does my Methyl 3-ethylazetidine-3-carboxylate degrade so rapidly in standard aqueous buffers? The instability you are observing is driven by a dual threat: ester hydrolysis and the inherent reactivity of the azetidine ring. Unsubstituted azetidine has a pKa of ~11.3 and a high ring strain of approximately 25.4 kcal/mol[1]. However, the electron-withdrawing methyl carboxylate at the 3-position significantly lowers the pKa of the ring nitrogen (typically to ~8.5–9.0). When formulated in neutral-to-basic buffers, the amine deprotonates into its free base form. This free base is highly nucleophilic and can attack the methyl ester of adjacent molecules (intermolecular aminolysis), leading to oligomerization. Simultaneously, the ester bond is highly susceptible to cleavage in water, a process that is accelerated by both acid and base catalysis[2].

Q2: How exactly does pH dictate the degradation pathway? The causality between pH and degradation is rooted in the protonation state of the azetidine nitrogen and the concentration of catalytic hydronium/hydroxide ions:

  • Acidic pH (< 4.0): The azetidine nitrogen is fully protonated, neutralizing its nucleophilicity and preventing aminolysis. However, excess hydronium ions catalyze the, yielding 3-ethylazetidine-3-carboxylic acid and methanol[2].

  • Mild Acidic pH (4.5 – 6.0): This is your optimal stability window . The amine remains >99% protonated (preventing aminolysis), and the hydronium/hydroxide concentrations are too low to rapidly catalyze ester hydrolysis.

  • Basic pH (> 8.0): The free base amine forms. This not only promotes intermolecular aminolysis but also allows abundant hydroxide ions to rapidly drive base-catalyzed ester saponification[2]. Furthermore, the compound must be kept away from strong oxidizing agents under these conditions to prevent further decomposition[3].

G A Methyl 3-ethylazetidine-3-carboxylate (Aqueous Solution) B Acidic pH (< 4) Protonated Amine A->B C Mild Acidic pH (4.5-6) Optimal Stability A->C D Basic pH (> 8) Free Base Amine A->D E Acid-Catalyzed Ester Hydrolysis B->E F Minimal Degradation C->F G Base-Catalyzed Hydrolysis & Aminolysis D->G H 3-ethylazetidine-3-carboxylic acid E->H F->H Slow G->H I Amide Oligomers G->I Competing

pH-dependent degradation pathways of Methyl 3-ethylazetidine-3-carboxylate.

PART 2: Troubleshooting Guide & Diagnostics

To effectively troubleshoot your assays, you must know what degradation products to look for and how fast they form.

Table 1: Degradation Kinetics & Product Profile across pH Ranges

pH RangeDominant State of AzetidinePrimary Degradation PathwayEstimated Half-Life (25°C)Major Degradation Products
< 4.0 (Acidic)Protonated (Ammonium salt)Acid-catalyzed ester hydrolysis12 - 24 hours3-ethylazetidine-3-carboxylic acid, Methanol
4.5 - 6.0 (Mild Acidic)Protonated (Ammonium salt)Minimal (Optimal Stability)> 7 daysTrace acid and methanol
7.0 - 7.5 (Neutral)Equilibrium (Salt / Free base)Mixed hydrolysis & aminolysis48 - 72 hoursCarboxylic acid, Amide oligomers
> 8.0 (Basic)Deprotonated (Free base)Base-catalyzed hydrolysis & Aminolysis< 4 hoursCarboxylate salt, Amide oligomers, Methanol
Protocol: LC-MS Quantification of Ester Degradation

Self-Validating System: This protocol utilizes a stable-isotope internal standard (IS) to correct for ionization suppression and requires a Time-Zero (T=0) baseline injection. This ensures you can definitively prove that degradation occurred during the experimental incubation, rather than as an artifact of the sample preparation.

  • Sample Quenching: Extract 50 µL of your experimental aqueous solution and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 1 µM of an isotopically labeled internal standard.

    • Causality: Acetonitrile precipitates buffer proteins/salts and instantly halts hydrolysis by stripping the aqueous solvation shell from the ester.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble matrix components.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid ensures the azetidine nitrogen remains fully protonated during the run, preventing peak tailing and secondary interactions with the silica stationary phase.

  • Mass Spectrometry Detection: Operate in ESI+ mode. Monitor the parent mass [M+H]+ for Methyl 3-ethylazetidine-3-carboxylate (m/z 144.1) and its primary hydrolysis product, 3-ethylazetidine-3-carboxylic acid (m/z 130.1).

  • Validation & Analysis: Calculate the peak area ratio of the intact ester to the internal standard. Compare all experimental timepoints strictly against your T=0 baseline to calculate the precise degradation half-life.

PART 3: Standard Operating Procedures (SOPs)

SOP: Preparation and Storage of Stable Aqueous Stocks

Objective: Formulate Methyl 3-ethylazetidine-3-carboxylate to ensure >98% intact ester over a 7-day experimental window.

  • Buffer Selection: Select a 50 mM Citrate or MES buffer adjusted strictly to pH 5.0.

    • Causality: This specific pH ensures the azetidine nitrogen remains fully protonated while minimizing the hydronium ion concentration that drives acid-catalyzed hydrolysis.

  • Reconstitution: Dissolve the Methyl 3-ethylazetidine-3-carboxylate hydrochloride powder directly into the pre-chilled (4°C) buffer.

    • Causality: Lower temperatures reduce the kinetic energy available to overcome the hydrolysis activation energy barrier.

  • Concentration Control: Keep the stock concentration below 10 mM.

    • Causality: Lower concentrations reduce the probability of intermolecular aminolysis collisions if transient free-base forms exist in the solution.

  • Storage & Aliquoting: Divide immediately into single-use aliquots and flash-freeze in liquid nitrogen. Store at -20°C.

    • Causality: Repeated freeze-thaw cycles locally concentrate solutes and transiently alter pH in the ice-liquid boundary, accelerating degradation. Single-use aliquots eliminate this variable.

W Start Start Formulation Buffer Select Buffer System Start->Buffer Check Target pH > 6.5? Buffer->Check YesPath Prepare immediately before use (Keep at 4°C) Check->YesPath Yes NoPath Use Citrate/MES Buffer (pH 4.5 - 6.0) Check->NoPath No Validate Run T=0 LC-MS (Self-Validation) YesPath->Validate NoPath->Validate Store Aliquot & Freeze at -20°C Validate->Store

Decision tree for formulating and storing aqueous azetidine ester solutions.

References

  • Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Methyl 3-ethylazetidine-3-carboxylate Analysis

Welcome to the technical support center for the analysis of Methyl 3-ethylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing rob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Methyl 3-ethylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for this and structurally similar compounds. Given the specific nature of this molecule—a small, polar, basic, and non-chromophoric compound—this guide provides a structured approach to method development, troubleshooting, and frequently asked questions.

Methyl 3-ethylazetidine-3-carboxylate presents a unique set of analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase columns, its basicity can lead to poor peak shape, and its lack of a UV-absorbing chromophore necessitates alternative detection methods.[1][2][3] This guide will walk you through these challenges, offering practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Analyte & Column Selection

Question: My primary challenge is retaining Methyl 3-ethylazetidine-3-carboxylate on my C18 column. What are my options?

Answer: This is a common issue with small, polar analytes. Traditional C18 columns are often not suitable for retaining such compounds, even with highly aqueous mobile phases.[4][5] Here’s a breakdown of recommended column chemistries and why they are effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention of very polar, water-soluble analytes.[6][7] It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) with a mobile phase rich in organic solvent (typically acetonitrile).[6][7] This creates a water-enriched layer on the stationary phase surface, allowing for the partitioning of polar analytes.[7]

    • Expert Insight: Start with a bare silica or an amide-bonded HILIC column. These tend to provide good retention for a broad range of polar compounds. Zwitterionic phases can offer unique selectivity, especially for charged analytes.[8]

  • Reversed-Phase with Embedded Polar Groups: Some modern reversed-phase columns incorporate polar groups (like amide or carbamate) within the alkyl chain.[9] These phases are designed to be compatible with 100% aqueous mobile phases and can improve the retention of polar compounds while also enhancing peak shape for basic analytes.[9]

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[10] The reagent pairs with the ionized analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[10]

    • Caution: Ion-pairing reagents can be difficult to remove from the HPLC system and may not be compatible with mass spectrometry.[8]

Table 1: Recommended Column Selection Guide

Chromatography Mode Stationary Phase Primary Retention Mechanism Best Suited For
HILIC Bare Silica, Amide, Diol, ZwitterionicPartitioning into a water-enriched layer on the stationary phase surface.[7]Highly polar, water-soluble compounds.[6]
Reversed-Phase C18/C8 with Embedded Polar GroupsHydrophobic interactions with modified selectivity from the embedded polar group.[9]Polar to moderately polar compounds; improved peak shape for bases.[9]
Ion-Pair Chromatography Standard C18/C8Hydrophobic interactions of the ion-pair formed between the analyte and the reagent.[10]Charged polar compounds that are poorly retained in standard reversed-phase.
Detection Methods

Question: I can't see my analyte using a standard UV detector. What are the best alternative detection methods?

Answer: Methyl 3-ethylazetidine-3-carboxylate lacks a significant UV chromophore, making UV detection challenging.[1][11] Here are the most effective detection strategies:

  • Charged Aerosol Detector (CAD): CAD is a universal detector that measures charge imparted to aerosol particles of the analyte.[12][13][14] It can detect any non-volatile and many semi-volatile compounds, making it ideal for your analyte.[14] The response is generally independent of the chemical properties of the analyte, providing a more uniform response compared to other detectors.[14][15]

    • How it Works: The HPLC eluent is first nebulized into an aerosol. The solvent is then evaporated, leaving dried analyte particles. These particles are charged by a corona discharge and then detected by an electrometer.[14]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is well-suited for non-chromophoric and non-volatile compounds.[11][16]

    • How it Works: Similar to CAD, the eluent is nebulized and the solvent evaporated. A light source then illuminates the remaining analyte particles, and a photodetector measures the scattered light, which is proportional to the mass of the analyte.[11][16][17]

  • Pre-Column Derivatization with UV or Fluorescence Detection: This approach involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag before injection.[1][3]

    • Common Reagents for Amines:

      • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[18]

      • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[3]

      • m-Toluoyl Chloride: Reacts with primary and secondary amines to form stable amide derivatives with strong UV absorbance.[1]

    • Expert Insight: Derivatization adds an extra step to your sample preparation and requires careful optimization to ensure complete and reproducible reactions. However, it allows the use of standard UV or fluorescence detectors, which are widely available.

Table 2: Comparison of Detection Methods

Detector Principle Advantages Disadvantages
CAD Measures charge of aerosolized analyte particles.[12][13]Universal detection for non-volatile analytes, high sensitivity, consistent response.[14][15][19]Requires volatile mobile phases, non-linear response over a wide range.[12]
ELSD Measures light scattered by aerosolized analyte particles.[11][17]Universal detection for non-volatile analytes, compatible with gradient elution.[11][16]Requires volatile mobile phases, lower sensitivity than CAD for some applications.
UV/Fluorescence with Derivatization Detects a chromophoric or fluorophoric tag attached to the analyte.[1][3]Utilizes common detectors, can be very sensitive.[1]Adds complexity to sample preparation, potential for side reactions.
Mobile Phase & Peak Shape Troubleshooting

Question: I'm observing significant peak tailing for my analyte. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like Methyl 3-ethylazetidine-3-carboxylate is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[20] Here’s how to address this:

  • Mobile Phase pH Control: The ionization state of your analyte and the silanol groups is pH-dependent.[21]

    • Low pH (e.g., pH 2-3): At low pH, the analyte will be protonated (positively charged), and the silanol groups will be mostly unionized. This can reduce strong ionic interactions. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy.[22]

    • High pH (e.g., pH 8-10): At high pH, the silanol groups are deprotonated (negatively charged), but the basic analyte is in its neutral form. This can also minimize ionic interactions. However, this requires a pH-stable column, such as one with a hybrid particle technology.

  • Use of Mobile Phase Additives: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[23]

  • Column Choice: Using a high-purity, modern silica column with good end-capping can significantly reduce the number of accessible silanol groups.[4] Columns with embedded polar groups can also shield the analyte from silanol interactions.[9]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

// Nodes Tailing [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Injection Solvent Mismatch", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Column Void", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1 [label="Adjust Mobile Phase pH\n(Low or High)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Add Competing Base\n(e.g., TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Use End-capped or\nEPG Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [label="Reduce Injection\nConcentration/Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol5 [label="Dissolve Sample in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol6 [label="Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tailing -> Cause1 [label="Primary Cause for Bases"]; Tailing -> Cause2; Tailing -> Cause3; Tailing -> Cause4;

Cause1 -> Sol1 [label="Solution"]; Cause1 -> Sol2 [label="Solution"]; Cause1 -> Sol3 [label="Solution"]; Cause2 -> Sol4 [label="Solution"]; Cause3 -> Sol5 [label="Solution"]; Cause4 -> Sol6 [label="Solution"]; } }

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocols

Protocol 1: HILIC Method Development with CAD/ELSD

This protocol provides a starting point for developing a HILIC method for Methyl 3-ethylazetidine-3-carboxylate.

  • Column Selection:

    • Start with a HILIC column, e.g., a bare silica or amide-bonded phase, with dimensions of 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Equilibration: 5 minutes at initial conditions.

  • Detector Settings (CAD/ELSD):

    • Follow the manufacturer's recommendations for gas pressure and evaporation temperature. A good starting point for ELSD is an evaporator temperature of 40-50°C and a nebulizer temperature of 30°C.

  • Sample Preparation:

    • Dissolve the sample in a mixture of 90:10 Acetonitrile:Water to a concentration of approximately 1 mg/mL. Ensure the sample diluent is similar to the initial mobile phase conditions.

  • Method Optimization:

    • Adjust the gradient slope and initial/final percent B to optimize the retention and separation of your analyte from any impurities.

    • Optimize the mobile phase pH and buffer concentration to improve peak shape.

// Nodes Start [label="Start: Select HILIC Column\n(e.g., Amide, Silica)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MP [label="Prepare Mobile Phase\nA: Aqueous Buffer\nB: Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Gradient [label="Run Initial Gradient\n(e.g., 95-50% B)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Set CAD/ELSD Parameters", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="Inject Sample\n(Dissolved in High % Organic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Eval [label="Evaluate Retention & Peak Shape", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Opt [label="Optimize Gradient, pH, Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> MP; MP -> Gradient; Gradient -> Detect; Detect -> Inject; Inject -> Eval; Eval -> Opt [label="Not Optimal"]; Opt -> Inject; Eval -> Final [label="Optimal"]; }

Caption: HILIC method development workflow.

Protocol 2: Pre-Column Derivatization with m-Toluoyl Chloride

This protocol is adapted from a general procedure for derivatizing aliphatic amines for UV detection.[1]

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of m-Toluoyl Chloride in Acetonitrile.

    • Buffer: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH to 9.0.

  • Sample/Standard Preparation:

    • Prepare a stock solution of your analyte in a suitable solvent (e.g., water or a water/acetonitrile mixture) at 1 mg/mL.

    • Create working standards by diluting the stock solution.

  • Derivatization Procedure:

    • In a vial, combine 1.0 mL of your sample or standard solution with 0.5 mL of the Sodium Bicarbonate buffer.

    • Add 0.5 mL of the m-Toluoyl Chloride reagent.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 20 minutes.

  • HPLC Analysis:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Develop a suitable gradient (e.g., 10% B to 90% B over 15 minutes) to separate the derivatized analyte.

    • Detection: Monitor the UV absorbance at a wavelength determined by scanning the derivatized standard (typically around 254 nm).

References

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • Gamache, P. H., et al. (2020, November 12). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. American Pharmaceutical Review. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Chromatography Today. (2024, April 5). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5432. Retrieved from [Link]

  • IntechOpen. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Takeuchi, K., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16735-16743. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2020, November 19). New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity. Retrieved from [Link]

  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • Axcend. (2024, June 26). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]

  • Ozkan, G. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Hacettepe Journal of Biology and Chemistry, 35(2), 129-134. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Weatherly, C. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77, 1609-1613. Retrieved from [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 14693-14702. Retrieved from [Link]

  • Gibis, M., & Biesalski, H. K. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4569-4575. Retrieved from [Link]

  • Tang, S., et al. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Organic Letters, 20(18), 5848-5852. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 14693-14702. Retrieved from [Link]

  • Enders, D., et al. (2006). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 71(1), 187-192. Retrieved from [Link]

  • Al-Lawati, H. A. J., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with Naphthalene-2,3-dicarboxaldehyde. Sultan Qaboos University Journal for Science, 23(2), 1-9. Retrieved from [Link]

  • Sahu, R., & Patel, V. B. (2007). Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms. Indian Journal of Pharmaceutical Sciences, 69(2), 289. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Sahu, R., & Patel, V. B. (2007). Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms. Indian Journal of Pharmaceutical Sciences, 69(2), 289-291. Retrieved from [Link]

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Optimization

Technical Support Center: Minimizing Side Reactions in Azetidine Deprotection

Welcome to the Technical Support Center for azetidine deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common challenges encountered during the removal of nitrogen-protecting groups from the strained azetidine ring. Due to its inherent ring strain, the azetidine moiety is susceptible to various side reactions, particularly ring-opening, which can significantly impact yield and purity. This resource provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during azetidine deprotection, and what causes it?

A1: The most prevalent side reaction is the ring-opening of the azetidine core. This is primarily driven by the molecule's inherent ring strain (approximately 25.4 kcal/mol). This process can be initiated by several factors, including harsh acidic conditions, the presence of Lewis acids, strong nucleophiles, and elevated temperatures. Under acidic conditions, protonation of the azetidine nitrogen increases ring strain, making the ring more susceptible to nucleophilic attack.

Q2: How do I choose the right protecting group for my azetidine to ensure stability and straightforward deprotection?

A2: The choice of N-protecting group is critical. An ideal protecting group should be stable under a wide range of reaction conditions while being removable under mild conditions that do not compromise the integrity of the azetidine ring. The selection often depends on the overall synthetic strategy and the presence of other functional groups in the molecule. For a detailed comparison of common protecting groups, refer to the "Protecting Group Selection Guide" section.

Q3: What are scavengers, and when should I use them?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive intermediates that can cause side reactions. They are most commonly employed during the acidic deprotection of the tert-butoxycarbonyl (Boc) group to "scavenge" the electrophilic tert-butyl cation that is generated. This cation can otherwise lead to unwanted alkylation of nucleophilic residues within your molecule, such as tryptophan or methionine.

Q4: My azetidine-containing compound is sensitive to strong acids. What are some milder deprotection alternatives?

A4: For acid-sensitive substrates, several milder deprotection strategies can be employed. These include catalytic transfer hydrogenation for benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, which avoids the use of strong acids. For Boc-protected azetidines, base-promoted deprotection using reagents like cesium carbonate in methanol can be effective, especially for molecules with acid-labile functionalities like nitriles.[1]

Troubleshooting Guides by Protecting Group

This section is organized by the most common N-protecting groups for azetidines. Each subsection details specific issues, their probable causes, and recommended solutions.

N-Boc (tert-Butoxycarbonyl) Deprotection

The Boc group is widely used due to its ease of installation and removal under acidic conditions. However, these very conditions can be problematic for azetidines.

Issue 1: Low yield of the deprotected azetidine with significant formation of a byproduct with a mass increase of +56 amu.

  • Probable Cause: This mass increase is a classic sign of tert-butylation. The trifluoroacetic acid (TFA) used for deprotection generates a reactive tert-butyl cation, which is a potent electrophile. This cation can alkylate any nucleophilic sites on your molecule, with electron-rich aromatic rings (like tryptophan), thiols (cysteine), and thioethers (methionine) being particularly susceptible.[2]

  • Solution: Incorporate a cation scavenger into your deprotection cocktail. Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that reacts rapidly with the tert-butyl cation to form the inert tert-butyl-TIS adduct.

    • Recommended Protocol: Use a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For tryptophan-containing peptides, a cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5) can be beneficial, where EDT (ethanedithiol) offers additional protection for the indole ring.[3]

Issue 2: Significant formation of ring-opened byproducts.

  • Probable Cause: The acidic conditions are too harsh for your specific azetidine substrate, leading to protonation of the ring nitrogen and subsequent nucleophilic attack by the solvent or other species in the reaction mixture.

  • Solutions:

    • Milder Acidic Conditions: Reduce the concentration of TFA or switch to a milder acid. For some substrates, 4M HCl in dioxane can be effective.[2] Performing the reaction at a lower temperature (e.g., 0 °C) can also help to minimize ring-opening.

    • Alternative Deprotection Methods: For particularly acid-sensitive azetidines, consider alternative, non-acidic deprotection methods. Base-promoted deprotection using cesium carbonate in refluxing methanol has been shown to be effective for complex molecules bearing acid-sensitive groups.[1]

Cleavage Cocktail (v/v/v)Reaction Time (h)Yield (%)Purity (%)Side Products
TFA/TIS/Water (95:2.5:2.5)29290< 5% t-butylated Trp
TFA/EDT/Water (95:2.5:2.5)29088< 6% t-butylated Trp
TFA/TIS/EDT/Water (94:1:2.5:2.5)29392< 3% t-butylated Trp

Data adapted from literature reports for model tryptophan-containing peptides.[3]

Protocol 1: Standard N-Boc Deprotection with Scavengers

  • Dissolve the Boc-protected azetidine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Slowly add the cleavage cocktail to the stirred solution of the protected azetidine. A common ratio is 1:1 (v/v) of the substrate solution to the cleavage cocktail.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude product can be purified by standard methods, such as precipitation from cold diethyl ether or by preparative HPLC.

Boc_Deprotection_Side_Reactions cluster_deprotection N-Boc Deprotection cluster_side_reactions Side Reactions Boc-Azetidine Boc-Azetidine Protonated_Carbamate Protonated Carbamate Boc-Azetidine->Protonated_Carbamate + TFA Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation (tBu+) Protonated_Carbamate->tBu_Cation Deprotected_Azetidine Deprotected Azetidine (Product) Carbamic_Acid->Deprotected_Azetidine - CO2 Protonated_Azetidine Protonated Azetidine Deprotected_Azetidine->Protonated_Azetidine + TFA (excess) Alkylated_Byproduct Alkylated Byproduct (+56 Da) tBu_Cation->Alkylated_Byproduct + Nucleophile Trapped_Cation Trapped Cation (Inert) tBu_Cation->Trapped_Cation + Scavenger Nucleophilic_Residue Nucleophilic Residue (e.g., Trp) Nucleophilic_Residue->Alkylated_Byproduct Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nucleophile (e.g., H2O)

Caption: Boc deprotection pathway and competing side reactions.

N-Cbz (Benzyloxycarbonyl) Deprotection

The Cbz group is valued for its stability and is typically removed by catalytic hydrogenolysis, which offers orthogonality to acid-labile protecting groups like Boc.

Issue: Incomplete deprotection or slow reaction rate.

  • Probable Cause:

    • Catalyst Poisoning: The product amine can coordinate to the palladium catalyst, reducing its activity. Sulfur-containing compounds are also known catalyst poisons.

    • Inefficient Hydrogen Transfer: In catalytic transfer hydrogenation, the efficiency of hydrogen transfer from the donor (e.g., ammonium formate) to the catalyst can be a limiting factor.

  • Solutions:

    • Catalyst Choice and Loading: Use a high-quality catalyst such as 10% Pd/C. For stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. Increasing the catalyst loading may also improve the reaction rate.

    • Reaction Conditions: Ensure vigorous stirring to facilitate mass transfer in the three-phase system (solid catalyst, liquid solution, gaseous hydrogen or hydrogen donor). For transfer hydrogenation, refluxing in methanol is often effective.[4]

Issue: Reduction of other functional groups.

  • Probable Cause: Catalytic hydrogenation is a powerful reduction method and can reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems.

  • Solution:

    • Orthogonal Deprotection: If your molecule contains functionalities that are sensitive to reduction, catalytic hydrogenolysis is not a suitable method. In such cases, consider using an alternative protecting group that can be removed under non-reductive conditions. If the Cbz group must be used, acidic cleavage (e.g., with HBr in acetic acid) is an option, provided the azetidine ring is stable to these conditions.

Protocol 2: N-Cbz Deprotection by Catalytic Transfer Hydrogenation

  • In a round-bottom flask, dissolve the Cbz-protected azetidine (1.0 mmol) in methanol (20 mL).

  • Add 10% Pd/C catalyst (typically 10-20 mol% Pd).

  • To the stirred suspension, add anhydrous ammonium formate (5-10 equivalents) in a single portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to become dry. Quench with water before disposal.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrates under reduced pressure to yield the crude deprotected amine.

Cbz_Deprotection_Workflow Start Start: N-Cbz Azetidine Check_Reducible_Groups Are other reducible groups present? Start->Check_Reducible_Groups Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C or Ammonium Formate, Pd/C) Check_Reducible_Groups->Hydrogenolysis No Acid_Cleavage Consider Acidic Cleavage (e.g., HBr/AcOH) Caution for azetidine stability Check_Reducible_Groups->Acid_Cleavage Yes Check_Reaction_Completion Reaction complete? Hydrogenolysis->Check_Reaction_Completion Acid_Cleavage->Check_Reaction_Completion End_Product Deprotected Azetidine Check_Reaction_Completion->End_Product Yes Troubleshoot Troubleshoot: - Increase catalyst loading - Change H2 source - Check for catalyst poisons Check_Reaction_Completion->Troubleshoot No Troubleshoot->Hydrogenolysis

Caption: Decision workflow for N-Cbz deprotection.

N-Bn (Benzyl) Deprotection

Similar to the Cbz group, the N-benzyl group is commonly removed by catalytic hydrogenolysis. The troubleshooting strategies are therefore very similar.

Issue: Incomplete debenzylation.

  • Probable Cause: The C-N bond in N-benzyl amines can be more difficult to cleave than the benzylic C-O bond in Cbz groups. Catalyst deactivation by the amine product is a common issue.

  • Solutions:

    • Acidic Additives: The addition of an acid (e.g., HCl or acetic acid) can protonate the amine, preventing it from poisoning the catalyst and thereby accelerating the reaction.

    • Co-catalysts: The use of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) with Pd/C has been shown to significantly facilitate the deprotection.[5]

    • Alternative Hydrogen Donors: While ammonium formate is common, other hydrogen donors like formic acid or 1,4-cyclohexadiene can be effective.[6]

Protocol 3: N-Bn Deprotection using a Mixed Catalyst System

  • To a solution of the N-benzyl protected azetidine (0.2 mmol) in methanol (1 mL), add 10% Pd/C (0.002 mmol) and 10% Nb₂O₅/C (0.002 mmol).

  • Replace the inside air with H₂ (balloon) by three vacuum/H₂ cycles.

  • Stir the reaction mixture at room temperature until TLC monitoring indicates complete consumption of the starting material.

  • Filter the reaction mixture through a Celite pad, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine. No additional neutralization step is typically required.[7]

N-Tosyl (Tosyl) Deprotection

The tosyl group is very stable and requires harsher conditions for its removal, which can be a significant challenge for the strained azetidine ring.

Issue: Decomposition of the azetidine ring during deprotection.

  • Probable Cause: The strongly reductive or basic conditions required for N-tosyl deprotection are often not tolerated by the azetidine ring.

  • Solutions:

    • Milder Reductive Conditions: Reductive cleavage using magnesium in methanol can be effective for the deprotection of N-tosyl groups under milder conditions than traditional methods like sodium in liquid ammonia.

    • Mild Basic Conditions: For some substrates, milder basic conditions such as cesium carbonate in a mixture of THF and methanol at room temperature can be effective.[8] It is crucial to carefully screen conditions on a small scale to find a balance between tosyl cleavage and azetidine stability.

Protocol 4: N-Tosyl Deprotection using Magnesium in Methanol

  • To a solution of the N-tosyl azetidine in dry methanol, add magnesium turnings (several equivalents).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protecting Group Selection Guide

The choice of protecting group is a critical first step in minimizing side reactions during deprotection. An orthogonal protection strategy, where each protecting group can be removed under conditions that do not affect the others, is often the key to success in complex syntheses.

Protecting GroupCommon Deprotection ConditionsStabilityOrthogonality Notes
Boc TFA, HCl in dioxane, Lewis AcidsLabile to acid, stable to base and hydrogenolysisNot orthogonal to other acid-labile groups (e.g., t-butyl esters). Orthogonal to Cbz, Bn, and Fmoc.
Cbz Catalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOHStable to mild acid and baseOrthogonal to Boc and other acid-labile groups. Not orthogonal to other hydrogenolysis-labile groups (e.g., Bn).
Bn Catalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and baseSimilar to Cbz. Not orthogonal to other hydrogenolysis-labile groups.
Tosyl Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH), strong baseVery stable to acid and hydrogenolysisThe strong electron-withdrawing nature can sometimes activate the azetidine ring to nucleophilic attack.

Conclusion

Minimizing side reactions during the deprotection of azetidines requires a careful and considered approach. By understanding the inherent reactivity of the azetidine ring and the mechanisms of both the desired deprotection and potential side reactions, researchers can make informed decisions about protecting group strategy, reaction conditions, and the use of additives like scavengers. The troubleshooting guides and protocols provided in this technical support center are intended to serve as a valuable resource for navigating the challenges of working with these important synthetic building blocks.

References

  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Bodanszky, M. (1993). Side Reactions in Peptide Synthesis. ResearchGate. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun., 17(4), 415-418. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Sciencemadness. (2019). De-protection of N-Benzyl groups. [Link]

  • Reddy, P. G., & Baskaran, S. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5860-5863. [Link]

  • Sciencemadness. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. [Link]

  • Singh, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23839. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Foley, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]

  • Sweeney, J. B. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. [Link]

  • Gowrisankar, S., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • ResearchGate. (2019). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). [Link]

  • Al-Zoubi, R. M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Sweeney, J. B. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Vedejs, E., & Lin, S. (1994). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 59(6), 1602-1603. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

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  • Sweeney, J. B. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: Methyl 3-Ethylazetidine-3-carboxylate vs. Pyrrolidine Bioisosteres in Drug Design

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery In the intricate process of lead optimization, the choice of a core scaffold is a decision that profoundly dictates the future of a drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In the intricate process of lead optimization, the choice of a core scaffold is a decision that profoundly dictates the future of a drug candidate. The modification of a lead compound to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties is a cornerstone of medicinal chemistry.[1] Bioisosterism, the strategy of replacing a molecular fragment with another that possesses similar physicochemical properties, serves as a rational approach to achieving these goals.[2][3] Among the most impactful bioisosteric replacements is the modulation of saturated heterocyclic rings. These sp³-rich scaffolds allow for the exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[4][5]

This guide provides an in-depth, data-driven comparison between two key nitrogen-containing heterocycles: the rigid, compact azetidine scaffold, represented by methyl 3-ethylazetidine-3-carboxylate , and its more flexible five-membered bioisostere, the pyrrolidine ring . We will dissect their structural nuances, compare their physicochemical and pharmacokinetic profiles, and provide detailed experimental protocols for their synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in scaffold selection.

Section 1: The Azetidine Scaffold: A Paradigm of Conformational Restriction

Azetidines, the four-membered saturated nitrogen heterocycles, have emerged as privileged motifs in modern drug discovery.[6][7] Their defining characteristic is a significant degree of ring strain (approx. 25.4 kcal/mol), which imparts a quasi-planar geometry compared to larger rings.[6][8] This conformational rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[9] The compound at the center of our analysis, methyl 3-ethylazetidine-3-carboxylate, places two distinct substituents on a quaternary center, providing well-defined exit vectors for further molecular elaboration.

Structural and Conformational Analysis

The replacement of a five-membered pyrrolidine ring with a four-membered azetidine cycle leads to a significant reduction in conformational flexibility.[10] While pyrrolidine rings exhibit multiple low-energy puckered conformations (a phenomenon known as pseudorotation), the azetidine ring is substantially more constrained.[5][10] This rigidity can lock a molecule into a bioactive conformation, improving its interaction with a target protein. Furthermore, the compact nature of the azetidine scaffold often leads to improved aqueous solubility and reduced lipophilicity compared to larger rings like pyrrolidine and piperidine, which are highly desirable traits for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12]

Synthesis Protocol: Methyl 3-Ethylazetidine-3-carboxylate

The synthesis of 3,3-disubstituted azetidines requires a robust chemical strategy. The following protocol is a representative, multi-step synthesis adapted from established methodologies for the functionalization of the azetidine core. The causality behind this pathway is to first establish the core heterocyclic structure and then introduce the substituents at the 3-position.

Experimental Protocol: Synthesis of Methyl 3-Ethylazetidine-3-carboxylate

  • Step 1: N-Protection of 3-Azetidinone. Commercially available 3-azetidinone hydrochloride is protected, typically with a Boc (tert-butoxycarbonyl) group, to prevent N-alkylation in subsequent steps and improve handling.

  • Step 2: Horner-Wadsworth-Emmons (HWE) Olefination. The protected 3-azetidinone is reacted with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a strong base like sodium hydride (NaH) to form the α,β-unsaturated ester, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[13][14] This step efficiently installs the methyl carboxylate group.

  • Step 3: Conjugate Addition of the Ethyl Group. The ethyl group is introduced via a 1,4-conjugate addition (Michael addition) to the electron-deficient alkene. This is typically achieved using an organocuprate reagent, such as lithium diethylcuprate (Et₂CuLi), which is known for its high selectivity in forming C-C bonds in this manner.

  • Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, methyl 3-ethylazetidine-3-carboxylate.

G

Caption: Synthetic workflow for methyl 3-ethylazetidine-3-carboxylate.

Section 2: The Pyrrolidine Bioisostere: A Study in Controlled Flexibility

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[15] Its prevalence is due to a combination of favorable physicochemical properties and its conformational flexibility.[4][5] Unlike the rigid azetidine, the five-membered pyrrolidine ring can adopt various non-planar "envelope" and "twist" conformations, a process known as pseudorotation.[5] This flexibility can be crucial for allowing a ligand to adapt its shape to fit optimally within a binding pocket.

Rationale for Bioisosteric Replacement

A medicinal chemist might replace an azetidine with a pyrrolidine for several strategic reasons:

  • To Enhance Target Engagement: If a target's binding site requires a ligand to adopt a specific non-planar conformation that the rigid azetidine cannot achieve, the flexibility of the pyrrolidine ring may lead to improved potency.[4]

  • To Modulate Metabolic Stability: The high ring strain of azetidine can sometimes be a liability, making it a potential site for metabolic ring-opening.[8] The less-strained pyrrolidine ring is often more metabolically robust.

  • To Alter Physicochemical Properties: Swapping the smaller azetidine for the larger pyrrolidine will increase the molecular weight and generally increase lipophilicity, which can be tuned to optimize a compound's ADME profile.[11]

A logical bioisostere for methyl 3-ethylazetidine-3-carboxylate would be methyl 3-ethylpyrrolidine-3-carboxylate . This maintains the same substitution pattern on the equivalent carbon atom.

Synthesis Protocol: Methyl 3-Ethylpyrrolidine-3-carboxylate

The synthesis of this pyrrolidine analogue can be achieved through established methods for constructing polysubstituted pyrrolidines, such as the [3+2] cycloaddition of azomethine ylides.

Experimental Protocol: Synthesis of Methyl 3-Ethylpyrrolidine-3-carboxylate

  • Step 1: Formation of the Azomethine Ylide Precursor. An appropriate N-substituted α-amino acid ester (e.g., methyl N-benzylglycinate) serves as the precursor.

  • Step 2: Generation of the Azomethine Ylide and [3+2] Cycloaddition. The azomethine ylide is generated in situ by the condensation of the amino ester with an aldehyde (e.g., paraformaldehyde). This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene. For this synthesis, methyl 2-ethylpropenoate would be the appropriate dipolarophile. This key step constructs the pyrrolidine ring with the desired substitution pattern in a highly convergent manner.

  • Step 3: Deprotection. The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

Section 3: Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The choice between these two scaffolds involves a series of critical trade-offs. The following table summarizes the key differences, with data and trends extrapolated from comparative studies of the parent heterocyclic systems.[8][11][16]

PropertyMethyl 3-Ethylazetidine-3-carboxylate (Azetidine)Methyl 3-Ethylpyrrolidine-3-carboxylate (Pyrrolidine)Rationale & Implication in Drug Design
Ring Strain High (~25.4 kcal/mol)[6][8]LowHigh strain confers rigidity but can be a metabolic liability.[8]
Conformational Flexibility Low (Quasi-planar)[10][17]High (Pseudorotation, Puckering)[4][5]Azetidine reduces entropic cost of binding; Pyrrolidine allows for conformational adaptation to the target.[9]
Aqueous Solubility Generally Higher[11][12]Generally LowerThe greater polarity of the smaller azetidine ring often improves solubility, a key factor for bioavailability.[11]
Lipophilicity (cLogP) Generally LowerGenerally HigherLower lipophilicity can reduce off-target binding and improve safety profiles.
Basicity (pKa of Ring N) Higher (pKa of azetidine ~11.29)[8][18]Lower (pKa of pyrrolidine ~11.27)While similar, subtle differences in basicity can impact salt formation, solubility, and off-target ion channel interactions.
Metabolic Stability Variable; potential for ring cleavage[8]Generally Moderate to HighThe pyrrolidine scaffold is often considered more metabolically robust due to lower ring strain.
3D Shape & Vectorial Display Compact, well-defined vectorsMore globular, flexible vectorsAzetidine provides a rigid framework for fragment-based design; Pyrrolidine offers broader 3D space coverage.[5][9]

Section 4: Experimental Workflows for Comparative Evaluation

To make an informed decision, a head-to-head experimental comparison is essential. The following are self-validating, standard protocols designed to assess key drug-like properties.

G

Caption: Decision workflow for selecting the optimal heterocyclic scaffold.

Workflow 1: Determination of Lipophilicity (logD at pH 7.4)
  • Rationale: Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding. Measuring the distribution coefficient at physiological pH (logD₇.₄) provides a more relevant measure than logP for ionizable compounds.

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the test compound (azetidine or pyrrolidine analogue) in DMSO (e.g., 10 mM).

    • Add a small aliquot of the stock solution to a 1:1 mixture of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vortex the mixture vigorously for 1-2 hours to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully sample both the aqueous (PBS) and organic (octanol) layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate logD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow 2: In Vitro Metabolic Stability Assay
  • Rationale: This assay predicts the rate of Phase I metabolism, providing an estimate of a compound's intrinsic clearance and in vivo half-life. A compound that is too rapidly metabolized will have poor bioavailability.

  • Protocol (Human Liver Microsomes):

    • Prepare an incubation mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.

Conclusion

The decision to employ a methyl 3-ethylazetidine-3-carboxylate scaffold versus a pyrrolidine bioisostere is a nuanced choice governed by the specific goals of a drug discovery program.

  • The azetidine offers a rigid, compact, and often more soluble framework.[11][12] It is an excellent choice when conformational constraint is required to enhance potency or when exploring novel, sp³-rich chemical space to secure intellectual property.[9] However, its inherent ring strain may present a metabolic stability risk that must be carefully evaluated.[8]

  • The pyrrolidine provides a well-established, metabolically robust scaffold with inherent conformational flexibility.[4] This adaptability can be key to optimizing binding interactions within a complex active site. The trade-off is often a slight increase in lipophilicity and a less-defined conformational profile compared to its four-membered counterpart.

Ultimately, the optimal scaffold is context-dependent. By leveraging the comparative data and experimental workflows presented in this guide, medicinal chemists can make a data-driven, rational decision, accelerating the journey from a promising lead to a viable drug candidate.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). BenchChem.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Bioisosterism. (2025). Fiveable.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.).
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Bioisosterism. (2007). Drug Design Org.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Spirocyclic Pyrrolidines in Drug Discovery. (n.d.). PharmaBlock.
  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs. (2011). Biopolymers, 95(10), 689-700.
  • Application of Bioisosteres in Drug Design. (2012). University of California, Irvine.
  • Azetidines. (n.d.). Enamine.
  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (n.d.). BenchChem.
  • Examples of azetidine‐based bioisosters. (n.d.).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Cheekatla, S. R. (2026).
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of physical chemistry. B, 111(13), 3466–3477.
  • A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • Azetidine. (n.d.). Wikipedia.

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Comparative

Comparative Analysis: The Physicochemical Impact of N-Ethyl Substitution on the Azetidine Scaffold

An In-Depth Technical Guide for Researchers Introduction The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from a chemical curiosity to a privileged scaffold in modern medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from a chemical curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and inherent stability, greater than the related aziridine, make it an invaluable building block for novel therapeutics.[2][3][4] In drug design, two of the most critical physicochemical parameters that dictate a molecule's pharmacokinetic profile are its basicity (pKa) and lipophilicity (logP or logD).[5][6][7] These properties govern solubility, absorption, membrane penetration, metabolic stability, and target engagement.[1][7]

This guide provides a detailed comparative analysis of the unsubstituted azetidine ring versus its N-ethyl substituted counterpart. We will explore, with supporting experimental data and established theory, how the simple addition of an ethyl group to the ring nitrogen fundamentally alters the molecule's pKa and lipophilicity, offering a critical lever for optimizing drug candidates.

Part 1: Foundational Physicochemical Properties of Azetidine

Before examining the effects of substitution, it is crucial to understand the baseline properties of the parent azetidine ring.

Basicity (pKa) of the Azetidine Ring

The basicity of an amine is quantified by the pKa of its conjugate acid. The nitrogen atom in azetidine possesses a lone pair of electrons available for protonation.[8] The experimentally determined pKa of the azetidinium ion is approximately 11.3, indicating that azetidine is a moderately strong base, comparable to other cyclic secondary amines like pyrrolidine (pKa 11.27) and piperidine (pKa 11.12).[9][10][11]

The basicity of azetidine is a result of competing factors. The inherent ring strain forces the C-N-C bond angle to be smaller than the ideal tetrahedral angle, which increases the s-character of the nitrogen's lone pair orbital.[9] This increased s-character would typically hold the lone pair closer to the nucleus, decreasing basicity. However, this effect is balanced by solvation and inductive effects in aqueous solution, resulting in a basicity similar to its less-strained counterparts.[9]

Lipophilicity (logP) of the Azetidine Ring

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[5][7] A low logP value indicates hydrophilicity, while a high value indicates lipophilicity or hydrophobicity. The calculated XLogP3 value for unsubstituted azetidine is -0.1 , signifying its predominantly hydrophilic character.[10] This is expected, given its small size and the presence of a polar secondary amine group capable of hydrogen bonding.

Part 2: The Impact of the N-Ethyl Group

Attaching an ethyl group to the nitrogen atom transforms the secondary amine into a tertiary amine and introduces significant electronic and steric changes.

Effect on pKa: Inductive Effects and Basicity

The ethyl group is an alkyl group, which is known to be electron-donating through a positive inductive effect (+I). This effect pushes electron density towards the nitrogen atom.

  • Causality: The increased electron density on the nitrogen makes its lone pair of electrons more available and more attractive to a proton. Consequently, the equilibrium for protonation is shifted, and the resulting conjugate acid is stabilized. This leads to an increase in basicity , which corresponds to a higher pKa value .

Effect on Lipophilicity: Adding Hydrocarbon Character

The addition of an ethyl group (-CH2CH3) introduces two carbon atoms and five hydrogen atoms, significantly increasing the hydrocarbon character of the molecule.

  • Causality: This non-polar alkyl chain reduces the overall polarity of the molecule and increases its affinity for the non-polar n-octanol phase in a partitioning experiment. This results in a significant increase in lipophilicity , reflected by a higher logP value . A common rule of thumb suggests an ethyl group can increase the logP by approximately 1.0. Therefore, the calculated logP for N-ethylazetidine is expected to be around +0.9 .

This shift from a hydrophilic (logP < 0) to a more lipophilic (logP ≈ 1) character has profound implications for drug development, potentially enhancing membrane permeability and CNS penetration, but also possibly increasing metabolic susceptibility and decreasing aqueous solubility.[1][5]

Part 3: Data Summary and Comparison

The following table summarizes the key physicochemical differences between azetidine and its N-ethyl derivative.

PropertyAzetidine (Parent Scaffold)N-Ethylazetidine (Substituted)Impact of Ethyl Group
Structure Azetidine StructureN-Ethylazetidine StructureAddition of -CH2CH3 to Nitrogen
pKa ~11.3[9][10][11] (Experimental)> 11.3 (Predicted)Increases Basicity
logP -0.1[10] (Calculated)~ +0.9 (Estimated)Increases Lipophilicity
Comments Secondary amine, hydrophilicTertiary amine, moderately lipophilicModulates key drug-like properties

Part 4: Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of these key parameters, standardized experimental protocols are essential.

Protocol 1: pKa Determination by Potentiometric Titration

This method remains a gold standard for its accuracy in determining the pKa of ionizable compounds.[14][15][16]

Methodology:

  • Instrument Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[15]

  • Sample Preparation: Prepare a solution of the azetidine compound (e.g., azetidine hydrochloride) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[15][16]

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[15]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M NaOH for the hydrochloride salt) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of maximum slope on the first derivative plot.[17]

Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Sample Solution (e.g., 1 mM in 0.15M KCl) Calibrate->PrepareSample Purge Purge with N2 PrepareSample->Purge Titrate Titrate with Standardized NaOH or HCl Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine Determine Inflection Point (Half-Equivalence) Plot->Determine pKa Result: pKa Value Determine->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Lipophilicity (logP) Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for directly measuring the partition coefficient.[18][19]

Methodology:

  • Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD) saturated with n-octanol. This pre-saturation is critical for accurate results.

  • Compound Addition: Add a known amount of the test compound to a vial containing precise volumes of the two prepared phases. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-2 hours) to ensure that partitioning equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[20][21]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    • P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

Experimental Workflow for logP Determination

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis PreparePhases Prepare Pre-Saturated n-Octanol and Water AddCompound Add Compound to Phases PreparePhases->AddCompound Equilibrate Shake to Equilibrate AddCompound->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in Each Phase (HPLC/LC-MS) Separate->Quantify Calculate Calculate Ratio [Octanol]/[Aqueous] Quantify->Calculate logP Result: logP Value Calculate->logP

Sources

Validation

Mechanistic Insights: Why Choose Methyl 3-ethylazetidine-3-carboxylate?

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic (PK) profiles, high lipophilicity, or rapid metabolic clea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic (PK) profiles, high lipophilicity, or rapid metabolic clearance. The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug design.

In this comparative guide, we will analyze the structural and functional advantages of Methyl 3-ethylazetidine-3-carboxylate (CAS 1205749-78-5)[1] against traditional saturated heterocycles like piperidines and pyrrolidines. By examining Structure-Activity Relationship (SAR) data, physicochemical properties, and validated experimental workflows, this guide provides a data-driven framework for incorporating this privileged scaffold into your lead optimization pipeline.

The selection of a core heterocyclic scaffold profoundly influences the physicochemical and pharmacological properties of a lead compound[2]. While piperidines and pyrrolidines are ubiquitous, azetidines offer a compact, conformationally restricted alternative.

The Causality of the 3-Ethyl Substitution

Unsubstituted azetidines often lack the necessary steric bulk to optimally engage hydrophobic sub-pockets within a target receptor. The introduction of an ethyl group at the 3-position (C3) serves two critical mechanistic functions:

  • Conformational Locking: The quaternary C3 center restricts the flexibility of the azetidine ring and its substituents. This pre-organization reduces the entropic penalty upon target binding compared to a flexible acyclic chain.

  • Hydrophobic Vectoring: The ethyl group provides a precise hydrophobic interaction vector that enhances Van der Waals contacts within the binding site, often yielding a significant boost in potency without the massive lipophilicity (LogP) penalty associated with larger ring expansions[3].

Basicity and Membrane Permeability

The pKa of a cyclic amine is dictated by ring size and the inductive effects of its substituents. While the base pKa of unsubstituted azetidine (~11.29) is slightly higher than piperidine (~11.22)[2], the introduction of the electron-withdrawing 3-carboxylate group changes this dynamic. In the 4-membered azetidine ring, the carboxylate is only two carbons away from the nitrogen, exerting a much stronger inductive pull than in a 4-substituted piperidine. This lowers the amine pKa significantly, increasing the fraction of un-ionized drug at physiological pH (7.4) and thereby enhancing passive transcellular permeability[4].

Quantitative SAR Comparison

To objectively evaluate the performance of Methyl 3-ethylazetidine-3-carboxylate, we must compare it against its 5-membered and 6-membered analogs. The data below synthesizes the typical physicochemical shifts observed during scaffold hopping[2][4][5].

Table 1: Physicochemical Comparison of Saturated Heterocyclic Carboxylates

Property / ScaffoldMethyl 3-ethylazetidine-3-carboxylateMethyl pyrrolidine-3-carboxylateMethyl piperidine-4-carboxylate
Ring Size 4-membered5-membered6-membered
Ring Strain High (~25.4 kcal/mol)Low (~6.0 kcal/mol)Minimal (~0.1 kcal/mol)
Relative Lipophilicity (LogP) LowMediumHigh
Amine pKa (Predicted) ~8.5 - 9.0~9.5 - 10.0~10.0 - 10.5
CYP450 Metabolic Stability High (Evasion of α-oxidation)ModerateLow (Prone to ring-opening)
Aqueous Solubility HighModerateLow

Visualizing the Optimization Logic

The following diagrams illustrate the strategic workflow for incorporating the azetidine scaffold and the mechanistic basis for its improved metabolic stability.

G Hit Lead Compound (Piperidine Core) ScaffoldHop Scaffold Hopping (Insert Azetidine) Hit->ScaffoldHop SAR SAR Optimization (3-Ethyl Substitution) ScaffoldHop->SAR Assay In Vitro Validation (Microsomal Stability) SAR->Assay

Caption: Lead optimization workflow transitioning from a piperidine core to a substituted azetidine.

G CYP Hepatic CYP450 Enzymes Pip Piperidine Scaffold CYP->Pip Aze Azetidine Scaffold CYP->Aze Metab Rapid α-Oxidation (High Clearance) Pip->Metab Stable Metabolic Evasion (Low Clearance) Aze->Stable

Caption: CYP450 metabolic pathway showing azetidine's evasion of α-oxidation compared to piperidine.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to guarantee reproducible SAR data.

Protocol A: Scaffold Incorporation via Amide Coupling

This protocol describes the coupling of Methyl 3-ethylazetidine-3-carboxylate to a lead carboxylic acid.

Methodology:

  • Activation: Dissolve the lead carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because the azetidine nitrogen, while accessible, is adjacent to a sterically demanding quaternary C3 center. HATU ensures rapid and complete formation of the active ester.

  • Coupling: Add Methyl 3-ethylazetidine-3-carboxylate hydrochloride (1.1 eq) to the activated mixture.

    • Causality: The 3.0 eq of DIPEA is critical here; it neutralizes the hydrochloride salt of the azetidine, liberating the free amine for nucleophilic attack.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: In Vitro Microsomal Stability Assay

To validate the hypothesis that the azetidine scaffold improves metabolic stability over the piperidine analog, we measure intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM)[5].

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur, ensuring that any degradation observed is strictly CYP-dependent.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction at precise kinetic intervals.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate. Available at:[Link]

  • Product Index: methyl 3-ethylazetidine-3-carboxylate hydrochloride. AA Blocks. Available at:[Link]

  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Azetidine Ring Strain in Drug-Target Binding Affinity

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various scaffolds employed, small, strained heterocycles have emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various scaffolds employed, small, strained heterocycles have emerged as powerful tools for molecular design. This guide provides an in-depth evaluation of the azetidine ring, a four-membered nitrogen-containing heterocycle, and its impact on drug-target binding affinity. As Senior Application Scientists, we aim to dissect the causality behind experimental choices, offering a guide grounded in scientific integrity for researchers, scientists, and drug development professionals.

Azetidines occupy a unique chemical space, balancing significant ring strain with greater stability than their more strained aziridine counterparts.[1] This inherent strain, approximately 25.4 kcal/mol, is a key feature that medicinal chemists leverage to enforce specific conformations on drug candidates. By pre-organizing a molecule into a bioactive conformation, the entropic penalty of binding to a biological target can be minimized, potentially leading to a significant increase in binding affinity.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[4][5]

This guide will compare the influence of the azetidine ring on binding affinity against less-strained and acyclic analogues, provide detailed experimental protocols for quantifying these interactions, and offer insights into the computational methods used to predict the effects of ring strain.

Comparative Analysis: The Azetidine Advantage in Binding Affinity

The strategic incorporation of an azetidine ring can confer a distinct advantage in drug-target interactions compared to more flexible or differently strained systems. This section provides a comparative analysis supported by experimental data.

Azetidine vs. Acyclic and Less Strained Analogues

The conformational rigidity of the azetidine ring is a primary driver of its utility in drug design.[1][5] This rigidity can lead to enhanced binding affinity by reducing the entropic cost associated with the "freezing" of rotatable bonds upon binding to a target.

A compelling example is seen in the development of inhibitors for the Cav2.2 channel. While an azetidine-containing compound was initially less potent than its piperidine analogue, the addition of a methyl group to the azetidine ring resulted in a significant increase in potency.[6] This suggests that the azetidine scaffold can provide a valuable vector for exploring chemical space and optimizing interactions within a binding pocket.

In another study, the replacement of a flexible phenylethyl group with a more rigid 3-aryl-azetidine moiety in analogues of the antitumor agent TZT-1027 led to compounds with excellent antiproliferative activities.[7][8] The most potent analogue exhibited IC50 values in the low nanomolar range against A549 and HCT116 cell lines.[7][8]

Compound/Analogue Target Key Finding Reference
Azetidine-containing Cav2.2 inhibitorCav2.2 ChannelShowed significant potency increase with substitution, highlighting its utility as a scaffold.[6]
TZT-1027 Analogue with 3-Aryl-AzetidineTubulinConformational restriction led to potent antiproliferative activity (IC50 = 2.2 nM).[7][8]
Azetidine Amide InhibitorsSTAT3Azetidine-based inhibitors showed high-affinity binding to STAT3 with KD values of 880 nM and 960 nM.[9][10][9][10]

Quantifying Ring Strain: Theoretical and Computational Approaches

Before embarking on extensive synthesis and experimental testing, computational methods provide invaluable insights into the energetic implications of incorporating a strained ring system.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the intrinsic properties of molecules like azetidine derivatives.[11][12] These methods can be used to perform geometry optimization to find the minimum energy structure and to calculate the strain energy.[11][12]

A general workflow for such calculations includes:

  • Initial Structure Generation : A 3D model of the azetidine-containing molecule is constructed.

  • Conformational Search : To identify the most stable conformers.

  • Geometry Optimization : Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to determine the lowest energy conformation.[11]

Molecular docking simulations can then be used to predict how these conformationally restricted molecules might bind to a protein target, providing initial estimates of binding affinity and guiding further experimental work.[11]

Experimental Workflows for Measuring Binding Affinity

Accurately measuring the binding affinity of a ligand to its target is crucial for validating the effects of the azetidine ring strain.[13][14] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for these measurements.[14][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[16][17][18][19]

  • Sample Preparation :

    • Dialyze both the protein and the azetidine-containing ligand extensively against the same buffer to minimize buffer mismatch effects.

    • Degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

    • Accurately determine the concentrations of the protein and ligand.

  • Instrument Setup :

    • Thoroughly clean the sample and reference cells.

    • Fill the reference cell with the dialysis buffer.[17]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[16]

  • Titration :

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis :

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry (n) of the interaction.[9][10]

A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis Dialysis Dialyze Protein & Ligand (Identical Buffer) Concentration Determine Accurate Concentrations Dialysis->Concentration Degas Degas Solutions Concentration->Degas Load Load Protein (Cell) & Ligand (Syringe) Degas->Load Equilibrate Equilibrate at Target Temperature Load->Equilibrate Titrate Inject Ligand Aliquots Equilibrate->Titrate Measure Measure Heat Change (µcal/sec) Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot kcal/mol vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Thermo Determine KD, ΔH, ΔS, n Fit->Thermo

Caption: A flowchart outlining the key stages of an ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying molecular interactions in real-time.[20][21][22] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[23]

  • Sensor Chip Preparation :

    • Select a sensor chip appropriate for the ligand immobilization chemistry (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface, typically using a mixture of EDC and NHS.[21]

  • Ligand Immobilization :

    • Inject the protein (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.[21]

  • Interaction Analysis :

    • Inject a series of increasing concentrations of the azetidine-containing compound (analyte) over the immobilized ligand surface.

    • Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).[23]

  • Regeneration :

    • Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.[20]

  • Data Analysis :

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves (sensorgrams) to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

SPR_Workflow cluster_prep 1. Surface Preparation cluster_cycle 2. Interaction Cycle (Repeat for each concentration) cluster_analysis 3. Data Analysis Activate Activate Sensor Chip (e.g., EDC/NHS) Immobilize Immobilize Ligand (Protein) Activate->Immobilize Deactivate Deactivate Surface (e.g., Ethanolamine) Immobilize->Deactivate Association Inject Analyte (Azetidine Cmpd) (Association Phase) Deactivate->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Reference Reference Surface Subtraction Regeneration->Reference After all cycles Fit Fit Sensorgrams to Kinetic Model Reference->Fit Kinetics Determine ka, kd, and KD Fit->Kinetics

Sources

Validation

A Senior Application Scientist's Guide to the Purity Validation of Methyl 3-ethylazetidine-3-carboxylate via Quantitative NMR (qNMR)

For researchers and professionals in drug development, the chemical integrity of a molecule is not merely a matter of academic interest; it is the bedrock upon which reliable, reproducible, and safe therapeutic outcomes...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the chemical integrity of a molecule is not merely a matter of academic interest; it is the bedrock upon which reliable, reproducible, and safe therapeutic outcomes are built. Methyl 3-ethylazetidine-3-carboxylate, a substituted azetidine, represents a class of strained heterocyclic building blocks pivotal in medicinal chemistry. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the pharmacological activity of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth, comparative analysis of using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the definitive purity assessment of Methyl 3-ethylazetidine-3-carboxylate. We will move beyond a simple procedural outline to explore the causality behind experimental choices, establishing a self-validating protocol that ensures the highest degree of scientific integrity.

The Analytical Challenge: Why qNMR is the Gold Standard for Purity

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they possess an inherent limitation: they are typically relative methods.[3][4] Their accuracy is contingent on the availability of certified reference standards for every single potential impurity, which is often impractical or impossible for novel compounds or uncharacterized process-related impurities.[4][5]

Quantitative NMR (qNMR) transcends this limitation. It is a primary analytical method where the signal intensity (integral) is directly proportional to the number of atomic nuclei, allowing for absolute quantification without requiring a calibration curve or identical reference standards for impurities.[6][7][8] This makes qNMR a versatile, robust, and orthogonal approach for purity determination, especially when no commercial reference standards for potential byproducts are available.[3][5]

Workflow for qNMR Purity Validation

The entire process, from sample preparation to the final purity calculation, follows a logical and rigorous pathway designed to minimize error and maximize accuracy.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: NMR Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation A Accurately weigh Analyte (Methyl 3-ethylazetidine-3-carboxylate) B Accurately weigh Internal Standard (e.g., Maleic Acid, >99.5% Purity) C Co-dissolve in deuterated solvent (e.g., DMSO-d6) & vortex D Transfer to 5mm NMR Tube C->D E Acquire ¹H NMR Spectrum (Quantitative Parameters: Long D1, 90° pulse) F Apply Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Integrate Analyte & Standard Peaks H->I J Select well-resolved, non-overlapping signals I->J K Apply qNMR Purity Equation J->K L Result: Absolute Purity (%) K->L

Fig. 1: Workflow for qNMR Purity Determination.

¹H and ¹³C NMR Spectral Analysis: Identifying the Target and Its Impurities

A prerequisite for any purity analysis is a thorough understanding of the analyte's NMR spectrum. Below are the predicted chemical shifts for Methyl 3-ethylazetidine-3-carboxylate, based on established principles of NMR spectroscopy and data from structurally similar compounds.[9][10][11][12]

Table 1: Predicted NMR Spectral Data for Methyl 3-ethylazetidine-3-carboxylate

NucleusAssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
¹H-O-CH₃ (Ester)~3.7s (singlet)3H~52
¹H-CH₂ -CH₃ (Ethyl)~1.8q (quartet)2H~25
¹H-CH₂-CH₃ (Ethyl)~0.9t (triplet)3H~8
¹HAzetidine CH₂ ~3.9 - 4.2m (multiplet)4H~55
¹³CC =O (Ester)---~173
¹³CC -CO₂Me (Quat.)---~45

Note: Azetidine ring protons often exhibit complex second-order coupling effects. The chemical shifts are estimates and may vary based on solvent and concentration.

Anticipating Potential Impurities

Effective purity validation requires anticipating potential impurities arising from the synthetic route. The synthesis of substituted azetidines can involve precursors like epichlorohydrin or the cyclization of γ-amino alcohols.[2][13][14] This can lead to specific process-related impurities.

Table 2: Potential Impurities and Their Characteristic ¹H NMR Signals

Impurity ClassExample Structure/CompoundCharacteristic ¹H NMR Signals (ppm)Rationale for Presence
Starting Material 3-Azetidinecarboxylic acidAbsence of methyl ester singlet (~3.7 ppm).[15]Incomplete esterification reaction.
Ring-Opened Byproduct 3-Amino-3-(ethoxycarbonyl)pentanoic acid derivativesAppearance of broad N-H signals; loss of the strained azetidine ring proton signals.Nucleophilic ring-opening of the strained azetidine ring under acidic or basic conditions.[16][17]
Reagents Triethylamine (Et₃N)Quartet at ~2.5 ppm and triplet at ~1.0 ppm.Common base used in synthesis; may persist if purification is incomplete.
Residual Solvents Dichloromethane (DCM), Ethyl Acetate (EtOAc), MethanolDCM: ~5.3 ppm; EtOAc: ~2.0 ppm (q), ~1.2 ppm (t), ~4.1 ppm (q); MeOH: ~3.3 ppm.Solvents used during reaction workup and purification.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to ensure accuracy and precision, meeting the stringent requirements for pharmaceutical analysis.[18][19]

1. Sample Preparation (The Foundation of Accuracy)

  • Objective: To create a homogenous solution containing a precisely known mass ratio of the analyte to a high-purity internal standard.

  • Procedure:

    • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of Methyl 3-ethylazetidine-3-carboxylate into a clean, dry vial. Record the mass to at least four decimal places.

    • Select a suitable internal standard. Maleic acid is an excellent choice as its vinylic protons appear far downfield (~6.2 ppm), avoiding spectral overlap, and it is a stable, non-volatile solid.

    • Accurately weigh approximately 8-10 mg of the internal standard (>99.5% certified purity) into the same vial. Record the mass precisely.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is critical to ensure both the analyte and standard are fully dissolved.[5][6]

    • Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity. Visually inspect for any undissolved particulates.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (Ensuring Quantitative Integrity)

  • Objective: To acquire a ¹H NMR spectrum under conditions that guarantee the signal integral is directly proportional to the molar concentration.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Key Parameters:

    • Pulse Angle (p1): Set to a 90° pulse. This ensures maximum signal excitation for all protons.

    • Relaxation Delay (d1): This is the most critical parameter for quantification.[20] It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being analyzed (both analyte and standard). For small molecules, a conservative delay of 30-60 seconds is often sufficient and ensures full relaxation.

    • Number of Scans (ns): A minimum of 16 scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for the peaks being integrated).

    • Acquisition Time (at): Typically 2-4 seconds.

3. Data Processing and Purity Calculation

  • Objective: To accurately integrate the relevant signals and calculate the purity using a standard formula.

  • Procedure:

    • After Fourier transformation, carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat, zero-baseline across the spectrum.

    • Integrate the well-resolved singlet of the methyl ester protons (~3.7 ppm) for the analyte.

    • Integrate the singlet for the two vinylic protons of the maleic acid internal standard (~6.2 ppm).

    • Calculate the purity using the following equation:[6][8]

      Purity (%) = (Ianalyte / Nanalyte) × (Nstd / Istd) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal (e.g., 3 for the -OCH₃ group; 2 for maleic acid)

      • M = Molar mass of the compound

      • m = Mass of the compound weighed

      • P = Purity of the standard (as a decimal)

      • analyte = Methyl 3-ethylazetidine-3-carboxylate

      • std = Internal Standard (Maleic Acid)

Comparison with Alternative Analytical Methods

To provide context, it is valuable to compare the performance of qNMR with traditional chromatographic methods for this specific application.

Table 3: Comparison of Analytical Techniques for Purity Validation

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Absolute quantification based on molar concentration.[4][6]Relative quantification based on UV absorbance vs. a reference standard.Relative quantification based on ion abundance vs. a reference standard.
Reference Standards Only one internal standard of known purity required.[4]Requires a specific, purified reference standard for the main component and every impurity to be quantified.[21]Requires reference standards for accurate quantification; good for identification via mass spectra.
Structural Information Provides definitive structural information, aiding in impurity identification.[7][22]Provides no structural information (retention time only).Provides fragmentation patterns (mass spectra) that help identify impurities.[16]
Accuracy & Precision High accuracy and precision (typically <1% RSD) when performed correctly.[20][23]High precision, but accuracy is dependent on the purity of the reference standards.High precision; accuracy depends on reference standards.
Sample Throughput Moderate; can be automated.[5]High; well-suited for automation and high-throughput screening.Moderate to high, depending on the method.
Destructive? No, the sample can be fully recovered.[3][23]Yes, the sample is consumed.Yes, the sample is consumed.

Conclusion

For the rigorous purity validation of Methyl 3-ethylazetidine-3-carboxylate, ¹H qNMR stands out as a superior analytical method. Its ability to provide absolute, accurate quantification without reliance on a comprehensive library of impurity standards makes it an invaluable tool in a research and development setting.[5][23] By combining a robust experimental design—founded on precise sample preparation and quantitatively valid acquisition parameters—with a clear understanding of the potential spectral landscape, scientists can establish the purity of their materials with the highest degree of confidence, ensuring the integrity and reliability of their subsequent research.

References

  • Title: qNMR for Purity Determination in Pharmaceuticals. Source: RSSL. URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Source: PMC (Journal of Medicinal Chemistry). URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]

  • Title: Aziridine Impurities and Related Compound. Source: Veeprho. URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc. URL: [Link]

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Comparative

A Comparative Guide to Rigid sp3-Rich Scaffolds for Lead Optimization: Escaping Flatland in Drug Discovery

Introduction: The Imperative to Escape from Flatland For decades, medicinal chemistry has been dominated by aromatic, sp2-hybridized carbon-rich molecules. While this "flatland" has yielded many successful drugs, it has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative to Escape from Flatland

For decades, medicinal chemistry has been dominated by aromatic, sp2-hybridized carbon-rich molecules. While this "flatland" has yielded many successful drugs, it has also led to challenges in modern drug discovery, including issues with solubility, metabolic stability, and target promiscuity.[1][2] The concept of "escaping from flatland," first prominently articulated by Lovering et al., posits that increasing the three-dimensional character of drug candidates, as measured by the fraction of sp3-hybridized carbons (Fsp3), correlates with higher clinical success rates.[3][4] Molecules with greater sp3 character tend to have improved physicochemical properties, such as better aqueous solubility and metabolic stability.[4][5] Furthermore, their rigid, three-dimensional nature allows for more precise and specific interactions with the complex topographies of biological targets, potentially leading to enhanced potency and selectivity while providing access to novel intellectual property.[6][7]

This guide provides an in-depth comparison of several key classes of rigid sp3-rich scaffolds that have emerged as powerful tools in lead optimization: Adamantane, Bicyclo[1.1.1]pentane (BCP), Cubane, and Spirocycles. We will explore their unique structural features, comparative physicochemical properties, synthetic accessibility, and provide case studies and experimental protocols to illustrate their practical application.

Chapter 1: The Archetype - Adamantane, The Lipophilic Diamondoid

Adamantane, the simplest diamondoid, is a highly symmetric and rigid tricyclic alkane.[8] Its cage-like structure has made it a privileged scaffold in medicinal chemistry for decades, often employed to introduce lipophilicity and steric bulk.[9][10]

Key Physicochemical and Pharmacokinetic Advantages:

  • Optimal Lipophilicity: The bulky, hydrophobic nature of adamantane can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) targets.[9][10]

  • Metabolic Stability: The rigid adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing a drug's half-life.[9][10]

  • Rigid Scaffold: It provides a rigid anchor for the precise positioning of pharmacophores, facilitating the optimization of drug-target interactions.[9][11]

Synthetic Considerations: The functionalization of adamantane's inert C-H bonds has historically required harsh conditions.[11] However, modern methods, including direct C-H functionalization via photocatalysis or radical-mediated reactions, have made the synthesis of diverse adamantane derivatives more accessible and atom-economical.[12][13] A common and robust strategy involves the initial halogenation (typically bromination) at a bridgehead position, followed by nucleophilic substitution.[13]

Case Study: Adamantane in Approved Drugs The value of the adamantane scaffold is underscored by its presence in several approved drugs.

  • Memantine: Used for the treatment of moderate-to-severe Alzheimer's disease, it acts as an NMDA receptor antagonist.[8][14]

  • Amantadine and Rimantadine: These were among the first antiviral drugs developed for influenza A, though resistance has limited their recent use.[15][16]

  • Saxagliptin: A DPP-4 inhibitor for type 2 diabetes, where the adamantane moiety interacts with a lipophilic pocket of the enzyme, enhancing selectivity.[12][16]

Experimental Protocol: Synthesis of 1-Aminoadamantane (Amantadine Precursor)

This protocol outlines the classic two-step synthesis of 1-aminoadamantane via a Ritter reaction, starting from the more accessible 1-bromoadamantane.

Step 1: Bromination of Adamantane

  • In a well-ventilated fume hood, dissolve adamantane (1.0 eq) in an excess of bromine (Br₂).

  • Add a catalytic amount of a Lewis acid, such as aluminum bromide (AlBr₃), to the mixture.

  • Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by GC-MS).

  • Carefully quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium bisulfite (NaHSO₃) to neutralize excess bromine.

  • Extract the product with dichloromethane (DCM) or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-bromoadamantane.

Step 2: Ritter Reaction to form 1-Acetamidoadamantane

  • Dissolve 1-bromoadamantane (1.0 eq) in a mixture of acetonitrile (CH₃CN) and concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 1-acetamidoadamantane.

Step 3: Hydrolysis to 1-Aminoadamantane

  • Reflux the 1-acetamidoadamantane in a solution of sodium hydroxide (NaOH) in ethylene glycol for 4-6 hours.

  • Cool the reaction mixture, dilute with water, and extract the product with ether.

  • Dry the organic layer and concentrate to obtain 1-aminoadamantane. Further purification can be achieved by crystallization of its hydrochloride salt.

Chapter 2: The Linear Bioisostere - Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly popular non-classical bioisostere for the para-substituted phenyl ring.[17][18] This small, rigid, rod-like scaffold offers a three-dimensional alternative to flat aromatic systems, often leading to significant improvements in physicochemical properties.[19]

Comparative Advantages over Phenyl Rings:

  • Improved Solubility: Replacing a phenyl ring with a BCP moiety generally increases aqueous solubility due to the increase in sp3 character and disruption of π-π stacking.[19]

  • Enhanced Metabolic Stability: BCPs are more resistant to oxidative metabolism compared to electron-rich aromatic rings.[19]

  • Three-Dimensional Exit Vectors: The bridgehead substituents on a BCP are projected in a perfectly linear fashion (180°), mimicking the geometry of a para-substituted arene but providing novel vectors for exploring chemical space.[19]

Synthetic Considerations: The synthesis of BCP derivatives typically relies on the highly reactive [1.1.1]propellane as a key intermediate.[20] While propellane itself can be challenging to store, recent advances have led to the development of stable BCP building blocks, such as BCP-aldehydes and BCP-boronates, making their incorporation into drug candidates more practical.[21][22] Light-mediated reactions have also enabled large-scale synthesis of functionalized BCPs.[22]

Case Study: BCP in a γ-Secretase Inhibitor In the development of a γ-secretase inhibitor, replacing a para-substituted phenyl ring with a BCP moiety led to a compound with maintained potency but significantly improved properties, including reduced lipophilicity and improved metabolic stability.[23] This case highlights the utility of BCP as a "phenyl ring mimic" that can overcome common ADME liabilities associated with aromatic systems.

Diagram: BCP as a Phenyl Ring Bioisostere

G cluster_0 para-Substituted Phenyl Ring cluster_1 Bicyclo[1.1.1]pentane (BCP) Phenyl R1—(Phenyl)—R2 BCP R1—(BCP)—R2 Phenyl->BCP Bioisosteric Replacement Properties_Phenyl Properties: - Planar (sp2) - Prone to oxidation - Higher lipophilicity Properties_BCP Properties: - 3D, Linear (sp3) - Metabolically stable - Improved solubility

Caption: Comparison of a planar phenyl ring with the rigid, linear BCP scaffold.

Chapter 3: The Rigid Cube - Cubane

Cubane is a unique, highly strained, and aesthetically pleasing polycyclic hydrocarbon with a cubic geometry.[24] Despite its high strain energy, cubane is remarkably stable under physiological conditions.[14][25] It has recently gained attention as a bioisostere for benzene rings, offering a completely different spatial arrangement of substituents.[25]

Key Features and Advantages:

  • Unique 3D Geometry: Cubane provides a rigid framework to orient substituents in precise, orthogonal vectors, which is impossible to achieve with aromatic scaffolds.[26]

  • Metabolic Stability: The C-H bonds of cubane are strong, making the core highly resistant to metabolic degradation.[24]

  • Novel Chemical Space: As a non-naturally occurring scaffold, cubane provides access to novel chemical space and strong intellectual property positions.[14][25]

Synthetic Challenges: The synthesis and functionalization of cubanes have historically been a major challenge, limiting their widespread use.[25] However, recent synthetic advancements are making a range of functionalized cubane building blocks more accessible, often starting from commercially available cubane-1,4-dicarboxylate.[27][28]

Case Study: Cubane as a Benzene Bioisostere Studies have demonstrated that replacing a benzene ring with a cubane core in various biologically active molecules, including analogues of pharmaceuticals, can result in compounds with similar or even improved biological activity.[29] These studies validate the potential of cubane as a viable, albeit synthetically challenging, bioisostere to navigate complex structure-activity relationships.[29]

Diagram: Synthetic Workflow for Cubane Functionalization

G Start Cubane-1,4- dicarboxylate Hydrolysis Hydrolysis Start->Hydrolysis Curtius Curtius Rearrangement Hydrolysis->Curtius Diamino 1,4-Diaminocubane Curtius->Diamino Functionalization Further Functionalization Diamino->Functionalization BuildingBlocks Diverse Cubane Building Blocks Functionalization->BuildingBlocks G Start Goal of Lead Optimization? Q1 Replace a para-Phenyl Ring? Start->Q1 Q2 Increase Lipophilicity / CNS Penetration? Q1->Q2 No BCP Consider BCP Q1->BCP Yes Q3 Lock Conformation / Improve Potency? Q2->Q3 No Adamantane Consider Adamantane Q2->Adamantane Yes Q4 Explore Novel Orthogonal Vectors? Q3->Q4 No Spirocycle Consider Spirocycle Q3->Spirocycle Yes Cubane Consider Cubane Q4->Cubane Yes

Caption: A simplified decision-making guide for selecting an appropriate scaffold.

Conclusion and Future Outlook

The strategic incorporation of rigid sp3-rich scaffolds is a cornerstone of modern medicinal chemistry. Moving beyond the confines of "flatland" by using scaffolds like adamantane, BCPs, cubanes, and spirocycles allows researchers to overcome common drug development hurdles and unlock new therapeutic potential. [30][31]As synthetic methodologies continue to advance, the accessibility and diversity of these three-dimensional building blocks will expand, further empowering chemists to design next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles. The future of drug discovery is undoubtedly three-dimensional, and these rigid scaffolds are the essential frameworks for building it.

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Please note that URLs are provided for verification and were accessible at the time of writing.

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  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring.
  • Unlocking the potential: Trends and impact of the escape
  • Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]

  • Applic
  • Drug candidates: maximising potential through the synthesis of three-dimensional and chiral molecules. Université Paris-Saclay.
  • Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Springer.
  • Advantages of 3D-shape of ligands in drug discovery. Life Chemicals.
  • Cubanes help drugs take the strain. Chemistry World.

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Validation

Assessment of Blood-Brain Barrier Permeability: A Comparative Guide to Azetidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary Designing small molecules that successfully pene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

Designing small molecules that successfully penetrate the blood-brain barrier (BBB) remains one of the most formidable challenges in central nervous system (CNS) drug discovery. The BBB is a highly selective semi-permeable border characterized by tight junctions and a robust array of active efflux transporters, most notably P-glycoprotein (P-gp / MDR1).

Historically, medicinal chemists have relied on saturated nitrogen heterocycles like piperidine and pyrrolidine to optimize target binding. However, these larger rings often possess high basicity (pKa > 9.5) and high lipophilicity, leading to protonation at physiological pH and subsequent P-gp efflux. As a Senior Application Scientist, I frequently advocate for scaffold hopping to azetidine derivatives . While machine learning models indicate that the unsubstituted azetidine fragment itself possesses a low baseline probability of BBB permeation[1], its strategic substitution into larger drug scaffolds drastically improves the overall multiparameter optimization (MPO) profile. By contracting the ring size, azetidines lower the amine pKa, reduce lipophilicity, and increase the neutral fraction of the drug at pH 7.4, thereby evading efflux transporters and enhancing passive diffusion[2].

Mechanistic Rationale: Azetidine vs. Piperidine & Pyrrolidine

The decision to replace a piperidine or pyrrolidine ring with an azetidine is rooted in physicochemical causality.

  • pKa Modulation and Efflux Evasion: Piperidines typically exhibit a pKa between 10.0 and 11.0. At a physiological pH of 7.4, over 99% of the piperidine-containing drug is protonated. P-gp transporters preferentially recognize and expel bulky, lipophilic cations. By contracting the ring to a 4-membered azetidine, the s-character of the nitrogen lone pair increases, dropping the pKa to approximately 8.0–8.5. This exponentially increases the fraction of neutral, unprotonated species, allowing the drug to slip through the lipid bilayer undetected by P-gp[2].

  • Lipophilicity and Molecular Weight: Azetidines reduce both molecular weight and calculated partition coefficient (cLogP). In the optimization of human neuronal nitric oxide synthase (nNOS) inhibitors, swapping a pyrrolidine for an azetidine was a key strategy to optimize PAMPA-BBB permeability while maintaining target potency[2].

  • Metabolic Considerations: While azetidines improve permeability, they must be monitored for metabolic stability. In vitro evaluations of phosphodiesterase 2A (PDE2A) inhibitors revealed that while azetidine incorporation reduced overall intrinsic clearance, it introduced specific metabolic vulnerabilities at the 2- and 3-positions, necessitating careful steric shielding during lead optimization[3].

Comparative Physicochemical and Permeability Profile

The following table summarizes the objective performance metrics of these scaffolds based on historical CNS lead optimization campaigns (e.g., MAGL and nNOS inhibitor development)[2],[4].

Scaffold TypeRing SizeTypical Amine pKaRelative Lipophilicity (cLogP)Passive Permeability (PAMPA-BBB)P-gp (MDR1) Efflux Liability
Piperidine 6-membered10.0 – 11.0HighLow to ModerateHigh (ER > 3.0)
Pyrrolidine 5-membered9.0 – 10.0ModerateModerateModerate to High
Azetidine 4-membered8.0 – 8.5LowHighLow (ER < 2.0)

Visualizing the Optimization Workflow and Mechanism

To systematically evaluate the BBB permeability of novel azetidine derivatives, we employ a tiered, self-validating workflow.

Workflow N1 1. In Silico Design (Azetidine Scaffold Hopping) N2 2. Physicochemical Profiling (pKa & cLogP Reduction) N1->N2 Target ID N3 3. Passive Permeability (PAMPA-BBB Assay) N2->N3 Triage N4 4. Active Efflux Assessment (MDCK-MDR1 Transwell) N3->N4 Pe > 4E-6 cm/s N5 5. In Vivo Validation (Cb,u / Cp,u Determination) N4->N5 ER < 2.0

Tiered workflow for assessing BBB permeability of azetidine derivatives.

Mechanism cluster_0 Standard Scaffold cluster_1 Optimized Scaffold A Piperidine/Pyrrolidine (High pKa > 9.5) B Protonated at pH 7.4 A->B C P-gp Efflux (High ER) B->C D Azetidine Derivative (Low pKa < 8.5) E Neutral at pH 7.4 D->E F Brain Penetrant (Low ER) E->F

Mechanism of P-gp efflux evasion via pKa modulation using azetidine scaffolds.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every permeability assay must operate as a self-validating system. Below are the definitive methodologies for assessing azetidine derivatives.

Protocol A: PAMPA-BBB (Passive Permeability)

Standard PAMPA assays use generic lecithin, which poorly correlates with brain penetration. For CNS compounds, we use a porcine brain lipid extract to accurately mimic the specific sphingomyelin-to-cholesterol ratio of the human BBB.

  • Step 1: Membrane Preparation. Coat the PVDF membrane filter (0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Step 2: Dosing. Dilute the azetidine derivative to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Step 3: Incubation. Incubate the "sandwich" assembly at 37°C for 18 hours in a humidity-controlled environment.

  • Step 4: Quantification. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • Self-Validation Checkpoint: The assay must run concurrently with reference standards. If Atenolol (low permeability control) exceeds 1.0×10−6 cm/s, or Verapamil (high permeability control) falls below 15.0×10−6 cm/s, the lipid membrane integrity is compromised, and the plate must be invalidated.

Protocol B: MDCK-MDR1 Bi-directional Permeability (Active Efflux)

To isolate P-gp mediated efflux, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (MDR1).

  • Step 1: Cell Seeding. Seed MDCK-MDR1 cells at 1×105 cells/cm² on polycarbonate transwell inserts. Causality: Polycarbonate provides optimal pore density for unhindered diffusion compared to PET membranes.

  • Step 2: Monolayer Maturation. Culture for 4-5 days. Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm².

  • Step 3: Dosing. Apply 10 µM of the azetidine derivative to either the Apical (A) or Basolateral (B) chamber. Causality: A 10 µM concentration ensures robust LC-MS/MS detection while remaining safely below the saturation threshold of P-gp transporters.

  • Step 4: Incubation & Sampling. Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Step 5: Integrity Check & Mass Balance. Post-assay, introduce Lucifer Yellow (LY) to the donor chamber.

  • Self-Validation Checkpoint: Calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). The data is only trustworthy if two conditions are met: (1) LY Papp​<0.5×10−6 cm/s (confirming tight junctions were not breached by the drug), and (2) Mass balance > 80% (ruling out non-specific binding to the plastic or intracellular trapping).

Protocol C: In Vivo Brain PK ( Cb,u​/Cp,u​ Assessment)

Total brain concentration ( Cb​ ) is a deceptive metric; highly lipophilic pyrrolidines often partition heavily into brain lipids without ever reaching the therapeutic target. Efficacy is driven solely by the unbound, free drug fraction. Replacing piperidine with azetidine in carbamate inhibitors of monoacylglycerol lipase (MAGL) successfully achieved an excellent unbound brain-to-plasma ratio ( Cb,u​/Cp,u​ ) of 0.5[4].

  • Step 1: Dosing & Sampling. Administer the azetidine derivative (e.g., 10 mg/kg IV/PO) to wild-type mice. Harvest blood and brain tissue at Tmax​ and steady-state timepoints. Causality: Steady-state sampling prevents absorption-phase artifacts from skewing the distribution ratio.

  • Step 2: Brain Homogenization & Equilibrium Dialysis. Homogenize the brain tissue in a 1:3 ratio with phosphate buffer. Place the homogenate in a rapid equilibrium dialysis (RED) device against blank dialysate buffer for 4-6 hours at 37°C.

  • Step 3: Calculation. Determine the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ). Calculate the true penetration ratio: Cb,u​/Cp,u​=(Cb​×fu,brain​)/(Cp​×fu,plasma​) .

  • Self-Validation Checkpoint: The recovery rate from the dialysis membrane must exceed 85% to ensure the drug is not non-specifically binding to the Teflon apparatus of the RED device.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-ethylazetidine-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialty chemical intermediates requires more than just following a generic safety data sheet—it demands a mechanistic understanding of the chemical's behavio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialty chemical intermediates requires more than just following a generic safety data sheet—it demands a mechanistic understanding of the chemical's behavior throughout its entire lifecycle.

Methyl 3-ethylazetidine-3-carboxylate is a highly specialized heterocyclic building block frequently utilized in advanced drug discovery workflows, particularly in the synthesis of RET kinase inhibitors[1]. Due to the inherent strain of the azetidine ring and the reactivity of the carboxylate ester, this compound requires stringent handling and disposal protocols. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of environmental contamination and toxic vapor release[2].

Here is the authoritative, step-by-step operational guide for the proper disposal of Methyl 3-ethylazetidine-3-carboxylate.

Causality-Driven Safety & Segregation Principles

Before executing physical disposal steps, it is critical to understand why specific protocols are enforced for azetidine derivatives:

  • Nitrogenous Off-Gassing: When combusted improperly, nitrogen-containing heterocycles like azetidines release toxic nitrogen oxides (NOx)[3]. Therefore, final disposal must be routed to high-temperature incinerators equipped with specialized NOx scrubbers.

  • Chemical Incompatibilities: The amine functionality in the azetidine ring can act as a weak base, while the ester is susceptible to hydrolysis. Mixing this compound with strong acids or potent oxidizers in a generic waste carboy can lead to exothermic reactions, localized boiling, and dangerous container rupture[3].

  • Regulatory Classification: Under RCRA, this material is classified as a non-halogenated hazardous organic waste. It must never be disposed of via sanitary sewer systems, as it poses potential aquatic toxicity and disrupts wastewater treatment operations[2].

Quantitative Data & Waste Characterization

To ensure accurate waste manifesting and segregation, summarize the compound's profile using the following validated parameters. Segregating this non-halogenated waste from halogenated streams will significantly reduce your laboratory's disposal costs.

ParameterSpecification / ClassificationOperational Rationale
Waste Category Non-halogenated organic wasteContains only C, H, N, O. Segregation prevents unnecessary halogenated disposal fees.
Primary Hazards Skin/Eye Irritant; Aquatic ToxicityMandates secondary containment and strictly prohibits drain disposal[4].
Container Material High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation and leaching of the container walls[5].
Incompatible Mixtures Strong oxidizers, strong acidsPrevents exothermic reactions and pressure buildup in waste carboys[3].
Final Destruction High-Temperature IncinerationEnsures complete molecular breakdown and manages toxic NOx byproducts[6].

Step-by-Step Disposal Methodology (Self-Validating Protocol)

This protocol ensures chain-of-custody compliance from the laboratory bench to final destruction. Every step includes a self-validation check to ensure the system remains secure.

Phase 1: Point-of-Generation Segregation (Satellite Accumulation)
  • Select the Receptacle: Choose an HDPE or borosilicate glass container.

    • Validation Check: Inspect the container visually for prior stress fractures or incompatible chemical residues before use.

  • Volume Management: Pour the Methyl 3-ethylazetidine-3-carboxylate waste into the container, ensuring it is filled to no more than 90% capacity[7].

    • Validation Check: The 10% headspace acts as a self-validating safety buffer for vapor expansion. If the container begins to bulge, the headspace was insufficient or an incompatible reaction is occurring.

  • Establish the SAA: Store the container in a designated at or near the point of generation, under the direct control of the operator[6].

Phase 2: RCRA-Compliant Labeling
  • Apply the Tag: Affix a hazardous waste tag to the container the moment the first drop of waste is added[4].

  • Nomenclature: Write the full chemical name: "Methyl 3-ethylazetidine-3-carboxylate".

    • Validation Check: Ensure no abbreviations, acronyms, or structural formulas are used, as this violates OSHA Hazard Communication Standards and RCRA manifesting rules[5].

  • Hazard Indicators: Explicitly check the boxes for "Toxic" and "Irritant" on the waste label.

Phase 3: Central Accumulation Area (CAA) Transfer
  • Timeframe Compliance: Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[6].

  • Storage Limits: Depending on your facility's EPA generator status, the waste must be removed from the CAA within 90 days for Large Quantity Generators (LQG) or 180 days for Small Quantity Generators (SQG)[8].

    • Validation Check: Implement an automated calendar alert system tied to the accumulation start date to guarantee regulatory compliance.

Phase 4: Final Disposal & Manifesting
  • Contractor Handoff: Transfer the waste to a licensed hazardous waste transporter.

  • Chain of Custody: Sign the Uniform Hazardous Waste Manifest.

    • Validation Check: Retain the manifest copy. The disposal loop is only closed when you receive the final Certificate of Destruction from the incineration facility, confirming the material was destroyed via high-temperature incineration.

Emergency Spill Response Protocol

In the event of a localized spill of Methyl 3-ethylazetidine-3-carboxylate, immediate and methodical action is required to prevent vapor inhalation and surface contamination:

  • Containment: Isolate the area immediately. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat[9].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as they can react with organic residues[10].

  • Collection: Sweep the saturated absorbent into a heavy-duty plastic bag or secondary container using a non-sparking tool[10].

  • Disposal: Label the bag as hazardous waste containing Methyl 3-ethylazetidine-3-carboxylate and route it directly through the standard SAA/CAA protocol[11].

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of azetidine chemical waste from benchtop generation to final regulatory destruction.

G Gen Waste Generation (Methyl 3-ethylazetidine-3-carboxylate) SAA Satellite Accumulation Area (SAA) Segregate from Oxidizers Gen->SAA Label RCRA Compliant Labeling Apply 'Hazardous Waste' Tag SAA->Label CAA Central Accumulation Area (CAA) Max 90-180 Days Storage Label->CAA Transport Licensed RCRA Transporter Chain of Custody CAA->Transport Incinerator High-Temperature Incineration (NOx Scrubber Equipped) Transport->Incinerator

Workflow for the compliant accumulation, tracking, and final incineration of azetidine waste.

References

  • MATERIAL SAFETY DATA SHEET - Regulations.gov Source: Regulations.gov URL:[Link][10]

  • US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL:[1]

  • How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL:[Link][5]

  • Chemistry Lab Waste Disposal Source: Environmental Marketing Services URL: [Link][11]

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:[Link][7]

  • Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link][6]

  • Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link][2]

  • Hazardous Waste Management for School Laboratories and Classrooms Source: EPA URL:[Link][8]

Sources

Handling

Personal protective equipment for handling Methyl 3-ethylazetidine-3-carboxylate

As a Senior Application Scientist, I recognize that handling specialized building blocks like Methyl 3-ethylazetidine-3-carboxylate requires moving beyond generic safety data sheets. This compound is a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like Methyl 3-ethylazetidine-3-carboxylate requires moving beyond generic safety data sheets. This compound is a critical intermediate in modern drug discovery, frequently utilized in the synthesis of highly targeted therapeutics such as multi-kinase and RET inhibitors[1][2].

However, the unique physicochemical properties of the azetidine ring demand a rigorous, mechanistic approach to laboratory safety. This guide synthesizes chemical causality with field-proven operational protocols to provide a self-validating system for handling, personal protective equipment (PPE), and disposal.

Physicochemical Causality & Hazard Profile

To design an effective safety protocol, we must first understand why Methyl 3-ethylazetidine-3-carboxylate behaves the way it does. The hazards of this compound are dictated by three structural features:

  • The Azetidine Ring: This 4-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol). This strain increases the molecule's reactivity, particularly toward ring-opening nucleophilic attacks.

  • Amine Basicity: Azetidines are highly basic and nucleophilic. In its free base form, the compound is typically a volatile liquid that can release harmful, corrosive vapors capable of causing severe skin burns and irreversible ocular damage[3][4].

  • Physical State Variations: In pharmaceutical settings, this chemical is often handled as a hydrochloride salt (e.g., CAS 100202-39-9)[5]. While the salt form mitigates vapor pressure, it introduces a new hazard: it is a highly hygroscopic powder prone to aerosolization, which can cause severe respiratory and mucous membrane irritation[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated azetidine derivatives. The basicity and lipophilicity of the free base allow it to permeate standard polymers rapidly, while the hydrochloride salt poses a distinct particulate hazard. The following matrix outlines the required PPE and the mechanistic justification for each choice, grounded in .

Protection CategoryRequired EquipmentMechanistic Justification (Causality)Regulatory Standard
Ocular Indirect-vented chemical splash goggles or full-face shield.Basic amines cause rapid saponification of ocular lipids, leading to irreversible corneal damage. Safety glasses are insufficient against vapor or powder intrusion[4][7].
Dermal (Hands) Dual-gloving: Nitrile (inner) + Butyl rubber (outer) for bulk liquid handling.Low-molecular-weight amines rapidly permeate latex and thin nitrile. Butyl rubber provides superior breakthrough resistance to basic organics.
Dermal (Body) Flame-resistant (FR) lab coat; closed-toe, non-porous chemical-resistant shoes.Protects against accidental spills. The free base form can be highly flammable, necessitating FR garments[3][4].
Respiratory N95/P100 particulate respirator (for HCl salt) OR Half-mask with organic vapor cartridges (for free base).Prevents inhalation of aerosolized hygroscopic powders (salt) or volatile, irritating amine vapors (free base)[3][7].

Standard Operating Procedure: Material Handling

The following step-by-step methodology ensures a closed, self-validating system that minimizes exposure risk while preserving the chemical integrity of the ester and azetidine functionalities.

HandlingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation N1 Fume Hood Verification N2 Don PPE (Nitrile, Goggles) N1->N2 N3 Weighing/Transfer (Minimize Dust) N2->N3 N4 Closed-System Reaction Setup N3->N4 N5 Surface Decontamination N4->N5 N6 Hazardous Waste Segregation N5->N6

Operational workflow for handling azetidine derivatives safely.

Phase 1: Pre-Operation & Setup
  • Environmental Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench.

  • Static Mitigation (For HCl Salt): Because the hydrochloride salt is a fine, hygroscopic powder, it is highly susceptible to electrostatic dispersion. Ground all spatulas and weigh boats, or use an anti-static zero-ionizer gun prior to opening the container.

  • Atmospheric Control: Purge your receiving reaction vessel with an inert gas (Argon or Nitrogen). Atmospheric moisture can initiate premature hydrolysis of the methyl ester group.

Phase 2: Execution & Mass Transfer
  • Transfer Mechanism:

    • For the Solid HCl Salt: Weigh using a closed analytical balance inside the hood. Use a static-free, V-shaped spatula to prevent aerosolization.

    • For the Liquid Free Base: Do not pour. Use a gastight Hamilton syringe or a positive-displacement pipette to transfer the liquid, minimizing the release of corrosive vapors.

  • Solubilization: Introduce solvents slowly. Azetidines can undergo rapid, exothermic acid-base reactions if introduced quickly to acidic environments or reactive electrophiles.

Phase 3: Immediate Decontamination
  • Surface Neutralization: Wipe down the analytical balance, fume hood sash, and bench surfaces with a dilute, weak acid solution (e.g., 1% citric acid) to neutralize any residual basic amines. Follow this with a standard deionized water wipe.

  • Tool Quenching: Submerge all contaminated spatulas, syringes, and glassware in a designated mild acidic quenching bath before transferring them to the general laboratory sink for final washing.

Waste Management and Disposal Plan

Improper disposal of azetidine derivatives can lead to dangerous cross-reactions in waste carboys. The disposal of Methyl 3-ethylazetidine-3-carboxylate must follow strict segregation protocols[3].

Step-by-Step Disposal Protocol:

  • Reaction Quenching: Never dispose of unreacted, active azetidine directly into a bulk waste container. Ensure the amine and ester functionalities are fully quenched in your reaction mixture (e.g., via complete consumption or deliberate neutralization) prior to disposal.

  • Waste Segregation:

    • If handling the hydrochloride salt or if chlorinated solvents were used, place the waste in a designated "Halogenated Organic Waste" container.

    • If handling the free base in non-chlorinated solvents, use the "Non-Halogenated Organic Waste" container.

  • Container Compatibility: Use high-density polyethylene (HDPE) or glass carboys. Do not use metal containers , as the inherent basicity of the amine and the presence of chloride ions can induce rapid structural corrosion.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "Methyl 3-ethylazetidine-3-carboxylate (Toxic/Irritant/Corrosive)" to alert Environmental Health and Safety (EHS) personnel to the specific heterocycle present.

Emergency Response Protocols

In the event of a containment failure, immediate, mechanistic action is required to prevent systemic exposure or environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Minor Minor Spill (<50 mL/g) Inside Hood Assess->Minor Major Major Spill (>50 mL/g) Outside Hood Assess->Major Clean Absorb with Inert Material (e.g., Vermiculite) Minor->Clean Evac Evacuate Area & Call EHS Major->Evac Dispose Transfer to Hazardous Waste Container Clean->Dispose

Emergency response pathway for azetidine derivative spills.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[6]. Do not attempt to neutralize the skin with acids, as the resulting exothermic reaction will exacerbate tissue damage.

  • Ocular Exposure: Utilize the nearest emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the eye and surrounding tissue for at least 15 minutes[6]. Seek immediate ophthalmological evaluation.

  • Minor Spills (Inside Hood): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[4]. Do not use combustible materials like paper towels for the free base, due to flammability risks. Sweep up using non-sparking tools and place in a sealed hazardous waste container.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 29 CFR 1910.133." United States Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection - 29 CFR 1910.134." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]

  • PubChem. "Azetidine - Compound Summary." National Center for Biotechnology Information. [Link]

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